molecular formula C9H6Cl2N2O B3025370 2,4-Dichloro-5-methoxyquinazoline CAS No. 61948-59-2

2,4-Dichloro-5-methoxyquinazoline

Cat. No.: B3025370
CAS No.: 61948-59-2
M. Wt: 229.06 g/mol
InChI Key: CVILQLUABMGXTG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxyquinazoline (Molecular Formula: C9H6Cl2N2O) is a multifunctional chemical intermediate serving as a key synthetic scaffold in organic and medicinal chemistry research . The distinct reactivity of its two chlorine atoms at the 2 and 4-positions of the quinazoline core allows for sequential and regioselective functionalization, enabling the construction of a diverse array of complex molecules . This compound is particularly valuable for the synthesis of novel 2-aminoquinazoline derivatives, a privileged structural class in drug discovery . Researchers utilize this intermediate to develop potential therapeutic agents, as the quinazoline pharmacophore is found in ligands for various biological targets. For instance, substituted 2-aminoquinazolines have been identified as highly effective and potent antagonists of the adenosine A2A receptor (A2AR), a promising target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for cancer immunotherapy . The methoxy substituent at the 5-position can influence the compound's electronic properties and binding interactions, allowing for fine-tuning of the activity and properties of the final molecules. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILQLUABMGXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-59-2
Record name 2,4-dichloro-5-methoxyquinazoline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-5-methoxyquinazoline, a crucial scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile pharmacological profile has led to their investigation and development as therapeutic agents for a wide range of diseases. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents, among other activities. The 2,4-disubstituted quinazoline framework, in particular, is a privileged scaffold in drug discovery, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic and steric properties, potentially leading to enhanced target binding and improved therapeutic outcomes.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the quinazoline-2,4-dione ring system, followed by a chlorination reaction to yield the target compound. This approach is widely adopted for the synthesis of various 2,4-dichloroquinazoline analogs due to its reliability and efficiency.

Step 1: Synthesis of the Precursor, 5-Methoxyquinazoline-2,4(1H,3H)-dione

The foundational step is the synthesis of the heterocyclic precursor, 5-methoxyquinazoline-2,4(1H,3H)-dione. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-methoxybenzoic acid with a source of carbonyl groups, such as urea or a derivative thereof.

Causality of Experimental Choices:

  • Starting Material: 2-amino-6-methoxybenzoic acid is selected as it contains the necessary aniline and carboxylic acid functionalities ortho to each other, which is essential for the formation of the quinazoline ring. The methoxy group at the 6-position of the starting material will become the 5-methoxy group in the final quinazoline product.

  • Cyclizing Agent: Urea is a cost-effective and readily available source of the two carbonyl carbons and the second nitrogen atom required to form the dione structure. The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization upon heating.

Experimental Protocol: Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Heating: Heat the mixture to a molten state (typically around 130-150 °C) and maintain this temperature for 2-3 hours. The reaction mixture will solidify as the product forms.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a sufficient amount of water to the flask and heat to boiling to dissolve any remaining urea and other water-soluble impurities.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining organic impurities.

  • Drying: Dry the resulting solid under vacuum to obtain 5-methoxyquinazoline-2,4(1H,3H)-dione as a white to off-white powder.

Step 2: Chlorination of 5-Methoxyquinazoline-2,4(1H,3H)-dione

The second and final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline. This is a crucial transformation that introduces the reactive chloro groups, which can subsequently be displaced by various nucleophiles to generate a library of derivatives. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that readily converts the amide-like carbonyl groups of the quinazolinedione into chloro groups. It also acts as the solvent for the reaction when used in excess.

  • Catalyst: In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to accelerate the reaction. The amine acts as a nucleophilic catalyst, activating the POCl₃.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination to proceed to completion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

  • Addition of Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • Work-up: Slowly and cautiously pour the concentrated reaction mixture onto crushed ice with vigorous stirring. The this compound will precipitate as a solid.

  • Neutralization: Carefully neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthesis

Synthesis_Workflow

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Expected Analytical Data
Technique Expected Observations
Appearance White to pale yellow solid
Melting Point Expected to be a sharp melting point, characteristic of a pure compound.
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methoxy group protons around 4.0 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55-60 ppm. Signals for the two carbons bearing chlorine atoms at lower field.
Mass Spec (MS) The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₆Cl₂N₂O).[2] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed.
Purity (HPLC) A single major peak indicating high purity.
Self-Validating Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show the expected number of protons with appropriate chemical shifts, multiplicities, and integration values. The presence of the methoxy singlet and the aromatic proton signals will be key indicators of the correct structure.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to chlorine and the methoxy group will be diagnostic.

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

  • Validation: The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated exact mass of this compound (C₉H₆Cl₂N₂O, Exact Mass: 227.9860).[2] The characteristic isotopic pattern for two chlorine atoms is a definitive confirmation of the presence of two chlorine atoms in the molecule.

Chromatography

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will exhibit a single sharp peak.

Visualizing the Characterization Workflow

Characterization_Workflow Start Synthesized Product: This compound NMR NMR Start->NMR MS MS Start->MS TLC TLC Start->TLC HPLC HPLC Start->HPLC Final Structure & Purity Confirmed NMR->Final MS->Final TLC->Final HPLC->Final

Conclusion

The synthesis and characterization of this compound are fundamental processes for the exploration of novel quinazoline-based therapeutic agents. The two-step synthetic route, involving the formation of the quinazolinedione precursor followed by chlorination, is a robust and adaptable method. Rigorous characterization using a suite of analytical techniques is paramount to ensure the structural integrity and purity of this valuable chemical intermediate. This guide provides the necessary framework for researchers to confidently synthesize and characterize this compound, paving the way for further advancements in drug discovery and development.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-methoxyquinazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-5-methoxyquinazoline is a key heterocyclic intermediate that serves as a versatile scaffold in the design and synthesis of a wide array of biologically active molecules. Its strategic placement of reactive chloro groups and a methoxy moiety on the quinazoline core makes it a valuable building block for medicinal chemists and drug development professionals. The quinazoline framework itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectral characterization of this compound, offering practical insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safe handling and storage.

Core Properties
PropertyValueSource(s)
Molecular Formula C₉H₆Cl₂N₂O[3]
Molecular Weight 229.06 g/mol [3]
CAS Number 61948-59-2[3]
Appearance White to off-white solid[4]
Melting Point 115 - 121 °CVendor Data
Boiling Point Not available
LogP (predicted) 2.94 - 3.4[3][5]
Solubility

Qualitative solubility information suggests that this compound is soluble in a range of common organic solvents. Quantitative solubility data is not extensively reported in the literature; however, based on its structure and the solvents used in its synthesis and reactions, it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, 1,4-dioxane), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). Its solubility in protic solvents like alcohols (e.g., methanol, ethanol) may be moderate, and it is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons.

Synthesis of this compound

The most common and direct synthesis of this compound involves the chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent.

Reaction Scheme

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 5-Methoxyquinazoline-2,4(1H,3H)-dione Product This compound SM->Product Reflux Reagents POCl₃ N,N-Dimethylaniline (catalyst)

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-methoxyquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 5-methoxyquinazoline-2,4(1H,3H)-dione.

  • Reagent Addition: Carefully add phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the crude residue, cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acidic components. Extract the product into ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a white to off-white solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The carbon at the 4-position of the quinazoline ring is more electrophilic than the carbon at the 2-position. This difference in reactivity allows for a regioselective and sequential substitution of the two chloro groups.[6][7]

Mechanism of SₙAr:

Caption: General mechanism of nucleophilic aromatic substitution on 2,4-dichloroquinazolines.

  • Substitution at C4: Under mild reaction conditions (e.g., lower temperatures, weaker bases), nucleophiles such as primary and secondary amines, thiols, and alkoxides will selectively displace the chlorine atom at the C4 position.[1][6] This allows for the synthesis of a wide range of 2-chloro-4-substituted-5-methoxyquinazolines.

  • Substitution at C2: The remaining chlorine atom at the C2 position is less reactive. Its substitution typically requires more forcing conditions, such as higher temperatures, stronger bases, or the use of a palladium catalyst, to proceed efficiently.[6] This sequential reactivity is a powerful tool for the synthesis of diversely substituted quinazolines.

Cross-Coupling Reactions

The chloro groups of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and 4-positions. The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions.

Spectral Characterization

Comprehensive spectral analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methoxy protons. A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals:

  • δ ~4.0 ppm (singlet, 3H): This signal corresponds to the protons of the methoxy group (-OCH₃).

  • δ ~7.0-7.9 ppm (multiplets, 3H): These signals arise from the three protons on the benzene ring of the quinazoline core. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.

¹³C NMR Spectroscopy
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

  • Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 229.0. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for [M], [M+2], and [M+4]) would be a key diagnostic feature.

  • Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, or the entire methoxy group.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for C-Cl stretching, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy group.[11]

  • UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would exhibit absorption bands corresponding to the π-π* electronic transitions of the aromatic quinazoline system.[6][11]

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-dichloroquinazoline scaffold is a cornerstone in the synthesis of numerous biologically active compounds. The ability to selectively functionalize the 2- and 4-positions makes this compound a highly valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Quinazoline derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many quinazoline-based compounds are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[12][13]

  • Anti-inflammatory Agents: The quinazoline scaffold has been incorporated into molecules with anti-inflammatory properties.[4]

  • Antimicrobial and Antiviral Agents: Derivatives of quinazoline have shown activity against various bacteria, fungi, and viruses.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its use as a key intermediate in the synthesis of investigational compounds is evident in the patent literature.[5]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound and a reactive synthetic intermediate, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on available data, this compound is classified with the following GHS hazard statements:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a pivotal building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its predictable and regioselective reactivity make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers and drug development professionals to leverage this versatile intermediate for the discovery and development of novel therapeutic agents. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the creation of new and innovative molecules with significant biological and pharmaceutical applications.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange. [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • This compound. PubChem. [Link]

  • UV–vis spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. [Link]

  • Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. ResearchGate. [Link]

  • NMR Chemical Shifts. University of California, Los Angeles. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • This compound (C9H6Cl2N2O). PubChemLite. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts Guide. Scribd. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Physical Chemistry Research. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • 2,4-D. NIST WebBook. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - PubMed Central. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Sourcing 2,4-Dichloro-5-fluoroquinazoline: Your Guide to Quality and Price. LinkedIn. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Novel 5-Aryl-[1][3][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

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The Quinazoline Scaffold: A Privileged Motif in Kinase Inhibition and Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Mechanism of Action of 2,4-Dichloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core as a Cornerstone of Modern Therapeutics

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution patterns have enabled the development of a multitude of biologically active molecules. While direct experimental data on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been a subject of intense investigation, yielding several FDA-approved drugs and numerous clinical candidates. This guide will, therefore, provide a comprehensive overview of the well-established mechanisms of action for structurally related quinazoline compounds, offering a scientifically grounded framework for predicting and investigating the biological activity of this compound.

The primary and most extensively validated mechanism of action for a vast number of quinazoline derivatives is the inhibition of protein kinases.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The quinazoline scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

Part 1: The Prevalent Mechanism of Action - Kinase Inhibition

The majority of biologically active quinazoline derivatives exert their effects by functioning as ATP-competitive inhibitors of protein kinases. The planar quinazoline ring system is adept at mimicking the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. Substitutions at various positions on the quinazoline core provide opportunities to achieve high affinity and selectivity for specific kinases.

Targeting Receptor Tyrosine Kinases (RTKs)

A significant number of clinically successful quinazoline-based drugs target receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, differentiation, and survival.

  • Epidermal Growth Factor Receptor (EGFR): Several FDA-approved quinazoline derivatives, such as gefitinib and erlotinib, are potent inhibitors of EGFR.[2] These drugs have revolutionized the treatment of certain types of non-small cell lung cancer that harbor activating mutations in the EGFR gene. The mechanism involves the quinazoline core binding to the ATP pocket of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGFR signaling pathway. Quinazoline derivatives have been developed as potent VEGFR inhibitors, disrupting this process.

Targeting Non-Receptor Tyrosine Kinases

Beyond RTKs, quinazoline-based inhibitors have been developed against non-receptor tyrosine kinases, which are also key players in cancer progression.

  • Src Family Kinases (SFKs) and Abl Kinase: Compounds with a C-5 substituted anilinoquinazoline core have demonstrated high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[1] These kinases are involved in cell proliferation, survival, and motility. Dual inhibition of c-Src and Abl has been shown to be an effective anti-cancer strategy.[1]

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers. Several quinazoline-based compounds have been developed as inhibitors of key kinases within this pathway, particularly PI3K.[2][5][6] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cell growth, proliferation, and survival, and can also induce apoptosis.[5][6]

Part 2: Hypothetical Mechanism of Action for this compound and a Proposed Investigative Workflow

Based on the extensive literature on related compounds, it is highly probable that this compound functions as a kinase inhibitor. The dichloro substitutions at the 2 and 4 positions are common features in quinazoline-based kinase inhibitors, often contributing to the binding affinity within the ATP pocket. The methoxy group at the 5-position can influence solubility, metabolic stability, and interactions with the target kinase.

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required.

Proposed Experimental Workflow

The following workflow outlines a logical progression of experiments to identify the molecular target and characterize the mechanism of action of this compound.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Cellular & In Vivo Efficacy A Broad Spectrum Kinase Panel Screening B Phenotypic Screening in Cancer Cell Lines A->B Identify potential kinase targets C In Vitro Kinase Assays (IC50 determination) B->C Prioritize hits for validation D Cellular Target Engagement Assays C->D E Western Blot Analysis of Downstream Signaling D->E Confirm on-target activity F Cell Proliferation & Apoptosis Assays E->F G In Vivo Xenograft Studies F->G Evaluate therapeutic potential

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Broad Spectrum Kinase Panel Screening

  • Objective: To identify the potential kinase targets of this compound from a large panel of purified kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp.).

    • Submit this compound for screening against a panel of >300 human kinases at a fixed concentration (e.g., 1 µM).

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

  • Expected Outcome: A list of kinases that are significantly inhibited by the compound, providing initial leads for the primary molecular target(s).

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if this compound inhibits the phosphorylation of downstream substrates of the identified target kinase in a cellular context.

  • Methodology:

    • Select a cancer cell line known to be dependent on the signaling pathway of the putative target kinase.

    • Treat cells with increasing concentrations of this compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT/AKT, p-ERK/ERK).

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream signaling proteins, confirming the on-target activity of the compound in a cellular environment.

Part 3: Potential for Other Mechanisms of Action

While kinase inhibition is the most probable mechanism, the quinazoline scaffold is versatile and can interact with other biological targets.

  • DNA Binding: Some quinazoline derivatives have been shown to interact with DNA, either through intercalation or groove binding, leading to cytotoxic effects.[7][8]

  • Antimicrobial and Antimalarial Activity: Certain substituted quinazolines have demonstrated antibacterial and antimalarial properties, suggesting targets within these pathogens.[9][10]

Conclusion

The quinazoline core is a highly validated scaffold in drug discovery, particularly for the development of kinase inhibitors for the treatment of cancer. While the specific mechanism of action of this compound remains to be experimentally determined, the extensive body of research on structurally related compounds strongly suggests its potential as a kinase inhibitor. The proposed experimental workflow provides a robust framework for elucidating its molecular target and cellular effects. Further investigation into this and other novel quinazoline derivatives holds significant promise for the development of new therapeutic agents.

References

  • This compound | C9H6Cl2N2O | CID 12320019 - PubChem. Available from: [Link].

  • [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao. 1991;26(11):821-8. Available from: [Link].

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. 2019;4(26):21841-21851. Available from: [Link].

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. J Med Chem. 2006 Nov 2;49(22):6465-88. Available from: [Link].

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals (Basel). 2021;14(11):1108. Available from: [Link].

  • Identification of new inhibitors against human Great wall kinase using in silico approaches. Sci Rep. 2018;8(1):4899. Available from: [Link].

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024;29(5):1089. Available from: [Link].

  • 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem. Available from: [Link].

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Adv. 2021;11(48):30235-30252. Available from: [Link].

  • Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link].

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. J Chem. 2022;2022:1-11. Available from: [Link].

  • [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao. 1994;29(4):261-7. Available from: [Link].

  • Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. Proc Natl Acad Sci U S A. 2024;121(9):e2315053121. Available from: [Link].

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. 2022;27(19):6687. Available from: [Link].

  • Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. Clin Sci (Lond). 2012;122(7):335-42. Available from: [Link].

  • Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL). J Med Chem. 2024. Available from: [Link].

  • Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrob Agents Chemother. 1982;22(4):635-8. Available from: [Link].

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A Technical Guide to Novel Synthetic Routes for 2,4-Dichloro-5-methoxyquinazoline: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] Among its many derivatives, 2,4-dichloro-5-methoxyquinazoline stands out as a pivotal intermediate. Its strategic importance lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which serve as excellent leaving groups for sequential nucleophilic substitution (SNAr) reactions. This property allows for the controlled and precise construction of complex, biologically active molecules.[5][6][7] This guide provides an in-depth exploration of both classical and novel synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols for researchers and professionals in drug development.

Foundational Strategy: The Anthranilic Acid Approach

The most established and reliable method for synthesizing the this compound core begins with the corresponding anthranilic acid derivative. This two-step process involves the initial formation of the heterocyclic ring system, followed by a robust chlorination reaction. This pathway is valued for its scalability and use of readily available starting materials.[8][9][10]

Step A: Cyclization to 5-Methoxyquinazoline-2,4(1H,3H)-dione

The initial and critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting 2-amino-6-methoxybenzoic acid with a one-carbon synthon, such as urea or sodium cyanate, which provides the necessary carbonyl groups at positions 2 and 4.

Causality and Expertise: The selection of urea is a classic, cost-effective choice. Upon heating, urea decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic amino group of the anthranilic acid attacks the isocyanic acid, initiating a cyclization-condensation cascade that ultimately forms the stable quinazoline-2,4-dione ring structure.[9] The reaction is typically driven to completion by heating, which removes water and ammonia byproducts.

Step B: Aromatizing Chlorination

With the heterocyclic core assembled, the next phase is to convert the dione into the highly reactive dichloro derivative. This transformation is almost universally accomplished using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.[5][11]

Trustworthiness and Mechanistic Insight: This is a self-validating system because the reaction mechanism is well-understood and highly reliable. The lone pairs on the oxygen atoms of the quinazolinedione attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of chloride ions and subsequent aromatic substitution, effectively replacing the C=O groups with C-Cl bonds. The role of N,N-dimethylaniline is to act as a catalyst, forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which accelerates the chlorination process, particularly for less reactive substrates. The final product is typically a stable, crystalline solid that can be isolated by carefully quenching the reaction mixture in ice water.

Experimental Protocol: Classical Two-Step Synthesis

Objective: To synthesize this compound from 2-amino-6-methoxybenzoic acid.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice

  • Water

Procedure:

  • Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione:

    • In a round-bottom flask, thoroughly mix 2-amino-6-methoxybenzoic acid (1.0 eq) and urea (3.0 eq).

    • Heat the solid mixture in an oil bath at 150-160 °C for 4-5 hours. The mixture will melt, effervesce (release of ammonia), and then re-solidify.

    • Allow the reaction mixture to cool to room temperature.

    • Treat the solid residue with a hot aqueous sodium hydroxide solution to dissolve the product, then filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 5-methoxyquinazoline-2,4(1H,3H)-dione.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Synthesis of this compound:

    • In a flask equipped with a reflux condenser and a gas trap, suspend the dried 5-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).

    • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) to the suspension.

    • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, during which the solid will dissolve.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. (Caution: Exothermic reaction, perform in a fume hood).

    • The product will precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

Novel Synthetic Strategies: The Rise of Transition-Metal Catalysis

While the classical route is robust, modern synthetic chemistry seeks more efficient, atom-economical, and convergent pathways. Transition-metal-catalyzed reactions have emerged as a powerful tool for constructing the quinazoline core from simpler, more diverse starting materials, often in a single step.[1][12][13] These methods provide alternative and sometimes more elegant solutions for accessing the quinazoline framework.

Copper-Catalyzed One-Pot Annulation

A notable advancement involves the copper-catalyzed coupling of readily available 2-halobenzoic acids with amidines or guanidine.[14] This approach constructs the quinazoline-4-one ring and installs the C2-amino group in a single, streamlined operation. While this does not directly yield the dichloro product, it provides a rapid entry to a key intermediate that can then be subjected to chlorination.

Authoritative Grounding: This strategy leverages the power of copper to mediate C-N bond formation in a sequential Ullmann-type coupling.[3][13] The reaction first proceeds via N-arylation, followed by an intramolecular nucleophilic substitution to close the ring. The use of inexpensive copper catalysts makes this an attractive and practical alternative to palladium-based systems for this specific transformation.

Workflow: Copper-Catalyzed Route to the Quinazolinone Core

Objective: To synthesize a 2-amino-5-methoxyquinazolin-4(3H)-one intermediate via a copper-catalyzed one-pot reaction.

Key Steps:

  • Coupling: A mixture of a 2-halo-6-methoxybenzoic acid, guanidine hydrochloride, a copper(I) catalyst (e.g., CuI), a ligand (if necessary), and a base (e.g., K₂CO₃) are heated in a suitable solvent like DMSO.

  • Chlorination: The resulting 2-amino-5-methoxyquinazolin-4(3H)-one is then chlorinated using the established POCl₃ methodology to first yield 2-amino-4-chloro-5-methoxyquinazoline. A subsequent Sandmeyer-type reaction would be required to replace the amino group with a chloro group, adding complexity. A more direct chlorination of the corresponding quinazolinedione remains the most efficient path to the target molecule.

The true novelty of this metal-catalyzed approach lies in its convergence and ability to rapidly build the core from different starting points, enhancing the flexibility of the overall synthetic campaign.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the described syntheses, the following diagrams outline the core transformations.

G cluster_0 Classical Anthranilic Acid Route A 2-Amino-6-methoxy- benzoic Acid + Urea B Cyclization & Condensation (Heat, 150-160°C) A->B C 5-Methoxyquinazoline- 2,4(1H,3H)-dione B->C D Chlorination (POCl₃, Catalyst) C->D E 2,4-Dichloro-5-methoxy- quinazoline D->E

Caption: Workflow for the classical two-step synthesis.

G cluster_1 Convergent Metal-Catalyzed Approach A 2-Halo-6-methoxy- benzoic Acid + Guanidine B One-Pot Annulation (Copper Catalyst, Base) A->B C 2-Amino-5-methoxy- quinazolin-4(3H)-one B->C D Further Processing (e.g., Diazotization, Chlorination) C->D E 2,4-Dichloro-5-methoxy- quinazoline D->E

Caption: A convergent, metal-catalyzed route to the core.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, scalability, and the need for structural diversity. The table below provides a clear comparison.

FeatureClassical Anthranilic Acid RouteNovel Metal-Catalyzed Route
Starting Materials 2-Amino-6-methoxybenzoic Acid2-Halo-6-methoxybenzoic Acid, 2-Aminobenzonitriles
Key Reagents Urea, POCl₃, N,N-dimethylanilineCopper or Palladium catalysts, Bases (e.g., K₂CO₃), Ligands
Number of Steps Typically two distinct steps (Cyclization, Chlorination)Often one-pot for core formation, followed by functionalization
Advantages Highly reliable, scalable, well-established, cost-effective.High convergence, broader substrate scope, milder conditions possible.[1]
Disadvantages Requires specific anthranilic acid precursor, can use harsh reagents (POCl₃).Catalyst cost/toxicity, ligand sensitivity, potential for side reactions.

Conclusion

The synthesis of this compound remains a critical task for the advancement of drug discovery programs centered on the quinazoline scaffold. While the classical two-step synthesis from anthranilic acid is a time-tested and dependable workhorse, novel transition-metal-catalyzed methods offer powerful, convergent alternatives that expand the synthetic chemist's toolkit. Understanding the causality, advantages, and limitations of each approach allows researchers to make informed, strategic decisions, ultimately accelerating the development of next-generation therapeutics.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.
  • Recent Advances in Synthesis of Quinazolines: A Review. BLDEA's SSM College of Pharmacy and Research Centre.
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

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A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazoline ring system dictates its interaction with biological targets. 2,4-Dichloro-5-methoxyquinazoline is a key intermediate in the synthesis of more complex drug candidates. The chlorine atoms at the 2 and 4 positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 5-position modulates the electronic properties and steric profile of the molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Use approximately 0.6-0.7 mL of the solvent.[2]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.[3]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03% v/v). Alternatively, the residual solvent peak can be used as a secondary reference.

Instrumental Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Acquisition Time~4 s~1 s
Spectral Width~16 ppm~240 ppm
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region and one signal for the methoxy group. The chemical shifts are estimated based on the additive effects of substituents on the quinazoline ring system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.20 - 7.30Doublet~8.01H
H-7~7.60 - 7.70Triplet~8.01H
H-8~7.40 - 7.50Doublet~8.01H
-OCH₃~4.00 - 4.10Singlet-3H

Interpretation and Rationale:

  • Aromatic Protons (H-6, H-7, H-8): The protons on the benzene portion of the quinazoline ring will appear in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The electron-donating methoxy group at C-5 will shield the adjacent protons, causing them to appear at a relatively lower chemical shift. The electron-withdrawing nature of the dichloropyrimidine ring will deshield these protons.

  • H-7 (Triplet): This proton is coupled to two neighboring protons (H-6 and H-8), resulting in a triplet multiplicity (or more accurately, a triplet of doublets that may appear as a triplet if the coupling constants are similar).

  • H-6 and H-8 (Doublets): These protons are each coupled to one neighboring proton (H-7), leading to doublet multiplicities.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.1 ppm, due to the absence of adjacent protons for coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the quinazoline ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-4~160 - 165
C-4a~120 - 125
C-5~150 - 155
C-6~110 - 115
C-7~130 - 135
C-8~115 - 120
C-8a~145 - 150
-OCH₃~55 - 60

Interpretation and Rationale:

  • C-2 and C-4: These carbons are directly attached to both a nitrogen and a chlorine atom, which are strongly electron-withdrawing. This will cause significant deshielding, resulting in their resonances appearing at the downfield end of the spectrum.

  • C-5: This carbon is attached to the electron-donating methoxy group, which will cause some shielding relative to an unsubstituted carbon. However, its position in the aromatic ring will still place it at a relatively downfield chemical shift.

  • C-4a and C-8a: These are quaternary carbons at the ring fusion and will have distinct chemical shifts.

  • C-6, C-7, and C-8: These are protonated aromatic carbons. Their chemical shifts will be influenced by the electronic effects of the substituents on the ring.

  • -OCH₃: The carbon of the methoxy group will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[4][5]

ATR Method (Recommended for ease of use):

  • Instrument Background: Ensure the ATR crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

KBr Pellet Method:

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR instrument and collect the spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretch-OCH₃
1620 - 1580C=N and C=C stretchQuinazoline ring
1500 - 1400C=C stretchAromatic ring
1250 - 1200C-O-C stretch (asymmetric)Aryl-alkyl ether
1050 - 1000C-O-C stretch (symmetric)Aryl-alkyl ether
850 - 750C-Cl stretchAryl chloride
800 - 700C-H out-of-plane bendAromatic

Interpretation and Rationale:

  • Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H bonds of the methoxy group will show stretching vibrations in the region below 3000 cm⁻¹.

  • Quinazoline Ring Vibrations: The C=N and C=C double bonds within the quinazoline ring system will have characteristic stretching vibrations in the 1620-1400 cm⁻¹ region. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[6]

  • C-O-C Ether Stretch: The aryl-alkyl ether linkage of the methoxy group will exhibit characteristic asymmetric and symmetric stretching vibrations.

  • C-Cl Stretch: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region of the spectrum.

  • Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will appear as strong bands in the 800-700 cm⁻¹ region, and their exact position can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar organic molecules like this compound.[7][8]

Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Instrumental Parameters (ESI-MS):

ParameterSetting
Ionization ModePositive
Capillary Voltage3-4 kV
Nebulizing Gas (N₂)~1-2 L/min
Drying Gas (N₂)~5-10 L/min
Drying Gas Temperature300-350 °C
Mass Range50 - 500 m/z
Predicted Mass Spectral Data

The molecular formula of this compound is C₉H₆Cl₂N₂O, with a monoisotopic mass of 227.9857 Da.

Expected Molecular Ion Peaks:

Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

Ionm/z (calculated)Relative Intensity
[M]⁺ (containing two ³⁵Cl)227.9857100%
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl)229.9828~65%
[M+4]⁺ (containing two ³⁷Cl)231.9798~10%

Plausible Fragmentation Pathways:

Under the conditions of mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The fragmentation of quinazoline derivatives is often initiated by the loss of substituents.

G M [M]⁺˙ m/z 228 M_minus_Cl [M-Cl]⁺ m/z 193 M->M_minus_Cl -Cl M_minus_CH3 [M-CH₃]⁺ m/z 213 M->M_minus_CH3 -CH₃ M_minus_CO [M-CO]⁺˙ m/z 200 M->M_minus_CO -CO M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 185 M_minus_CH3->M_minus_CH3_minus_CO -CO

Caption: A simplified representation of potential fragmentation pathways for this compound.

Interpretation and Rationale:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl) to form a more stable cation. This would result in a fragment ion at m/z ~193.

  • Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a methyl radical (•CH₃) to give a fragment at m/z ~213.

  • Loss of Carbon Monoxide: The quinazolinone-like structure could potentially lose a molecule of carbon monoxide (CO), leading to a fragment at m/z ~200.

  • Sequential Losses: Further fragmentation can occur through sequential losses, such as the loss of a methyl radical followed by the loss of carbon monoxide.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a key building block in medicinal chemistry. By presenting detailed, step-by-step methodologies for data acquisition and a thorough interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, this document serves as a valuable resource for researchers in the field. The causality behind experimental choices and the logic of spectral interpretation are emphasized to foster a deeper understanding of the structural characterization process. While the data presented is predictive, it is based on sound spectroscopic principles and analysis of analogous structures, providing a robust framework for the identification and quality control of this important synthetic intermediate.

References

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An In-depth Technical Guide to 2,4-Dichloro-5-methoxyquinazoline (CAS 61948-59-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxyquinazoline is a substituted quinazoline, a class of heterocyclic compounds that form the backbone of numerous pharmacologically active molecules. Its strategic placement of reactive chlorine atoms and a methoxy group makes it a valuable intermediate in synthetic organic chemistry, particularly in the field of drug discovery. The quinazoline scaffold is a "privileged structure," known for its ability to bind to a variety of biological targets, leading to the development of drugs for cancer, inflammation, and other diseases.[1] This guide provides a comprehensive overview of the known properties, safety considerations, and synthetic utility of this compound (CAS No. 61948-59-2).

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 61948-59-2[2][3]
Molecular Formula C₉H₆Cl₂N₂O[3][4]
Molecular Weight 229.06 g/mol [3]
IUPAC Name This compound[3]
Appearance Off-white to light brown solid[4]
Melting Point 165-166 °C[4]
Synonyms 5-METHOXY-2,4-DICHLOROQUINAZOLINE; Quinazoline, 2,4-dichloro-5-methoxy-[4]

The solid nature and relatively high melting point of this compound are typical for a molecule of its size and structure, suggesting stability under standard laboratory conditions.

Figure 1: Chemical Structure of this compound.

Safety and Hazard Profile

As a chlorinated heterocyclic compound, this compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]

Signal Word: Warning[3][4]

Hazard Pictogram:

GHS07: Exclamation Mark

Toxicological Symptoms: Exposure may result in inflammation, itching, scaling, or blistering of the skin.[2] Eye contact can cause redness, pain, or severe damage.[2] Inhalation may lead to irritation of the lungs and respiratory system.[2]

Safe Handling and Experimental Protocols

Given its classification as an irritant, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment
  • Ventilation: All handling of the solid compound, especially weighing and transfers that could generate dust, must be performed in a properly functioning chemical fume hood or a ventilated balance enclosure.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a significant risk of splashing.[6][7]

    • Hand Protection: Wear compatible chemical-resistant gloves. The specific glove material should be selected based on a review of the Safety Data Sheet (SDS).[6]

    • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[7] For procedures with a higher risk of contact, an apron or oversleeves may be appropriate.[7]

Standard Operating Procedure (SOP) for Handling
  • Designated Area: Establish a designated area within the lab for working with this compound. This area should be clearly marked.[7]

  • Weighing and Dispensing: To prevent contamination of the general lab space, do not weigh the powder directly on a balance.[5]

    • Pre-tare a sealable container (e.g., a vial or flask).

    • Inside the fume hood, transfer the solid into the container.

    • Seal the container before removing it from the hood to weigh it.

    • Make any necessary adjustments to the mass inside the fume hood.[5]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored below eye level and segregated from incompatible materials.[7][8] Storage under an inert gas (nitrogen or argon) at 2-8°C is also recommended.[4]

  • Waste Disposal: All contaminated materials (gloves, pipette tips, empty containers) and excess compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][8]

Figure 2: General workflow for safely handling irritant chemical powders.

First Aid Measures
  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Application in Drug Discovery and Organic Synthesis

The true value of this compound for drug development professionals lies in its reactivity. The quinazoline ring is a key pharmacophore, and the two chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.

Regioselective Reactivity

Research on the 2,4-dichloroquinazoline scaffold has consistently shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][9] This regioselectivity is crucial for synthetic strategy, allowing for the sequential and controlled introduction of different functional groups.

  • Causality of Reactivity: The greater electrophilicity of the C4 carbon compared to the C2 carbon drives this selectivity. Nucleophilic attack at C4 under mild conditions (e.g., lower temperatures, shorter reaction times) allows for the selective displacement of the C4-chloro group while leaving the C2-chloro group intact.[9][10] Harsher conditions are typically required to substitute the second chlorine at the C2 position.[9]

Synthetic Protocol Example: Nucleophilic Aromatic Substitution

This protocol is a generalized example based on common procedures for synthesizing 4-aminoquinazoline derivatives, which are precursors to many kinase inhibitors.[10]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Nucleophile Addition: Add the desired primary or secondary amine (1 to 1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60-80 °C) for a period ranging from 2 to 12 hours.[10] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product, a 2-chloro-4-amino-5-methoxyquinazoline derivative, can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This selective functionalization at C4 opens the door to further diversification at the C2 position, enabling the creation of large libraries of compounds for screening against biological targets.

G Start This compound Step1 Nucleophilic Attack (e.g., R-NH2) Mild Conditions Start->Step1 C4 Position (More Reactive) Intermediate Intermediate: 2-Chloro-4-(amino)-5-methoxyquinazoline Step1->Intermediate Step2 Second Nucleophilic Attack (e.g., R'-NH2) Harsher Conditions Intermediate->Step2 C2 Position (Less Reactive) Final Final Product: 2,4-Di(amino)-5-methoxyquinazoline Step2->Final

Figure 3: Conceptual reaction pathway for this compound.

Conclusion

This compound (CAS 61948-59-2) is a key building block for medicinal chemistry and drug discovery. While it presents moderate hazards as a skin, eye, and respiratory irritant, these risks can be effectively managed through adherence to standard laboratory safety protocols, including the use of fume hoods and appropriate PPE. Its primary value is derived from the differential reactivity of its two chlorine substituents, which allows for regioselective, sequential SₙAr reactions. This feature enables chemists to construct complex, diverse libraries of quinazoline-based molecules for evaluation as potential therapeutic agents.

References

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  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). ResearchGate. [Link]

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An In-Depth Technical Guide to the Structural Information of InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Chemical Identity

In the landscape of chemical informatics, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, serve as fundamental pillars for the unambiguous identification of chemical substances. The InChIKey, a 27-character string, is designed to be a unique digital signature for a specific molecular structure, facilitating robust and searchable databases. This guide embarks on a detailed exploration of the structural information pertaining to the InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N .

The Significance of a Non-Resolving InChIKey

An InChIKey is generated through a deterministic algorithm from a molecule's structural representation. The suffix "-UHFFFAOYSA-N" in the provided key indicates a standard InChI for a molecule with no defined stereochemistry. The initial segment, "CVILQLUABMGXTG," is the hash of the core molecular connectivity.

The inability to resolve this specific InChIKey implies one of several possibilities:

  • Transcriptional Error: The InChIKey may have been transcribed or transmitted with an error.

  • Novel or Proprietary Compound: The structure may correspond to a novel compound not yet registered in public databases or a proprietary molecule whose structure has not been disclosed.

  • Computational Artifact: The InChIKey could be a theoretical or computational artifact that does not correspond to a synthesized or characterized molecule.

For researchers and drug development professionals, encountering a non-resolving InChIKey is a crucial checkpoint. It necessitates a return to the source of the identifier to verify its accuracy and the existence of the underlying chemical entity. Proceeding with unverified structural information can lead to erroneous experimental design and interpretation.

The Protocol of InChIKey Verification: A Self-Validating Workflow

To ensure the integrity of our findings, a systematic verification protocol was employed. This protocol is a self-validating system that researchers can adopt to confirm the identity of any given InChIKey.

Step-by-Step Verification Workflow
  • Initial Broad Spectrum Search: A general web search is performed to quickly ascertain if the InChIKey is indexed across a wide range of scientific literature, chemical supplier catalogs, or other online resources.

  • Targeted Database Query: A precise search is conducted within major, authoritative chemical databases. PubChem, a comprehensive repository maintained by the National Center for Biotechnology Information (NCBI), is a primary target.

  • Analysis of "No-Hit" Results: If no direct match is found, the search results are carefully analyzed for similar InChIKeys. This can sometimes reveal a transcriptional error in the original query.

The application of this workflow to "CVILQLUABMGXTG-UHFFFAOYSA-N" consistently resulted in no direct matches, confirming its non-resolving status in the public domain.

Logical Framework for Structural Investigation

The following diagram illustrates the logical process undertaken to investigate the structural information of the provided InChIKey. This workflow is a fundamental component of good practice in chemical data handling.

G start Start: InChIKey Provided (CVILQLUABMGXTG-UHFFFAOYSA-N) broad_search Step 1: Broad Spectrum Web Search start->broad_search db_search Step 2: Targeted Search in Authoritative Databases (e.g., PubChem) broad_search->db_search analyze_results Step 3: Analyze Search Results db_search->analyze_results direct_hit Direct Hit Found? analyze_results->direct_hit no_hit No Direct Hit: InChIKey Not Resolved direct_hit->no_hit No gather_info Step 4: Gather Structural Information direct_hit->gather_info Yes report_non_resolving Conclusion: Report Non-Resolving Status and Potential Reasons no_hit->report_non_resolving end End gather_info->end report_non_resolving->end

Figure 1: Logical workflow for the verification of an InChIKey.

Conclusion and Recommendations for Best Practices

The InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N does not correspond to a publicly cataloged chemical structure. This technical guide, therefore, serves not as a repository of structural data for a specific molecule, but as an instructive case study on the critical importance of data validation in scientific research.

We strongly recommend that researchers, scientists, and drug development professionals integrate a rigorous InChIKey verification step into their workflows. Before committing resources to synthesis, procurement, or biological testing, confirming the existence and structural accuracy of a chemical entity is paramount. In cases where an InChIKey does not resolve, direct communication with the source of the information is the necessary next step to ensure the integrity of the research endeavor.

References

As this guide addresses a non-resolving identifier, direct references to a specific compound's literature are not applicable. The following are authoritative resources on chemical identifiers and databases that underpin the verification workflow described.

  • PubChem. National Center for Biotechnology Information. [Link]

  • The IUPAC International Chemical Identifier (InChI). IUPAC. [Link]

The Biological Versatility of Substituted Quinazoline Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs.[3][4][5] This guide provides an in-depth technical overview of the diverse pharmacological applications of substituted quinazolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Core

The quinazoline framework (1,3-diazanaphthalene) is a key building block in over 200 natural alkaloids and a plethora of synthetic compounds.[6] Its structural rigidity, combined with the electronic properties of the two nitrogen atoms, allows for specific interactions with a wide array of biological targets. The versatility of the scaffold lies in the ability to introduce various substituents at multiple positions (primarily C2, C4, and the benzene ring positions C5-C8), which profoundly modulates the compound's physicochemical properties and biological activity. This adaptability has made quinazolines a focal point in the quest for novel therapeutics.[7]

The Broad Spectrum of Biological Activity

Quinazoline derivatives have been extensively investigated and have shown significant potential across numerous therapeutic areas.[6][7][8]

Anticancer Activity: A Pillar of Quinazoline Research

The most prominent application of quinazoline derivatives is in oncology.[9] Several compounds have been successfully developed as targeted cancer therapies, primarily functioning as protein kinase inhibitors.[9]

Mechanism of Action: Tyrosine Kinase Inhibition

A major mechanism of action for anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors.[11][4][12] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways like the PI3K-AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][10]

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the mechanism by which quinazoline-based inhibitors block the EGFR signaling cascade.

EGFR_Pathway cluster_receptor cluster_downstream Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition by a quinazoline-based drug.

Other Anticancer Mechanisms Beyond EGFR, quinazoline derivatives have been developed to target other critical cancer-related proteins, including:

  • Tubulin Polymerization: Certain quinazolinones disrupt microtubule formation, leading to mitotic arrest and apoptosis.[13][14]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as PARP-1 inhibitors, which is particularly effective in cancers with existing DNA repair deficiencies.[11]

  • Dual-Target Inhibition: Newer strategies involve designing quinazolines that can inhibit multiple targets simultaneously, such as dual EGFR/VEGFR2 or dual HDAC/PI3K inhibitors, to overcome drug resistance.[3][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies are crucial for optimizing the potency and selectivity of quinazoline-based anticancer agents.[11]

PositionTypical SubstituentsImpact on ActivityTarget ExampleReference
C2 Phenyl, PyridylModifications influence selectivity and potency.EGFR[11][6]
C4 Anilino, PiperazineEssential for binding to the hinge region of kinase domains. Substitutions on the aniline ring are critical.EGFR, VEGFR[11][9]
C6, C7 Methoxy, MorpholinoalkoxyElectron-donating groups often increase activity by enhancing binding affinity. Can be modified to improve solubility and pharmacokinetic properties.EGFR[11][10]
Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Quinazoline derivatives have emerged as a promising class of antimicrobial agents.[2][15][16][17]

  • Antibacterial: Substituted quinazolines have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][18] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal: Various derivatives have demonstrated potent activity against fungal strains like Candida albicans and Fusarium moniliforme, in some cases comparable to or stronger than standard drugs like fluconazole.[6][19]

Antiviral Activity

The quinazoline core is also a valuable scaffold for the development of antiviral drugs.[6]

  • Anti-Influenza: 2,4-disubstituted quinazolines have been identified with high activity against the influenza virus.[6]

  • Anti-HCV & Anti-CMV: Certain analogs are effective against Hepatitis C virus (HCV) and cytomegalovirus (CMV).[6]

  • Anti-Zika & Dengue: Recent studies have identified 2,3,6-trisubstituted quinazolinones as potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with some compounds showing EC50 values in the nanomolar range.[20][21]

Anti-inflammatory Activity

Quinazoline derivatives can modulate inflammatory pathways, making them attractive candidates for treating inflammatory diseases.[22][23][24] Their mechanisms often involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or histamine receptors.[22][23] The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative, validating the therapeutic potential of this scaffold.[23]

Experimental Protocol: Screening for Anticancer Activity

To assess the potential of novel substituted quinazolines as anticancer agents, a robust and reproducible in vitro cytotoxicity assay is required. The MTT assay is a standard colorimetric method for this purpose.[25][26]

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[26]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Substituted quinazoline compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)[25]

  • Microplate reader spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours.[25]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[27]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[25] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[27] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) x 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Future Perspectives

The quinazoline scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can hit multiple targets to combat complex diseases and overcome drug resistance.[28]

  • Targeting Novel Pathways: Exploring the activity of quinazolines against new and emerging biological targets.

  • Improving ADMET Profiles: Synthesizing derivatives with enhanced absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve their clinical viability.

  • Combating Resistance: Developing next-generation quinazolines that are effective against resistant strains or mutations, such as the T790M mutation in EGFR.[29]

Conclusion

Substituted quinazolines are a cornerstone of modern medicinal chemistry, possessing an exceptionally wide range of biological activities. Their success, particularly in oncology, has established them as a privileged scaffold for targeted therapy. A deep understanding of their structure-activity relationships, mechanisms of action, and the appropriate experimental assays for their evaluation is critical for harnessing their full therapeutic potential. As research continues to uncover new derivatives and biological targets, the quinazoline scaffold is poised to deliver the next generation of innovative medicines.

References

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The Emergence of 2,4-Dichloro-5-methoxyquinazoline: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This technical guide focuses on a specific, yet highly versatile derivative: 2,4-Dichloro-5-methoxyquinazoline. This document provides an in-depth exploration of its synthesis, physicochemical properties, and potential applications as a pivotal research chemical. We will delve into detailed experimental protocols, analytical characterization, and the mechanistic rationale for its utility in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this compound in their research endeavors.

Introduction: The Significance of the Quinazoline Moiety

Quinazoline derivatives have garnered significant attention from the scientific community due to their wide array of pharmacological activities. These nitrogen-containing heterocycles are integral to a multitude of natural products and synthetic molecules with demonstrated therapeutic value.[1] The planar nature of the quinazoline ring system, coupled with its synthetic tractability, allows for diverse molecular interactions, making it a cornerstone for the design of targeted therapies.[3] Clinically approved drugs such as gefitinib and erlotinib, used in cancer therapy, underscore the therapeutic potential embedded within this heterocyclic framework.[2]

This compound emerges as a particularly valuable building block. The presence of two reactive chlorine atoms at the 2 and 4 positions provides facile entry points for nucleophilic substitution, enabling the synthesis of a vast library of derivatives. The methoxy group at the 5-position serves to modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 61948-59-2[4]
Molecular Formula C₉H₆Cl₂N₂O[4]
Molecular Weight 229.06 g/mol [4]
IUPAC Name This compound[4]
SMILES COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl[4]
LogP 2.94520[5]

Analytical Characterization:

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques:

  • Mass Spectrometry (MS): Provides an accurate determination of the molecular weight and fragmentation pattern, confirming the compound's identity.[7][8]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative laboratory-scale synthesis.

Diagram of the Synthesis Workflow:

G A 5-Methoxy-2,4(1H,3H)-quinazolinedione C Reflux A->C Reactant B Phosphorus Oxychloride (POCl3) N,N-dimethylaniline (catalyst) B->C Reagents D Work-up and Purification C->D Reaction Mixture E This compound D->E Purified Product

Caption: Synthetic route to this compound.

Experimental Protocol:

Materials:

  • 5-Methoxy-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-methoxy-2,4(1H,3H)-quinazolinedione.

  • Reagent Addition: Carefully add phosphorus oxychloride to the flask, followed by a catalytic amount of N,N-dimethylaniline.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Research Applications and Potential Biological Activity

The utility of this compound in research stems from its potential to serve as a scaffold for compounds with diverse biological activities. The quinazoline core is a known pharmacophore for a range of therapeutic targets.

Diagram of a Potential Signaling Pathway:

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Potential Therapeutic Areas:

  • Oncology: Many quinazoline derivatives have demonstrated potent anticancer activity by inhibiting key enzymes in signaling pathways that drive tumor growth, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[9][10][11] The this compound core can be functionalized to target various kinases implicated in cancer.[12][13]

  • Antimicrobial Agents: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.[5]

  • Anti-inflammatory Agents: Certain quinazoline derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways.

  • Enzyme Inhibition: The structural features of quinazoline derivatives make them suitable candidates for designing inhibitors of various enzymes, including histone methyltransferases like G9a, which are involved in epigenetic regulation.[14]

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile research chemical that provides a gateway to a vast chemical space of potentially bioactive molecules. Its straightforward synthesis and the reactivity of its chloro-substituents make it an attractive starting material for medicinal chemists and drug discovery scientists. The established precedent of the quinazoline scaffold in clinically successful drugs further enhances its appeal. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their quest for novel therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols for the Evaluation of 2,4-Dichloro-5-methoxyquinazoline in c-Src and Abl Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Key Regulators of Cellular Signaling

The non-receptor tyrosine kinases, c-Src and Abl, are critical mediators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of their kinase activity is a hallmark of various human cancers.[2][3] For instance, the fusion protein Bcr-Abl, resulting from a chromosomal translocation, exhibits constitutive kinase activity and is the primary cause of chronic myelogenous leukemia (CML).[3] Similarly, overexpression and aberrant activation of c-Src are frequently observed in solid tumors, correlating with malignant potential and poor patient prognosis.[2] Consequently, both c-Src and Abl have emerged as prominent targets for the development of novel anticancer therapeutics.[4]

The quinazoline scaffold has been identified as a privileged structure in the design of potent kinase inhibitors.[5][6] Numerous quinazoline derivatives have been developed as inhibitors of various tyrosine kinases, with some achieving clinical success.[5] This document provides detailed application notes and protocols for the characterization of a specific quinazoline derivative, 2,4-dichloro-5-methoxyquinazoline , as a potential inhibitor of c-Src and Abl kinases. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the in vitro evaluation of this and similar compounds.

Understanding the Molecular Targets: c-Src and Abl Kinase Activation

A thorough understanding of the kinase activation mechanism is paramount for interpreting inhibitor data and designing robust assays.

c-Src Kinase Activation

In its inactive state, c-Src is maintained in a "closed" conformation through intramolecular interactions. The SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail, and the SH3 domain interacts with the linker region between the SH2 and kinase domains.[6][7] Activation of c-Src is initiated by dephosphorylation of Tyr527, often triggered by growth factor signaling, which disrupts the inhibitory SH2-C-terminal tail interaction.[8] This leads to an "open" conformation, allowing for autophosphorylation of a key tyrosine residue (Tyr416) within the activation loop of the kinase domain, resulting in full catalytic activity.[7][8]

c_Src_Activation cluster_regulation Regulation Inactive_Src Inactive c-Src (Closed Conformation) - SH2 binds pTyr527 - SH3 binds linker Open_Src Intermediate State (Open Conformation) - Tyr527 dephosphorylated Inactive_Src->Open_Src Growth Factor Signaling (e.g., EGFR activation) Active_Src Active c-Src - Tyr416 autophosphorylation in Activation Loop Open_Src->Active_Src Autophosphorylation Active_Src->Inactive_Src Csk phosphorylation of Tyr527

Caption: Simplified workflow of c-Src kinase activation.

Abl Kinase Activation

Similar to c-Src, c-Abl kinase activity is tightly regulated by intramolecular interactions involving its SH3 and SH2 domains, which maintain an autoinhibited conformation.[9] Disruption of these interactions, for example, through the binding of activating proteins to the SH3 domain, leads to a conformational change that promotes kinase activation.[9] In the context of CML, the fusion with the Bcr protein leads to oligomerization, which induces proximity-driven trans-phosphorylation and constitutive activation of the Abl kinase domain.[9]

Abl_Activation cluster_cml Chronic Myelogenous Leukemia (CML) Inactive_Abl Inactive c-Abl (Autoinhibited) - SH3/SH2 interactions Active_Abl Active c-Abl - Conformational change - Activation loop phosphorylation Inactive_Abl->Active_Abl Disruption of autoinhibitory interactions by cellular signals Bcr_Abl Bcr-Abl Oncoprotein (Constitutively Active)

Caption: Mechanisms of c-Abl and Bcr-Abl kinase activation.

In Vitro Kinase Assay Platforms

Several robust and high-throughput compatible assay formats are available for measuring kinase activity and inhibitor potency. The choice of platform often depends on available instrumentation, desired sensitivity, and cost. Below are protocols for three widely used non-radioactive methods.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal.[10]

Materials:

  • Recombinant human c-Src or Abl kinase

  • Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinases)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

ADP_Glo_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilutions of This compound in DMSO Start->Compound_Prep Reaction_Setup Set up kinase reaction in 384-well plate: - Add inhibitor/DMSO - Add kinase - Incubate (10 min, RT) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate reaction by adding Substrate/ATP mixture Reaction_Setup->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min, 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min, RT) Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30 min, RT) Detect_Signal->Incubate_Detect Read_Plate Measure luminescence Incubate_Detect->Read_Plate Data_Analysis Analyze data and determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (384-well format):

    • Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells.

    • Add 2 µL of diluted c-Src or Abl kinase in Kinase Assay Buffer. The optimal kinase concentration should be determined empirically but is typically in the low nanomolar range.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[9]

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay

This assay format is a homogeneous method that measures the binding of a phosphospecific antibody to a fluorescently labeled peptide substrate.

Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, a large phosphospecific antibody binds to the peptide, slowing its rotation and causing an increase in fluorescence polarization. Inhibitors of the kinase will prevent this phosphorylation, resulting in a low polarization signal.

Materials:

  • Recombinant human c-Src or Abl kinase

  • Fluorescently labeled peptide substrate

  • Phosphospecific antibody

  • ATP

  • This compound

  • Kinase Assay Buffer

  • Black, low-volume 384-well assay plates

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Protocol:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, fluorescently labeled peptide substrate, and serially diluted this compound (or DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60-90 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop buffer containing EDTA and the phosphospecific antibody.

    • Incubate at room temperature for at least 60 minutes to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader.

    • The FP signal is directly proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition and determine the IC₅₀ as described in Protocol 1.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF)-Based Kinase Assay

HTRF is a robust technology based on Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Principle: A biotinylated substrate peptide is phosphorylated by the kinase. A europium cryptate-labeled phosphospecific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human c-Src or Abl kinase

  • Biotinylated peptide substrate

  • Europium cryptate-labeled phosphospecific antibody

  • Streptavidin-XL665 (or other suitable acceptor)

  • ATP

  • This compound

  • Kinase Assay Buffer

  • White or black, low-volume 384-well assay plates

  • HTRF-compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, biotinylated peptide substrate, ATP, and the serially diluted test compound.

    • Incubate at 30°C for the optimized reaction time.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

    • Incubate for 60 minutes to several hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • The HTRF signal (ratio of acceptor to donor emission) is proportional to the level of substrate phosphorylation.

    • Calculate the percentage of inhibition and determine the IC₅₀ as described in Protocol 1.

Data Presentation and Interpretation

The inhibitory activity of this compound against c-Src and Abl should be summarized in a clear and concise format.

Table 1: Inhibitory Activity of this compound against c-Src and Abl Kinases

Kinase TargetAssay PlatformATP ConcentrationIC₅₀ (nM) [95% CI]
c-SrcADP-Glo™10 µM (Kₘ app)To be determined
AblADP-Glo™10 µM (Kₘ app)To be determined
c-SrcHTRF™10 µM (Kₘ app)To be determined
AblHTRF™10 µM (Kₘ app)To be determined

Note: The IC₅₀ value is dependent on the ATP concentration for ATP-competitive inhibitors. It is recommended to perform assays at the apparent Kₘ of ATP for each kinase to allow for a more standardized comparison of inhibitor potencies.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound as a potential inhibitor of c-Src and Abl kinases. By employing these robust and widely accepted assay platforms, researchers can reliably determine the potency of this and other novel compounds, providing crucial data for hit-to-lead optimization and advancing the development of new targeted cancer therapies.

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  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Oncogenesis. (2021). Available at: [Link]

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Application Note: A Validated Protocol for the Synthesis of 2,4-dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2,4-dichloro-5-methoxypyrimidine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules.[1] Its structure, featuring two reactive chlorine atoms on the pyrimidine ring, makes it an indispensable intermediate in medicinal chemistry and agrochemical research.[1][2] This compound is a cornerstone for developing innovative agrochemicals, such as selective herbicides, and for creating advanced pharmaceutical agents, including kinase inhibitors and potential antiviral or anticancer drugs.[1][2][3]

This application note provides a comprehensive, validated protocol for the synthesis of 2,4-dichloro-5-methoxypyrimidine. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and offers insights gleaned from practical application to ensure a safe, efficient, and reproducible synthesis.

Synthesis Overview & Mechanistic Rationale

The most robust and widely adopted method for synthesizing 2,4-dichloro-5-methoxypyrimidine is the direct chlorination of its hydroxylated precursor, 2,4-dihydroxy-5-methoxypyrimidine, more commonly known as 5-methoxyuracil.[1] This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][4][5]

The Underlying Chemistry: A Vilsmeier-Haack Type Transformation

The reaction mechanism shares characteristics with the Vilsmeier-Haack reaction, where an amide and POCl₃ generate a highly electrophilic chloroiminium species known as the Vilsmeier reagent.[6] In this synthesis, the tautomeric amide/enol forms of the 5-methoxyuracil ring act as the substrate.

  • Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen atoms of the hydroxyl (or keto) groups of 5-methoxyuracil attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Good Leaving Group: This initial reaction forms a phosphate ester intermediate. This transformation is crucial as the hydroxyl group itself is a poor leaving group. The newly formed phosphate moiety, however, is an excellent leaving group.

  • Nucleophilic Attack by Chloride: Chloride ions (Cl⁻), present in the reaction mixture from POCl₃, then act as nucleophiles, attacking the carbon atom at positions 2 and 4 of the pyrimidine ring.

  • Displacement and Aromatization: This nucleophilic attack results in the displacement of the phosphate leaving group. The process is repeated for the second hydroxyl group, ultimately leading to the formation of the stable, aromatic 2,4-dichloro-5-methoxypyrimidine product.

An acid-binding agent, such as N,N-dimethylaniline or triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[1][7]

Visualized Reaction Scheme & Workflow

The overall synthetic transformation and the laboratory workflow are depicted below.

G cluster_reactants Reactants cluster_products Products R1 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) P1 2,4-dichloro-5-methoxypyrimidine R1->P1 Chlorination Reaction (Reflux, 2-6h) R2 Phosphorus Oxychloride (POCl₃) R2->P1 R3 N,N-Dimethylaniline (Acid Scavenger) R3->P1 P2 Phosphoric Acid & HCl (Byproducts)

Caption: Overall reaction scheme for the chlorination of 5-methoxyuracil.

G start Start setup Assemble Reaction Apparatus (N₂ Atmosphere) start->setup add_reagents Charge Flask with 5-Methoxyuracil, POCl₃, and N,N-Dimethylaniline setup->add_reagents reflux Heat Mixture to Reflux (110-120°C, 2-6 hours) add_reagents->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor cool Cool Reaction to Room Temperature monitor->cool quench Slowly Pour Mixture onto Crushed Ice (Caution: Exothermic!) cool->quench extract Extract Aqueous Mixture with Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Recrystallize Crude Product (e.g., from Petroleum Ether) concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established and reliable synthetic methods.[1][4]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Molar Eq.QuantityNotes
5-Methoxyuracil6623-81-0142.111.045.0 g (0.316 mol)Starting material. Purity >98%.
Phosphorus Oxychloride (POCl₃)10025-87-3153.332.78225 mL (0.88 mol)Reagent and solvent. Highly corrosive.
N,N-Dimethylaniline121-69-7121.181.2445 mL (0.391 mol)Acid scavenger. Toxic.
Diethyl Ether60-29-774.12-~500 mLExtraction solvent. Flammable.
Light Petroleum Ether8032-32-4--As neededRecrystallization solvent. Flammable.
Crushed Ice / Deionized Water---~800 g / 1 LFor quenching and washing.
Equipment
  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Heating mantle

  • Nitrogen gas inlet

  • Dropping funnel (optional)

  • 2000 mL beaker for quenching

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Procedure
  • Reaction Setup: Assemble the 1000 mL three-necked flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of dry nitrogen to prevent moisture from entering, as POCl₃ reacts violently with water.[1][7]

  • Charging Reagents: In the reaction flask, combine 5-methoxyuracil (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).[4] The order of addition can be varied, but it is often practical to add the solid first, followed by the liquid reagents.

  • Heating and Reflux: Begin stirring the mixture and gently heat it to reflux using the heating mantle. The optimal reflux temperature is typically between 100-120°C. Maintain the reflux for 2 to 6 hours.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[1]

  • Cooling: Once the reaction is complete, turn off the heat and allow the dark-brown reaction mixture to cool to room temperature.

  • Quenching (Critical Step): Prepare a large beaker with approximately 800 g of crushed ice. In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1][4] This process is highly exothermic and will generate HCl gas. Perform this addition in small portions to control the rate of reaction.

  • Extraction: Once the quenching is complete and the ice has melted, transfer the aqueous mixture to a large separatory funnel. Extract the product with diethyl ether (e.g., 3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot light petroleum ether (boiling point range 40-60 °C) and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[1][4] The final product should be a faint yellow solid with a yield of approximately 75% or higher.[4][7]

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic fumes. Handle exclusively in a chemical fume hood.

  • N,N-Dimethylaniline: Toxic and readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Quenching: The quenching step is the most hazardous part of the procedure. The slow addition of the reaction mixture to ice is critical to manage the exothermic reaction and the release of HCl gas. Ensure the fume hood sash is lowered to an appropriate height.

References

  • Eureka | Patsnap (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • Google Patents (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Sun, S., et al. (2004). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. SYNLETT, 2004(10), 1731–1734. Retrieved from [Link]

  • Google Patents (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Le-Cheminant (n.d.). 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • MDPI (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • ACS Publications (2016). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Le-Cheminant (n.d.). Sourcing High-Purity 2,4-Dichloro-5-methoxypyrimidine: A Manufacturer's Perspective. Retrieved from [Link]

  • Google Patents (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • PubChem (n.d.). 5-Methoxyuracil. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 2,4-Dichloro-5-methoxyquinazoline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline core is a well-established pharmacophore in modern oncology, forming the backbone of several FDA-approved targeted therapies.[1] Molecules such as gefitinib and erlotinib have demonstrated the clinical potential of quinazoline derivatives as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a key pathway in non-small-cell lung cancer.[1][2] The versatility of the quinazoline ring system allows for diverse chemical modifications, leading to a broad spectrum of biological activities that extend beyond EGFR inhibition to include targets like vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and tubulin.[1][3]

This document provides a comprehensive guide for the investigation of 2,4-Dichloro-5-methoxyquinazoline , a specific derivative with potential as a novel anti-cancer agent. The presence of two reactive chloro- groups at the 2 and 4 positions offers a versatile platform for further chemical synthesis to create a library of analogs, while the methoxy group at the 5-position may influence its metabolic stability and target-binding affinity. These application notes will guide researchers through a logical, stepwise process to characterize the cytotoxic and mechanistic properties of this compound in various cancer cell lines.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂O[4]
Molecular Weight 229.06 g/mol [4]
IUPAC Name This compound[4]
CAS Number 61948-59-2[5]
Appearance Off-white to light brown solid[5]
Storage Store at -20°C under an inert atmosphere (e.g., Argon)

Experimental Workflow for Characterizing Anti-Cancer Activity

The following workflow provides a structured approach to evaluate the potential of this compound as an anti-cancer agent.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies prep Stock Solution Preparation (DMSO) cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) prep->cell_culture Treatment mtt_assay Cytotoxicity Assay (MTT/SRB) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at IC50 western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot Treat at IC50

Caption: A logical workflow for the in vitro evaluation of this compound.

Protocols

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of the test compound are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Under a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This initial screen is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V/PI assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cell proliferation. This assay quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The resulting histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Mechanism of Action and Key Signaling Pathways

Based on the extensive literature on quinazoline derivatives, a plausible mechanism of action for this compound involves the inhibition of key protein kinases that are often dysregulated in cancer.[6][7][8] A primary hypothetical target is the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,4-Dichloro- 5-methoxyquinazoline Compound->PI3K Inhibition

Caption: A proposed signaling pathway targeted by this compound.

To investigate this proposed mechanism, Western blot analysis can be performed to assess the phosphorylation status of key proteins in this pathway.

Western Blot Analysis

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of signaling proteins, one can determine if the compound inhibits the activity of a particular pathway.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins. A decrease in the ratio of phosphorylated protein to total protein would suggest inhibition of the pathway. An increase in cleaved PARP and the Bax/Bcl-2 ratio would further support the induction of apoptosis.

Data Interpretation and Further Steps

The results from these experiments will provide a comprehensive initial characterization of the anti-cancer properties of this compound.

AssayPossible OutcomeInterpretation
MTT Assay Low IC50 values in multiple cancer cell lines.The compound exhibits broad-spectrum cytotoxic activity.
Apoptosis Assay Increased percentage of Annexin V positive cells.The compound induces apoptosis.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M).The compound causes cell cycle arrest.
Western Blot Decreased phosphorylation of Akt and mTOR. Increased cleaved PARP.The compound inhibits the PI3K/Akt/mTOR pathway and induces apoptosis.

Positive results from these in vitro studies would warrant further investigation, including:

  • Kinase Profiling: To identify the specific kinase targets of the compound.

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.

By following these detailed protocols and the proposed experimental workflow, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent for the treatment of cancer.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. National Institutes of Health.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online.
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate.
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). PubMed.
  • Biological Mechanisms of Anti-tumor Action of Quinazoline... ResearchGate.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Institutes of Health.
  • This compound. PubChem.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. Google Patents.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. National Institutes of Health.
  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
  • [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. PubMed.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • 2,4-Dichloro-7-methoxyquinazoline. Sigma-Aldrich.
  • 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook.
  • 8-METHOXY-2,4-DICHLOROQUINAZOLINE. ChemicalBook.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. ResearchGate.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

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Application Notes & Protocols for In Vivo Experimental Design Using Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This nitrogen-containing heterocyclic structure, composed of a benzene ring fused to a pyrimidine ring, is a versatile template for designing molecules that can interact with a wide array of biological targets.[3] Historically, this has led to the development of drugs for various conditions, but the most profound impact has been in oncology.[4][5]

Many quinazoline derivatives function as potent and selective Tyrosine Kinase Inhibitors (TKIs).[6] Tyrosine kinases are critical enzymes in signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7] Prominent examples of quinazoline-based TKIs include Gefitinib, Erlotinib, and Afatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of kinases.[8] Their success in treating specific subsets of non-small cell lung cancer (NSCLC) has paved the way for the exploration of novel quinazoline derivatives against other targets like PARP and LSD1.[9][10]

Translating the in vitro potency of a novel quinazoline derivative into in vivo efficacy is a complex, multi-step process. A well-designed in vivo study is not merely about administering a compound to an animal and measuring tumor size; it is a systematic investigation to understand the compound's behavior in a complex biological system. This guide provides a framework and detailed protocols for designing and executing robust in vivo experiments to evaluate the therapeutic potential of novel quinazoline derivatives.

Section 1: Foundational Steps - Compound Formulation and Vehicle Selection

The journey from a promising hit in vitro to a viable candidate in vivo begins with addressing a fundamental challenge: drug delivery. Most quinazoline derivatives are hydrophobic molecules with poor aqueous solubility, which can severely limit their oral bioavailability and therapeutic efficacy.[11][12]

The Causality Behind Formulation Choices: The primary goal of formulation is to create a stable, homogenous preparation that allows for consistent and reproducible administration, maximizing the compound's absorption. The choice of vehicle can dramatically impact pharmacokinetic profiles. An inappropriate vehicle can lead to precipitation of the compound at the injection site (for parenteral routes) or poor absorption from the GI tract (for oral routes), resulting in misleadingly low efficacy or high toxicity.

Protocol 1: Vehicle Screening for Oral Administration (Gavage)

  • Objective: To identify a vehicle that can solubilize or uniformly suspend the quinazoline derivative at the desired concentration for the duration of the study.

  • Materials:

    • Test Quinazoline Derivative

    • Vehicle candidates:

      • 0.5% (w/v) Methylcellulose (MC) in sterile water

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

      • 10% (v/v) Tween-80 in sterile water

      • A combination vehicle (e.g., 0.5% Hydroxymethylcellulose with 0.1% Tween-80)[13]

    • Vortex mixer, magnetic stirrer, pH meter.

  • Methodology:

    • Prepare a stock solution of each vehicle.

    • For each vehicle, attempt to prepare the quinazoline derivative at the highest anticipated dose concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a mouse receiving 0.1 mL).

    • Begin by adding the vehicle to the pre-weighed compound powder incrementally while vortexing or stirring. Sonication can be used to aid dissolution or suspension.

    • Once prepared, assess the formulation visually for clarity (solution) or uniformity (suspension) at time 0.

    • Store the preparation under study conditions (e.g., room temperature or 4°C) and re-assess visually at 1, 4, and 24 hours for any signs of precipitation or aggregation.

    • Self-Validation: A suitable vehicle will maintain a homogenous solution or fine suspension for at least 4 hours, ensuring consistent dosing throughout the experimental cohort.

Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Before launching a full-scale efficacy study, it is critical to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound and whether the compound engages its intended target at achievable doses.

  • Pharmacokinetics (PK): Determines the exposure of the drug over time (What the body does to the drug). Key parameters include maximum concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).[14]

  • Pharmacodynamics (PD): Measures the biological effect of the drug on its target (What the drug does to the body). For a kinase inhibitor, this is often the inhibition of phosphorylation of the target protein.[15]

A robust PK/PD study establishes a critical link: the relationship between drug concentration and target modulation. This knowledge is paramount for selecting a dose and schedule for efficacy studies that ensures adequate and sustained target engagement.

Workflow for Integrated PK/PD Study Design

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis & Correlation A Select Animal Model (e.g., Athymic Nude Mice) B Administer Single Dose of Quinazoline Derivative (e.g., 50 mg/kg, p.o.) A->B C Establish Time Points for Collection (e.g., 0.5, 1, 2, 4, 8, 24h) B->C D Collect Blood Samples at Each Time Point C->D 3-4 mice per time point E Collect Target Tissue (e.g., Tumor Xenograft) C->E Paired collection F PK Analysis: Measure Drug Concentration in Plasma (LC-MS/MS) D->F G PD Analysis: Measure Target Modulation in Tissue (Western Blot/ELISA) E->G H Correlate Plasma Concentration with Target Inhibition F->H G->H G cluster_pathways Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Quinazoline Quinazoline TKI (e.g., Erlotinib) Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

Application Note & Protocol: Preparation, Storage, and Handling of 2,4-Dichloro-5-methoxyquinazoline Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 2,4-Dichloro-5-methoxyquinazoline. Proper stock solution preparation is a foundational step for generating reliable data in downstream biological and chemical assays. This guide details critical physicochemical properties, safety procedures, a rationale for solvent selection, step-by-step protocols for solubilization and dilution, and best practices for storage and quality control.

Introduction: The Criticality of Stock Solution Integrity

This compound is a heterocyclic compound often utilized as a building block in synthetic chemistry and drug discovery. The integrity of any screening or mechanistic study begins with the precise and consistent preparation of the test compound. Inaccuracies in concentration, incomplete solubilization, or degradation of the stock solution can lead to erroneous and irreproducible results, wasting significant time and resources.

This application note moves beyond a simple recitation of steps, providing the underlying scientific rationale for each procedural choice. By understanding the "why" behind the protocol, researchers can better adapt to challenges and ensure the highest quality of their starting materials.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling and use.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 61948-59-2[1][2]
Molecular Formula C₉H₆Cl₂N₂O[1][3]
Molecular Weight 229.06 g/mol [1]
Appearance White to off-white solid[4]
Solubility While quantitative data is not broadly published, empirical evidence from related quinazolinone derivatives strongly indicates high solubility in Dimethyl Sulfoxide (DMSO).[4][5] Solubility in other organic solvents like ethanol or DMF may be possible but requires empirical validation.
Storage Temperature Recommended storage for the solid compound is between 2-8°C or at -20°C, sealed in a dry environment.[6][7]

Critical Safety and Handling Procedures

This compound is a chemical reagent that must be handled with appropriate care. The following safety information is derived from its Globally Harmonized System (GHS) classification.

GHS Hazard Statements: [1][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle the solid powder and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Strategic Solvent Selection: A Decision-Making Framework

The choice of solvent is arguably the most critical variable in stock solution preparation. The ideal solvent must fully dissolve the compound at the desired concentration and be compatible with the downstream assay.

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for this compound. Its high polarity allows it to effectively solubilize a wide range of heterocyclic compounds.[5][10] However, its effect on the assay system must be considered.

Scientist's Note (Causality): DMSO is hygroscopic (absorbs water from the air) and can be toxic to cells, typically at concentrations >0.5% (v/v). It is crucial to ensure the final concentration of DMSO in the assay medium is consistent across all experiments, including vehicle controls, and remains below the toxicity threshold for the specific cell line or system being used.

Caption: Decision tree for solvent selection.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM primary stock solution.

Materials and Equipment:

  • This compound (MW: 229.06 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to 0.1 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tube or amber glass vial

  • Calibrated micropipettes (P1000)

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (229.06 g/mol ) × (1000 mg/g) = 2.29 mg

  • Weighing:

    • Tare the analytical balance with your chosen vial (e.g., a 1.5 mL microfuge tube) on it.

    • Carefully weigh approximately 2.29 mg of this compound directly into the vial. Record the exact mass.

    • Pro-Tip: Handling the solid in a fume hood is mandatory. Tapping the spatula gently allows for precise addition of the powder.

  • Solvent Addition:

    • Adjust the required volume of DMSO based on the actual mass weighed.

    • Formula: Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Concentration (mol/L)

    • Example: If you weighed 2.35 mg, the required DMSO volume is: [2.35 mg / 229.06 g/mol ] / 0.010 mol/L = 1.026 mL (or 1026 µL).

    • Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolution (Self-Validating Step):

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a bright light source. If any solid particles remain, proceed to the next step. A trustworthy stock solution must be perfectly clear.

    • If needed, place the vial in a bath sonicator for 5-10 minutes to break up any small aggregates and facilitate complete dissolution.

    • Allow the solution to return to room temperature. A final visual inspection for clarity is mandatory.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in appropriately labeled, low-binding microfuge tubes.

    • Store the aliquots at -20°C or -80°C . Based on data for similar quinazolinone derivatives, solutions in DMSO may be stable for up to 3 months when stored at -20°C.[4]

Protocol 2: Preparation of a 10 µM Final Working Solution

This protocol describes a typical two-step serial dilution to prepare an aqueous working solution for a cell-based assay.

Procedure:

  • Intermediate Dilution:

    • Thaw one aliquot of the 10 mM primary stock solution.

    • Prepare a 100 µM intermediate stock by diluting the primary stock 1:100. For example, add 5 µL of the 10 mM stock to 495 µL of the final assay buffer (e.g., cell culture medium).

    • Scientist's Note: When diluting from a high-concentration organic stock into an aqueous buffer, precipitation can occur. To minimize this, add the stock solution directly into the buffer while vortexing to ensure rapid dispersion.

  • Final Working Solution:

    • Prepare the 10 µM final working solution by diluting the 100 µM intermediate stock 1:10. For example, add 100 µL of the 100 µM solution to 900 µL of the final assay buffer.

    • This final solution now has a DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

General Experimental Workflow

The entire process from solid compound to stored, usable aliquots can be visualized as a clear workflow.

Workflow cluster_prep Primary Stock Preparation cluster_storage Storage & Use A 1. Calculate Mass (e.g., for 10 mM) B 2. Weigh Compound (in Fume Hood) A->B C 3. Add Calculated Volume of DMSO B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Visual QC Check (Confirm Clarity) D->E F 6. Aliquot into Single-Use Volumes E->F G 7. Store at -20°C / -80°C F->G H 8. Thaw & Dilute for Assay as Needed G->H

Caption: Standard workflow for stock solution preparation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. - Insufficient solvent volume.- Compound has low solubility at the target concentration.- Presence of insoluble impurities.- Re-verify calculations.- Apply gentle warming (37°C) with agitation, but check for compound stability.- Use bath sonication for an extended period (15-20 min).- If it still fails, prepare a more dilute primary stock (e.g., 1 mM).
Stock solution appears cloudy or has a precipitate after storage. - Compound has precipitated out of solution due to temperature change.- Solvent absorbed water, reducing solubility.- Compound degradation.- Warm the solution to 37°C and vortex/sonicate to attempt re-solubilization.- If it remains cloudy, the stock should be discarded. - Use anhydrous DMSO and seal vials tightly to prevent water absorption.
Precipitation occurs when diluting into aqueous assay buffer. - The compound's solubility limit in the aqueous buffer has been exceeded (a common issue).- Vortex the buffer while adding the DMSO stock to promote rapid mixing.- Perform dilutions in multiple, smaller steps.- Include a small percentage of a non-ionic surfactant (e.g., Tween-20) in the assay buffer if compatible with the assay.- The final concentration may be too high; reduce the target concentration.

References

  • Chemsrc. (n.d.). This compound | CAS#:61948-59-2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. Retrieved from [Link]

  • Wang, R., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 2,4-Dichloro-7-methoxyquinazoline. Retrieved from [Link]

  • Wang, R., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. Retrieved from [Link]

  • Eswara, K., et al. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.
  • PubChemLite. (n.d.). This compound (C9H6Cl2N2O). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • CanSino. (n.d.). This compound | CAS:61948-59-2. Retrieved from [Link]

Sources

Application Notes & Protocols: A Research Framework for Investigating the Anti-inflammatory Potential of 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have enabled the development of numerous compounds with a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Many quinazoline derivatives have been identified as potent inhibitors of key signaling proteins, particularly protein kinases, which are central to the inflammatory cascade.[2][3]

This document concerns 2,4-Dichloro-5-methoxyquinazoline , a specific derivative of this important chemical class. While direct biological data on this particular compound is sparse, its structure presents a valuable starting point for anti-inflammatory research. The dichloro substitutions at the 2 and 4 positions offer reactive sites for further chemical modification, allowing for the synthesis of a library of analogues, while the methoxy group at the 5-position influences the electronic and steric properties of the molecule.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, mechanism-driven framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. We will move beyond simple screening to provide detailed protocols for elucidating its mechanism of action, grounded in the established pharmacology of the broader quinazoline class.

Compound Details:

Property Value
IUPAC Name This compound
Molecular Formula C₉H₆Cl₂N₂O
PubChem CID 12320019[4]
Molecular Weight 229.07 g/mol

| Appearance | Solid (predicted) |

Scientific Rationale: Plausible Anti-inflammatory Mechanisms for a Quinazoline Scaffold

The anti-inflammatory activity of numerous quinazoline derivatives is primarily attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. Understanding these pathways is essential for designing experiments to test the efficacy and mechanism of this compound.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[5] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] binding to Toll-like receptor 4 [TLR4]), a signaling cascade activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

Quinazoline derivatives have been shown to inhibit this pathway at various points, most notably by preventing the nuclear translocation of NF-κB.[6] Investigating this pathway is a primary objective for characterizing this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/ IRAKs IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p_IkBa P-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_p65_p50 Degradation of IκBα Quinazoline Potential Inhibition Point (this compound) p65_p50->Quinazoline p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA NF-κB Response Elements (DNA) p65_p50_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Fig. 1: The canonical NF-κB signaling pathway and a potential point of inhibition.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPKs are a family of serine/threonine kinases that are critical in transducing extracellular stimuli into cellular responses, including inflammation.[8][9] The three major MAPK families relevant to inflammation are:

  • p38 MAPKs: Strongly activated by inflammatory cytokines and cellular stress, p38 kinases regulate the synthesis of TNF-α and IL-6 at both the transcriptional and translational levels.[10]

  • c-Jun N-terminal Kinases (JNKs): Activated by similar stimuli, the JNK pathway leads to the phosphorylation of transcription factors like c-Jun, a component of the AP-1 complex, which also drives pro-inflammatory gene expression.[11]

  • Extracellular signal-Regulated Kinases (ERKs): While often associated with cell proliferation, the ERK pathway also plays a role in inflammation, contributing to the expression of enzymes like COX-2.[12]

Inhibition of these kinase cascades, particularly the p38 and JNK pathways, is a well-established anti-inflammatory strategy.[8] Given that many quinazolines function as kinase inhibitors, the MAPK pathways are highly plausible targets for this compound.[13][14]

MAPK_Pathway cluster_cascade Kinase Cascades cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK1/2 MEK12->ERK Quinazoline Potential Inhibition Point (this compound) p38->Quinazoline TF Transcription Factors (e.g., AP-1, ATF2) p38->TF JNK->Quinazoline JNK->TF ERK->Quinazoline ERK->TF Genes Pro-inflammatory Gene Expression TF->Genes

Fig. 2: Simplified overview of the major MAPK signaling pathways in inflammation.

Experimental Protocols for Pharmacological Characterization

This section provides a logical, step-by-step workflow for evaluating the anti-inflammatory potential of this compound. The causality is critical: we must first establish a non-toxic working concentration before assessing anti-inflammatory activity, and only then proceed to mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: In Vitro Efficacy cluster_phase3 Phase 3: Mechanism of Action A Protocol 1: Determine Max Non-Toxic Dose (MTT/MTS Assay) B1 Protocol 2: Measure NO Production (Griess Assay) A->B1 B2 Protocol 3: Quantify Cytokines (TNF-α, IL-6) (ELISA) A->B2 C1 Protocol 4: Probe NF-κB Pathway (Western Blot for p-IκBα, p65) B1->C1 C2 Protocol 5: Probe MAPK Pathways (Western Blot for p-p38, p-JNK) B1->C2 B2->C1 B2->C2 D Data Analysis: Calculate IC50 Values & Interpret MOA C1->D C2->D

Sources

High-Throughput Screening of Quinazoline-Based Compound Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its prevalence is largely due to its ability to mimic the adenine portion of ATP, making it an ideal framework for potent and selective kinase inhibitors.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign for quinazoline-based compound libraries. We will delve into the critical aspects of assay selection, protocol optimization, data analysis, and hit validation, with a primary focus on identifying inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data to accelerate the discovery of novel therapeutic agents.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] In oncology, their impact has been most profound in the development of targeted therapies that inhibit protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][5] The 4-anilinoquinazoline core, for instance, is a privileged structure found in several FDA-approved EGFR inhibitors like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1]

The primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of ATP binding to the kinase domain of receptors like EGFR, HER2, and VEGFR-2.[1][5][6] By occupying the ATP-binding site, these compounds block the downstream signaling cascades, such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, that are crucial for cancer cell proliferation, survival, and angiogenesis.[7] Given the vastness of the human kinome and the potential for quinazolines to inhibit other kinase families, HTS remains a pivotal strategy for discovering novel inhibitors with unique selectivity profiles.[8]

This guide will walk through the essential steps of an HTS campaign, from initial planning to the confirmation of promising hits.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and execution. The overall workflow is designed to systematically identify and validate active compounds from a large library.

HTS_Workflow Compound_Library Compound Library Management & QC Assay_Development Assay Development & Validation Compound_Library->Assay_Development Plate_Prep Assay-Ready Plate Preparation Assay_Development->Plate_Prep Primary_HTS Primary HTS (Single Concentration) Plate_Prep->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Counter_Screens Counter-Screening & Orthogonal Assays Hit_Confirmation->Counter_Screens Hit_Triage Hit Triage & Prioritization Counter_Screens->Hit_Triage Lead_Optimization Lead_Optimization Hit_Triage->Lead_Optimization Lead Optimization

A typical workflow for a high-throughput screening campaign in drug discovery.

Phase 1: Preparation and Assay Development

The foundation of any successful HTS campaign lies in meticulous preparation. This phase involves managing the compound library, developing a robust and reliable assay, and preparing the necessary materials for the screen.

Compound Library Management

The quality and diversity of the compound library are paramount.[9] Proper management ensures the integrity of the compounds and the accuracy of screening data.

  • Source and Quality Control: Acquire quinazoline-based libraries from reputable vendors or internal synthesis programs.[10] All compounds should have a purity of >90% as determined by methods like HPLC and NMR.

  • Storage and Handling: Compounds are typically stored in DMSO at -20°C in a low-humidity environment to prevent degradation and water absorption.[11] Automated compound storage and retrieval systems are recommended for large libraries.

  • Plate Preparation: Master plates are created at a high concentration (e.g., 10 mM in DMSO). From these, intermediate and finally, assay-ready plates are prepared by diluting the compounds to the desired screening concentration.[12][13]

Assay Selection and Development

The choice of assay is dictated by the biological target and the desired endpoint. For kinase inhibitors, both biochemical and cell-based assays are highly valuable.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified enzyme. They are highly sensitive and useful for understanding the mechanism of inhibition. A popular choice for kinase HTS is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which detects the phosphorylation of a substrate.[14] Another robust option is a luminescence-based kinase assay , such as Promega's Kinase-Glo®, which quantifies ATP consumption during the kinase reaction.[7]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing insights into cell permeability, toxicity, and efficacy in a more physiological context.[11][15] Common cell-based assays for screening anticancer compounds include proliferation/viability assays like the MTT assay or the more sensitive luminescent cell viability assay (e.g., CellTiter-Glo®).[7][16]

Key Assay Validation Parameter: The Z'-Factor

Before embarking on a full-scale screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of assay quality.[17][18]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

An assay with a Z'-factor ≥ 0.5 is considered suitable for HTS.[18][19]

Phase 2: Primary Screen and Data Analysis

Experimental Protocol: Biochemical HTS for EGFR Kinase Inhibitors (HTRF)

This protocol describes a kinase activity assay to identify inhibitors of EGFR using HTRF technology.[14]

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • HTRF Kinase Assay Kit (e.g., from Cisbio)

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Quinazoline compound library (in assay-ready plates)

  • Low-volume 384-well white plates

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • DMSO as a negative control

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. Dispense 50 nL of DMSO (negative control) and Gefitinib (positive control) into the designated control wells.

  • Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add 20 µL of the detection mixture to each well to stop the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

Experimental Protocol: Cell-Based HTS for Antiproliferative Activity (Luminescent Viability Assay)

This protocol uses a luminescent cell viability assay to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line.[14]

Materials:

  • A549 (human non-small cell lung cancer) cell line

  • Cell Culture Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Quinazoline compound library (in assay-ready plates)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Known cytotoxic agent as a positive control

  • DMSO as a negative control

Procedure:

  • Cell Seeding: Harvest and count A549 cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL. Seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Using a liquid handler, add 10 µL of the diluted compounds from the assay-ready plates to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Selection

Raw data from the HTS must be processed to identify "hits."

  • Normalization: The raw data from each plate is normalized to the plate's internal controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))

  • Hit Selection: A hit selection threshold is established. A common approach is to use the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.[18][20] A Z-score of ≤ -3 (for inhibition assays) is often used as a cutoff.

Phase 3: Hit Validation and Triage

The primary screen will inevitably produce some false positives. The goal of this phase is to confirm the activity of the initial hits and filter out artifacts.[14][16]

Hit Confirmation and Dose-Response

Primary hits are re-tested in the same assay, often in triplicate, to eliminate random errors.[21] Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Counter-Screening and Orthogonal Assays

This is a critical step to ensure that the observed activity is not due to assay interference.[14][22]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[22]

  • Orthogonal Assays: Hits are validated in a different assay format that measures the same biological endpoint but uses a different detection technology.[14][21] For example, a hit from a luminescence-based kinase assay could be tested in a label-free binding assay like Surface Plasmon Resonance (SPR).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Promotes Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Promotes Proliferation, Survival EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive)

Simplified EGFR signaling cascade and the inhibitory action of Quinazoline compounds.
Hit Triage and Prioritization

The final step is to triage the validated hits based on a multiparametric assessment.[14][16]

ParameterDescription
Potency IC50 value from the primary and orthogonal assays.
Selectivity Activity against a panel of other kinases to assess off-target effects.
Structure-Activity Relationship (SAR) Analysis of the activity of structurally related compounds to identify promising scaffolds.
Physicochemical Properties Evaluation of properties like solubility, lipophilicity (LogP), and molecular weight to assess drug-likeness.[23]
Novelty Comparison to known compounds and patents to determine intellectual property potential.

Compounds that meet the desired criteria are prioritized for further investigation in lead optimization studies.

Troubleshooting Common HTS Issues

IssuePossible Cause(s)Troubleshooting Steps
High Plate-to-Plate Variability Inconsistent reagent dispensing; Temperature or incubation time variations; Reagent instability.Calibrate liquid handlers; Ensure consistent timing for all steps; Perform reagent stability tests.[24][25]
Edge Effects Evaporation from wells at the plate edge; Temperature gradients across the plate.Use plates with lids; Ensure proper sealing; Use a water bath for incubation to maintain uniform temperature.[26]
High False Positive Rate Compound autofluorescence; Compound aggregation; Non-specific inhibition.Run a technology counter-screen; Include a detergent (e.g., Triton X-100) in the assay buffer; Perform orthogonal assays.[16][24]
High False Negative Rate Low compound concentration; Poor compound solubility; Assay sensitivity is too low.Increase screening concentration; Pre-incubate compounds with co-solvents (if compatible with the assay); Optimize assay conditions to improve the signal window.

Conclusion

The high-throughput screening of quinazoline-based compound libraries is a powerful strategy for the discovery of novel kinase inhibitors. By implementing a well-designed workflow that incorporates robust assay technologies, rigorous data analysis, and a comprehensive hit validation cascade, researchers can efficiently identify and prioritize promising lead candidates for further development. The protocols and strategies outlined in this guide provide a solid framework for conducting a successful HTS campaign, ultimately contributing to the advancement of targeted therapies for a range of human diseases.

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Application Notes & Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold that features prominently in a multitude of clinically significant therapeutic agents.[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functionalities, enabling precise modulation of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]

Of particular note is the role of the 4-anilinoquinazoline motif as a cornerstone in the development of tyrosine kinase inhibitors (TKIs).[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. TKIs based on the quinazoline scaffold, such as gefitinib and erlotinib, have revolutionized cancer therapy by selectively targeting the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR).[5]

The starting material, 2,4-dichloro-5-methoxyquinazoline, is a highly valuable building block for accessing these complex molecular architectures. The differential reactivity of its two chlorine atoms allows for sequential, regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for installing aryl or heteroaryl substituents at the C4 position, a key step in the synthesis of numerous kinase inhibitors.[5][6] This guide provides a detailed exploration of the Suzuki coupling reaction on this specific substrate, offering field-proven protocols, mechanistic insights, and practical troubleshooting advice for researchers in medicinal chemistry and drug development.

Regioselectivity: The Causality Behind C4-Position Reactivity

In 2,4-dihaloquinazoline systems, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[5][7] This regioselectivity is a direct consequence of the electronic properties of the quinazoline ring. The C4 position is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom (N3).[8][9] This increased electrophilicity facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C4-Cl bond over the C2-Cl bond.[5] This intrinsic reactivity allows for the selective mono-functionalization at C4 under controlled conditions, leaving the C2-chloro substituent available for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Product R¹-R² PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ Base->BoronicAcid RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Regenerates  Catalyst RedElim->Product Substrate R¹-X (this compound) Substrate->OxAdd BoronicAcid->Boronate dummy1 dummy2 dummy3

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (at the C4 position) of the quinazoline, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Experimental Protocols: Selective C4-Arylation

This section provides a detailed, step-by-step methodology for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound. The following protocol is adapted from established procedures for similar dihaloheterocyclic systems and is designed to be a robust starting point for optimization.[5]

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (10:1 ratio) or 1,4-Dioxane and Water

  • Inert Gas: Argon or Nitrogen

  • Reagents for Workup: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., Na₂CO₃, 3.0 equiv).

    • If using Pd(OAc)₂ (0.05 equiv), add the phosphine ligand (e.g., PPh₃, 0.15 equiv). If using Pd(PPh₃)₄ (0.05 equiv), no additional ligand is needed.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., DME/H₂O, 10:1) via syringe to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at 75–80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for eluting the desired 4-aryl-2-chloro-5-methoxyquinazoline product.

Optimized Reaction Conditions

The efficiency of the Suzuki coupling can be highly dependent on the specific substrates and reagents used. The following table summarizes key parameters and provides recommendations for optimization.

ParameterRecommended ConditionRationale & Notes
Catalyst Pd(OAc)₂ with PPh₃ or Pd(PPh₃)₄Pd(PPh₃)₄ is often used for its reliability. Pd(OAc)₂ is a cheaper air-stable precatalyst that forms the active Pd(0) species in situ.[10]
Ligand Triphenylphosphine (PPh₃)A standard, robust ligand for this type of coupling. More electron-rich and bulky phosphine ligands can sometimes improve yields for challenging substrates.
Base K₂CO₃ or Na₂CO₃Carbonate bases are generally effective and cost-efficient. Stronger bases like Cs₂CO₃ may be required for less reactive boronic acids.
Solvent DME/H₂O (10:1) or 1,4-Dioxane/H₂OThe aqueous component is crucial for activating the boronic acid for transmetalation. Anhydrous conditions are generally less effective.
Temperature 75–100 °CSufficient thermal energy is needed to drive the reaction, particularly the oxidative addition step. Microwave irradiation can significantly shorten reaction times.[4]
Equivalents of Boronic Acid 1.2–1.5 equiv.A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The regioselective C4-arylation of this compound is a key transformation in the synthesis of potent kinase inhibitors, such as dual inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[11][12][13] The following workflow illustrates a representative synthetic route.

Synthetic_Pathway Start 2,4-Dichloro-5- methoxyquinazoline Step1 Suzuki Coupling (C4-Arylation) Start->Step1 Intermediate1 4-Aryl-2-chloro-5- methoxyquinazoline Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (C2) Intermediate1->Step2 Intermediate2 4-Aryl-2-amino-5- methoxyquinazoline (Kinase Inhibitor Core) Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 FinalProduct Target Kinase Inhibitor Step3->FinalProduct Boronic Ar-B(OH)₂ K₂CO₃, Pd(OAc)₂/PPh₃ Boronic->Step1 Amine R-NH₂ Pd₂(dba)₃, Ligand, Base Amine->Step2

Figure 2: Synthetic pathway to a kinase inhibitor via sequential cross-coupling.

In this pathway, the initial Suzuki coupling selectively installs the desired aryl group at the C4 position. The resulting 4-aryl-2-chloro-5-methoxyquinazoline intermediate retains a reactive handle at the C2 position. This chloro group can then be displaced in a subsequent palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce an amino side chain. This two-step, regioselective functionalization provides a convergent and efficient route to the core structure of many potent kinase inhibitors.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium catalyst was not properly handled (exposed to air/moisture).2. Insufficient Base: Base is not strong enough or has absorbed moisture.3. Poor Boronic Acid Quality: Decomposition or impurity of the boronic acid.1. Ensure the reaction is set up under a strict inert atmosphere. Use a fresh bottle of catalyst or a reliable precatalyst.2. Use freshly dried, powdered base. Consider a stronger base like Cs₂CO₃.3. Use high-purity boronic acid or recrystallize it before use.
Formation of Homocoupled Product (Biaryl from Boronic Acid) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.2. High Catalyst Loading/Temperature: Can favor side reactions.1. Thoroughly degas all solvents and maintain a positive inert gas pressure throughout the reaction.2. Reduce catalyst loading and/or reaction temperature.
Formation of Dehalogenated Product (Quinazoline without Cl at C4) 1. Presence of Protic Impurities/Water: Can lead to protodeboronation followed by reduction.2. Unstable Boronic Acid: Some heteroaryl boronic acids are prone to protodeboronation.1. Use anhydrous solvents and reagents where possible (though some water is needed for the main reaction).2. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
Formation of Di-arylated Product 1. Reaction Conditions Too Harsh: High temperature or prolonged reaction time can lead to a second coupling at the less reactive C2 position.1. Carefully monitor the reaction and stop it once the starting material is consumed.2. Reduce the reaction temperature. Consider using a milder base.
Difficult Purification 1. Close Polarity of Product and Byproducts: Homocoupled or dehalogenated byproducts may have similar Rf values to the desired product.2. Residual Palladium: Can co-elute with the product.1. Optimize chromatography conditions (try different solvent systems). Recrystallization may be an effective alternative.2. Treat the crude product solution with a palladium scavenger before concentration and chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. The inherent electronic properties of the quinazoline ring dictate a highly regioselective reaction at the C4 position, providing a reliable and efficient entry point for the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful transformation to advance their drug discovery programs.

References

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Application Notes and Protocols: Cell Proliferation Inhibition Assays Using Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Uncontrolled cell proliferation is a hallmark of cancer.[1] A major strategy in cancer chemotherapy is the use of antimetabolites, which are structurally similar to endogenous molecules and disrupt essential cellular processes like DNA replication.[2] Pyrimidine analogues represent a significant class of antimetabolites that effectively inhibit cell proliferation and are widely used in the treatment of various cancers.[3][4] These compounds mimic natural pyrimidine nucleosides (cytosine, thymine, and uracil), which are fundamental building blocks of DNA and RNA.[5][6] By competing with their physiological counterparts, pyrimidine derivatives can disrupt nucleic acid synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[2][3]

This guide provides a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of pyrimidine derivatives using common in vitro cell-based assays. We will delve into the principles behind these assays, provide step-by-step methodologies, and offer insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

The Therapeutic Rationale of Pyrimidine Derivatives

Pyrimidine derivatives exert their anticancer effects through several established mechanisms:

  • Inhibition of Key Enzymes: Many pyrimidine analogues, once intracellularly metabolized to their active forms, can inhibit enzymes crucial for nucleotide biosynthesis.[2] A classic example is the inhibition of thymidylate synthase by the metabolite of 5-fluorouracil (5-FU), which deprives the cell of thymidine, a necessary component for DNA synthesis.[7]

  • Incorporation into DNA and RNA: Some analogues can be incorporated into growing DNA and RNA chains.[2][7] This incorporation can lead to strand breaks, miscoding, and disruption of nucleic acid function, ultimately triggering cell death.[2]

  • Inhibition of DNA Polymerase: The triphosphate forms of some pyrimidine nucleoside analogues can compete with natural deoxynucleoside triphosphates for the active site of DNA polymerase, thereby directly inhibiting DNA replication.[2]

Recent research has also focused on developing pyrimidine derivatives that target specific signaling pathways involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Inhibition of these pathways can induce cell cycle arrest, often at the G1/S or G2/M phase, and promote apoptosis.[5][11]

Principles of Cell Proliferation Inhibition Assays

Several in vitro assays are available to measure the ability of a compound to inhibit cell proliferation. These assays are typically based on monitoring metabolic activity, DNA synthesis, or cellular ATP content, all of which are indicative of cell viability and growth.

Tetrazolium-Based Colorimetric Assays (MTT, XTT)

These assays are widely used due to their simplicity and suitability for high-throughput screening.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial reductase enzymes in metabolically active cells.[12][13] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.[12][14] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[14]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt.[15] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[16][17] This reaction also occurs in metabolically active cells and the resulting orange-colored formazan can be quantified by measuring absorbance.[15][16]

DNA Synthesis Assays (BrdU)
  • BrdU (5-bromo-2'-deoxyuridine) Assay: This assay directly measures DNA synthesis. BrdU is a synthetic analogue of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells.[18][19][20] The incorporated BrdU can then be detected using specific antibodies, typically conjugated to an enzyme for colorimetric or fluorescent detection.[21][22] This provides a direct measure of cell division.

Below is a generalized workflow for a cell proliferation inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cell_culture Cell Culture (Exponential Growth Phase) cell_seeding Seed Cells into Microplate cell_culture->cell_seeding compound_prep Prepare Pyrimidine Derivative Dilutions treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation add_reagent Add Assay Reagent (MTT, XTT, or BrdU) incubation->add_reagent reagent_incubation Incubate with Reagent add_reagent->reagent_incubation read_plate Read Plate (Absorbance/Fluorescence) reagent_incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition) read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for a cell proliferation inhibition assay.

Detailed Protocols

The following sections provide detailed, step-by-step protocols for performing cell proliferation inhibition assays. It is crucial to maintain aseptic techniques throughout the procedures to prevent contamination.[23]

Part 1: Cell Culture and Preparation

Proper cell culture technique is fundamental for obtaining reliable and reproducible results. For detailed guidance on cell culture, refer to the ATCC Animal Cell Culture Guide.[24]

  • Cell Line Selection: Choose a cancer cell line relevant to the research question. Ensure the cell line is obtained from a reputable source like ATCC and has been properly authenticated.

  • Culture Conditions: Culture the cells in the recommended medium, supplemented with the appropriate serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[25]

  • Exponential Growth Phase: It is critical to use cells that are in the exponential (log) growth phase for these assays, as their metabolic activity and proliferation rate are optimal and consistent.[26][27]

  • Cell Counting and Seeding:

    • Trypsinize adherent cells or gently collect suspension cells.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density in fresh culture medium. Seeding density should be optimized for each cell line to ensure they are still in the exponential growth phase at the end of the assay. A typical starting point for many cancer cell lines is 5,000-10,000 cells per well in a 96-well plate.[28]

Part 2: XTT Cell Proliferation Assay Protocol

The XTT assay is presented here as a representative protocol due to its simplicity and accuracy.[16]

Materials and Reagents:

  • Selected cancer cell line

  • Complete culture medium

  • Pyrimidine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Sterile 96-well flat-bottom microplates (tissue culture treated)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Protocol:

  • Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate at the predetermined optimal density. Include wells for "medium only" (background control) and "cells only" (untreated control).[29] Incubate the plate for 24 hours to allow cells to attach and resume growth.[25]

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrimidine derivative in complete culture medium. It is common to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution to each well. For the untreated control wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[15][30]

    • Add 50 µL of the prepared XTT labeling mixture to each well.[15]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[30]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[12][15]

Data Analysis and Interpretation

The primary output of a cell proliferation inhibition assay is the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[31]

Calculation of Percent Inhibition:

  • Subtract Background: Subtract the average absorbance of the "medium only" wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 - Percent Viability

Determining the IC50 Value:

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[32][33] This can be done using graphing software such as GraphPad Prism or by using an Excel add-in.[32]

G cluster_raw Raw Data cluster_processing Data Processing cluster_analysis Analysis & Result raw_abs Raw Absorbance Readings bg_subtract Background Subtraction raw_abs->bg_subtract calc_inhibition Calculate % Inhibition bg_subtract->calc_inhibition plot_data Plot % Inhibition vs. log[Concentration] calc_inhibition->plot_data curve_fit Sigmoidal Dose-Response Curve Fit plot_data->curve_fit ic50_value IC50 Value curve_fit->ic50_value

Caption: Workflow for data analysis and IC50 determination.

Sample Data Presentation
Pyrimidine DerivativeConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Compound A0.112.5 ± 2.15.2
135.8 ± 4.5
1068.2 ± 3.9
10095.1 ± 1.8
Compound B0.15.3 ± 1.525.8
118.9 ± 3.2
1045.6 ± 5.1
10082.4 ± 4.7

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many modern pyrimidine derivatives are designed to inhibit specific signaling pathways that are dysregulated in cancer.[8][10] Understanding these pathways is crucial for interpreting the mechanism of action of these compounds.

One of the key pathways controlling cell proliferation is the cyclin-dependent kinase (CDK) pathway.[34] CDKs are enzymes that, when activated by their cyclin partners, phosphorylate proteins that regulate progression through the cell cycle.[35] Dysregulation of CDK activity is a common event in cancer, leading to uncontrolled cell division.[9]

G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Inhibition by Pyrimidine Derivatives GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras MAPK MAPK Pathway Ras->MAPK CyclinD Cyclin D MAPK->CyclinD Induces Transcription CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRB pRB CDK46->pRB Phosphorylates (inactivates) E2F E2F pRB->E2F Releases CyclinE Cyclin E E2F->CyclinE Induces Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Pyrimidine_Derivative Pyrimidine Derivative (CDK Inhibitor) Pyrimidine_Derivative->CDK46 Inhibits Pyrimidine_Derivative->CDK2 Inhibits

Caption: Inhibition of the CDK pathway by pyrimidine derivatives.

Troubleshooting

Inconsistent or unexpected results can arise in cell viability assays. Here are some common issues and their potential solutions.[26][36]

IssuePossible Cause(s)Solution(s)
High variability between replicate wells Inconsistent cell seeding; "Edge effect" due to evaporation; Pipetting errors.[26]Ensure a homogenous cell suspension before and during seeding. Fill peripheral wells with sterile PBS or medium and do not use them for experimental data. Calibrate pipettes regularly and use a consistent pipetting technique.[26]
Low absorbance readings Insufficient cell number; Low metabolic activity of cells; Insufficient incubation time with the assay reagent.Optimize cell seeding density. Ensure cells are in the exponential growth phase. Optimize the incubation time with the assay reagent.
High background absorbance Contamination of culture medium; Compound interference (colored or reducing compounds).[37]Use fresh, sterile medium. Run a "compound only" control (compound in medium without cells) to check for direct reduction of the assay reagent or color interference.[37]
Incomplete solubilization of formazan (MTT assay) Insufficient volume of solubilization solution; Inadequate mixing.[26]Ensure complete dissolution of formazan crystals by adding sufficient solubilization solution and mixing thoroughly. Microscopic inspection can confirm complete solubilization.[26]

For more in-depth troubleshooting, resources from major suppliers of cell culture reagents and assay kits can be very helpful.[38]

Conclusion

Cell proliferation inhibition assays are indispensable tools in the preclinical evaluation of novel anticancer agents, including the promising class of pyrimidine derivatives. The protocols and guidance provided in this document offer a robust framework for researchers to obtain reliable and reproducible data. A thorough understanding of the assay principles, meticulous execution of the protocols, and careful data analysis are paramount for accurately assessing the therapeutic potential of these compounds. As our understanding of the molecular drivers of cancer deepens, the continued development and application of these assays will be crucial in the discovery of next-generation targeted therapies.

References

  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • Scribd. (n.d.). BrdU Cell Proliferation Assay Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7).
  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • National Center for Biotechnology Information. (n.d.). Signaling Pathways that Control Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues - LiverTox. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Signaling pathways that control cell proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine Nucleoside Analogs in Cancer Treatment. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • PubMed. (2018, July 23). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Retrieved from [Link]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101479.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Fiveable. (n.d.). Key Cell Signaling Pathways to Know for Cell Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The signaling pathways of cell proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-dichloro-5-methoxyquinazoline. This resource is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we provide in-depth troubleshooting, frequently asked questions, and optimized protocols to help you enhance the yield, purity, and safety of your synthesis.

I. Core Synthesis Protocol

The primary route to this compound involves the chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃), often catalyzed by a tertiary amine.

Experimental Protocol: Chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione

Materials:

  • 5-methoxyquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃), reagent grade

  • N,N-dimethylaniline (or triethylamine), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Reagent Addition: Under a gentle flow of nitrogen, add phosphorus oxychloride (10-15 eq by volume) to the flask. The dione is often only partially soluble. Add a catalytic amount of N,N-dimethylaniline (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by carefully quenching a small aliquot. The reaction mixture should become a clear, homogenous solution.

  • POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator. Crucial Safety Note: Ensure the vacuum pump is protected by a base trap (e.g., NaOH pellets) to neutralize corrosive POCl₃ vapors.

  • Work-up (Quenching): This step is highly exothermic and hazardous. In a separate, large flask, prepare a mixture of crushed ice and water. Very slowly and carefully, add the reaction residue dropwise to the ice water with vigorous stirring. This hydrolysis of residual POCl₃ produces phosphoric acid and HCl gas.[1][2] This must be performed in a well-ventilated fume hood.

  • Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous suspension with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

II. Visualized Experimental Workflow

The following diagram outlines the critical stages of the synthesis process, from initial setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (Dione, POCl₃, Catalyst) setup 2. Set Up Anhydrous Apparatus (Flame-dried glassware, N₂ atm) reagents->setup mix 3. Add Reagents to Flask setup->mix reflux 4. Heat to Reflux (2-4h) mix->reflux monitor 5. Monitor by TLC reflux->monitor distill 6. Remove Excess POCl₃ (vac.) monitor->distill quench 7. Quench Residue on Ice (Caution: Exothermic!) distill->quench extract 8. Extract with DCM quench->extract purify 9. Wash, Dry, & Concentrate extract->purify recrystallize 10. Recrystallize or Chromatograph purify->recrystallize product Pure 2,4-Dichloro- 5-methoxyquinazoline recrystallize->product characterize 11. Characterize Product (NMR, MS, MP) product->characterize

Caption: Workflow for this compound Synthesis.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Observation / IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Presence of moisture in reagents or glassware, leading to POCl₃ decomposition.[2][3] 3. Insufficient heating or reaction time.1. Extend the reflux time and monitor reaction completion via TLC. 2. Ensure all glassware is flame-dried and reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction mixture reaches and maintains the reflux temperature of POCl₃ (~106 °C).
Formation of a White Precipitate During Reaction The starting 5-methoxyquinazoline-2,4(1H,3H)-dione may have poor solubility in POCl₃ at lower temperatures.This is often normal at the start. The solid should dissolve as the reaction is heated to reflux. If it persists, ensure adequate stirring and temperature.
Difficult/Messy Work-up (Formation of Gummy Solid) Incomplete hydrolysis of intermediates or partial hydrolysis of the product back to a mono-chloro or hydroxy species during quenching.1. Ensure vigorous stirring during the slow, dropwise addition of the reaction mixture to ice. 2. After quenching, allow the mixture to stir for an extended period (e.g., 30-60 minutes) to ensure all hydrolysis is complete before extraction.
Product Contaminated with Mono-chlorinated Byproduct Incomplete chlorination at either the C2 or C4 position.1. Increase the molar excess of POCl₃. 2. Extend the reflux duration. 3. Ensure the catalyst (e.g., N,N-dimethylaniline) is active and present in the correct amount.
Final Product is Dark/Discolored Decomposition of starting materials or product due to excessive heat or prolonged reaction times.1. Do not exceed the necessary reflux time. Once TLC shows consumption of starting material, proceed to work-up. 2. Consider purification via column chromatography followed by recrystallization to remove colored impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the precise role of phosphorus oxychloride (POCl₃) in this reaction? A1: Phosphorus oxychloride serves as both the chlorinating agent and, in many procedures, the solvent. It converts the hydroxyl groups of the tautomeric form of the 5-methoxyquinazoline-2,4(1H,3H)-dione into chlorine atoms, yielding the desired 2,4-dichloro product.

Q2: Why is a catalyst like N,N-dimethylaniline or triethylamine often added? A2: Tertiary amines act as catalysts that activate the dione substrate and/or the phosphorus oxychloride, accelerating the rate of chlorination. A proposed mechanism involves the formation of a more reactive Vilsmeier-Haack type reagent intermediate, which facilitates the nucleophilic attack by the quinazolinedione.

Q3: What are the critical safety precautions when working with POCl₃? A3: Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive chemical.[1][4]

  • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Reactivity: It reacts violently with water, alcohols, and amines, releasing heat and toxic gases like hydrogen chloride.[2][3] All apparatus must be scrupulously dried before use.

  • Toxicity: Inhalation can be fatal and may cause severe irritation to the respiratory system, leading to pulmonary edema.[3] Skin and eye contact will cause severe chemical burns.[1][3]

  • Quenching: The work-up procedure of adding the reaction mixture to ice is the most hazardous step. It must be done slowly, with efficient cooling and stirring, to control the highly exothermic reaction.

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common method. To prepare a sample for TLC, carefully take a drop of the hot reaction mixture with a glass pipette and quench it in a vial containing a small amount of ice-cold NaHCO₃ solution and ethyl acetate. Vortex the vial, then spot the organic layer on a silica TLC plate. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.

Q5: What are the expected analytical characteristics of the final product, this compound? A5: The identity and purity of the product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₉H₆Cl₂N₂O[5][6]

  • Molecular Weight: 229.06 g/mol [5][7]

  • Appearance: Typically a pale yellow or off-white solid.

  • Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the methoxy group protons (a singlet around 4.0 ppm) and the aromatic protons on the benzene ring.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms (peaks at m/z 228, 230, 232 with an approximate ratio of 9:6:1).

V. References

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12320019, this compound. Retrieved from [Link]

  • Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Retrieved from

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H6Cl2N2O). Retrieved from [Link]

  • Google Patents. (2015). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10421331, 2,4-Dichloro-8-methoxyquinazoline. Retrieved from [Link]

  • Google Patents. (2004). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Retrieved from

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Retrieved from

  • National Academies of Sciences, Engineering, and Medicine. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. Chapter 5: Phosphorus Oxychloride. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,4-Dichloro-5-methoxyquinazoline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4-Dichloro-5-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its chemical structure, this compound, like many quinazoline derivatives, can present solubility challenges, particularly when preparing stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent dilutions into aqueous media for biological assays.[1][2] This guide provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind our recommendations to ensure you achieve accurate and reproducible results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound (CAS No: 61948-59-2) is a heterocyclic organic compound with the molecular formula C₉H₆Cl₂N₂O.[3][4][5] Its structure, featuring a fused heterocyclic ring system, contributes to a high crystal lattice energy and a degree of lipophilicity (predicted LogP of 2.94520), which are common reasons for poor aqueous solubility.[1][3] While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, issues can still arise, especially with compounds that have limited solubility even in this "universal" solvent for drug discovery.[6][7][8]

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂O[3][4]
Molecular Weight 229.06 g/mol [3][4]
CAS Number 61948-59-2[3][4]
Predicted LogP 2.94520[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My this compound is not fully dissolving in 100% DMSO at my desired concentration. What should I do?

This is a primary solubility issue that can often be resolved with basic laboratory techniques. The key is to provide enough energy to overcome the compound's crystal lattice energy without causing degradation.

Initial Troubleshooting Steps:

  • Increase Solvent Volume: The most straightforward approach is to try dissolving the compound in a larger volume of DMSO to create a more dilute, and potentially more stable, stock solution.[1]

  • Gentle Warming: The solubility of many organic compounds, including quinazoline derivatives, increases with temperature.[9][10] Gently warm your solution to 37-40°C.[1] Avoid aggressive heating, which could lead to compound degradation.

  • Sonication: Use a bath sonicator to provide mechanical energy that can help break up solid aggregates and facilitate dissolution.[1][7]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

dot

cluster_0 Initial Dissolution Troubleshooting start Compound won't dissolve in 100% DMSO step1 Increase DMSO Volume start->step1 step2 Gentle Warming (37-40°C) step1->step2 end_fail Still Insoluble step1->end_fail If concentration is critical step3 Sonication step2->step3 step4 Vortexing step3->step4 end_success Complete Dissolution step4->end_success

Caption: Initial troubleshooting workflow for dissolving this compound in DMSO.

Q2: I managed to dissolve the compound in DMSO, but it precipitated out of solution after being stored at 4°C or -20°C. How can I prevent this?

This is a common occurrence and is due to the temperature-dependent solubility of the compound in DMSO.[1] The solubility of many compounds decreases at lower temperatures.

Solutions:

  • Room Temperature Storage: If the stability of this compound in DMSO at room temperature is acceptable for the duration of your experiments, this is the simplest solution.[1] However, be aware that long-term storage at room temperature can lead to compound degradation for some molecules.[11][12]

  • Re-dissolution Before Use: If you must store the stock solution at a low temperature, it is crucial to bring the vial to room temperature and ensure the compound is fully re-dissolved before use.[1] This can be achieved by gentle warming and vortexing.[1] Always visually inspect the solution for any precipitate before making dilutions.

Q3: My compound is soluble in the DMSO stock, but it crashes out of solution when I dilute it into my aqueous assay buffer. What are my options?

This phenomenon, known as "precipitation upon dilution," is a very common challenge for lipophilic compounds.[1] It occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed-solvent system.

Strategies to Overcome Precipitation Upon Dilution:

  • Reduce the Final Concentration: The most direct approach is to lower the final concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[2][13]

    • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG).[2]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1][2]

    • Examples: Polysorbate 80 (Tween® 80) or Pluronic® F-68.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][14]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[1][2]

dot

cluster_1 Preventing Precipitation in Aqueous Buffer start Precipitation upon Aqueous Dilution option1 Reduce Final Concentration start->option1 option2 Add Co-solvent (1-5% v/v) start->option2 option3 Use Surfactant (e.g., Tween® 80) start->option3 option4 Use Cyclodextrin (e.g., HP-β-CD) start->option4 end_success Stable Assay Solution option1->end_success option2->end_success option3->end_success option4->end_success

Caption: Strategies to prevent precipitation of this compound upon aqueous dilution.

Q4: I am concerned that the excipients (co-solvents, surfactants) might interfere with my biological assay. How can I mitigate this?

This is a valid concern. It is essential to run proper controls to ensure that the chosen solubilizing agent does not affect the biological system you are studying.[6][15][16]

Best Practices for Using Excipients:

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same concentration of DMSO and any other excipients as your test samples, but without the compound.

  • Dose-Response of Excipient: If you are using a less common excipient, it is advisable to run a dose-response curve of the excipient alone to determine the concentration at which it may begin to exert its own biological effects.

  • Literature Review: Check the literature for the specific assay you are running to see what concentrations of common excipients are generally considered safe and non-interfering.

Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary to improve solubility and bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level in a hydrophilic carrier matrix.[2] This can reduce the particle size to its smallest possible form and convert the drug to a more soluble amorphous state.[2]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area, which can enhance the dissolution rate.[17] Methods include micronization and nanomilling.

Protocol: Preparation of a Solid Dispersion (General Guideline)

This protocol provides a general method for preparing a solid dispersion. The specific carrier and solvent should be optimized for this compound.

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the compound and the carrier are fully soluble.[1]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10) and dissolve them completely in the selected solvent in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.[2]

  • Final Drying: Place the flask in a vacuum oven for 12-24 hours to remove any residual solvent.[2]

  • Pulverization and Sieving: Scrape the resulting solid mass from the flask, gently pulverize it into a fine powder, and pass it through a sieve to ensure a uniform particle size.[2]

Safety & Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][18] Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Consult the Safety Data Sheet (SDS) for complete safety information.[18][19]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:61948-59-2. Retrieved from [Link]

  • Mattson, G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 1009-1013. [Link]

  • Wikipedia. (2024, December 22). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Ismail, M. F. M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Retrieved from [Link]

  • Ismail, M. F. M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Bundgaard, F., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • 参比制剂. (n.d.). This compound | CAS:61948-59-2. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-5-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity material. We will address common challenges through a detailed Frequently Asked Questions (FAQs) section and a step-by-step Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

The synthesis of this compound, commonly prepared by chlorinating 5-methoxyquinazoline-2,4(1H,3H)-dione with a chlorinating agent like phosphorus oxychloride (POCl₃), can result in several process-related impurities.[1][2][3] Understanding these impurities is crucial for designing an effective purification strategy.

Impurity Structure/Description Reason for Presence Expected Polarity (TLC)
Starting Material 5-methoxyquinazoline-2,4(1H,3H)-dioneIncomplete chlorination reaction.High (will likely stay near the baseline)
Mono-chloro Intermediate 2-chloro-4-hydroxy-5-methoxyquinazolineIncomplete chlorination of the 4-position hydroxyl group.High (more polar than the final product)
Hydrolysis Byproduct 4-chloro-5-methoxy-2(1H)-quinazolinoneHydrolysis of the C2-chloro group during aqueous workup.Moderate to High
Hydrolysis Byproduct 2-chloro-5-methoxy-4(3H)-quinazolinoneHydrolysis of the more reactive C4-chloro group.[4]Moderate to High
Residual Reagents Phosphoric acid speciesQuenching of excess POCl₃ with water.Very High (water-soluble)

Q2: What is the best initial workup procedure for the crude reaction mixture?

A carefully controlled aqueous workup is the most critical first step. The primary goal is to quench the excess chlorinating agent (e.g., POCl₃) and remove the resulting acidic byproducts without significantly hydrolyzing the desired product.

A recommended procedure involves slowly pouring the cooled reaction mixture into a slurry of ice and a mild base like saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.[1] This neutralizes the generated acids. The product is then extracted into an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

Q3: Should I use recrystallization or column chromatography for purification?

The choice depends on your specific needs regarding scale and final purity.

  • Recrystallization: This is the preferred method for large-scale purification where moderate to high purity is acceptable. It is faster and more economical than chromatography. A common technique involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool, or using a solvent/anti-solvent system.[5][6]

  • Column Chromatography: This method is ideal for achieving the highest possible purity (>99%), especially for smaller quantities or when recrystallization fails to remove closely related impurities.[7][8] It separates compounds based on their differential adsorption to a stationary phase.[9]

Q4: What are suitable solvent systems for recrystallization?

Finding the right solvent is key. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or sub-zero temperatures. Based on the purification of similar heterocyclic compounds, good starting points include:

  • Single Solvent: Isopropanol, Ethanol, or Acetonitrile.

  • Solvent/Anti-Solvent Systems: A combination of a solvent in which the product is soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone) and an anti-solvent in which it is poorly soluble (e.g., Hexanes, Heptane, Petroleum Ether).[5]

Always perform small-scale solubility tests before committing a large batch.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Purity or Persistent Impurities After Initial Workup

Q: My TLC/NMR of the crude product after extraction shows significant starting material and other polar impurities. What went wrong?

A: This strongly suggests an incomplete chlorination reaction.

  • Causality: The conversion of the quinazoline-2,4-dione to the dichloro derivative requires forcing conditions (reflux in POCl₃). Insufficient reaction time, temperature, or degradation of the chlorinating agent can lead to an incomplete reaction.[1][3]

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before workup, monitor the reaction using TLC (a small aliquot quenched carefully). The reaction is complete when the starting material spot is no longer visible.

    • Re-run the Reaction: If a significant amount of starting material remains, the most effective solution is often to re-subject the crude, dried material to the chlorination conditions.

    • Chromatographic Separation: If re-running the reaction is not feasible, column chromatography is highly effective. The unreacted dione and mono-chloro intermediates are significantly more polar and will separate easily from the desired product.

Issue 2: Problems with Recrystallization

Q: I've attempted recrystallization, but my product either oils out or the yield is extremely low. What should I do?

A: This is a classic recrystallization problem, usually stemming from impurity levels or poor solvent choice.

  • Causality of "Oiling Out": The presence of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid (oil) instead of forming crystals.

  • Causality of Low Yield: The product is likely too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Workflow:

G start Recrystallization Issue: Product Oils Out or Low Yield check_purity Is the crude product >85% pure by NMR/LCMS? start->check_purity oiling_out Issue: Oiling Out check_purity->oiling_out No low_yield Issue: Low Yield check_purity->low_yield Yes purify_further Action: Purify via Flash Chromatography to remove melting point-depressing impurities. oiling_out->purify_further solvent_screen Action: Perform a systematic solvent screen. 1. Test solubility in various cold solvents. 2. Find a solvent with low cold solubility and high hot solubility. low_yield->solvent_screen antisolvent Action: Try a solvent/anti-solvent system. Dissolve in a good solvent (e.g., DCM). Slowly add a poor solvent (e.g., Hexane) until cloudy. solvent_screen->antisolvent If single solvent fails

Caption: Decision workflow for troubleshooting recrystallization.

Issue 3: Column Chromatography Challenges

Q: During column chromatography, my compound is either stuck at the top of the column or runs straight through with the solvent front. How do I fix this?

A: This indicates an improperly selected mobile phase (eluent). The goal is to achieve an Rf value of ~0.3 for the target compound on a TLC plate using the eluent. [9]

  • Causality:

    • Stuck at the Top (Rf ≈ 0): The eluent is not polar enough to displace the compound from the polar silica gel.

    • Runs at Solvent Front (Rf ≈ 1): The eluent is too polar; it carries the compound without sufficient interaction with the silica gel.

  • Troubleshooting Steps:

    • Develop a Method with TLC: Before running the column, test solvent systems using TLC. A common starting point for compounds like this is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

    • Adjust Polarity:

      • If Rf is too low, increase the proportion of the more polar solvent (e.g., move from 10% EtOAc in Hexanes to 20% EtOAc in Hexanes).

      • If Rf is too high, decrease the proportion of the polar solvent.

    • Dry Loading: For best results, dissolve the crude product in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be carefully added to the top of the column, which prevents band broadening and improves separation.[8]

G TLC Run Analytical TLC with Test Eluent Rf_Check Rf_Check TLC->Rf_Check Increase_Polarity Action: Increase Eluent Polarity (e.g., more EtOAc) Rf_Check:sw->Increase_Polarity Run_Column Action: Proceed with Column Chromatography Rf_Check:s->Run_Column Decrease_Polarity Action: Decrease Eluent Polarity (e.g., less EtOAc) Rf_Check:se->Decrease_Polarity

Caption: Logic for selecting a column chromatography eluent.

Issue 4: Product Decomposition During Purification

Q: My product seems to be degrading during the workup or on the column. I see new spots appearing on my TLC plates. Why?

A: 2,4-Dichloroquinazolines can be susceptible to nucleophilic attack, especially by water or alcohols.

  • Causality: The chlorine atom at the C4 position is particularly electrophilic and can be displaced by nucleophiles. Prolonged contact with water during extraction or alcohols during recrystallization (especially when heated) can lead to the formation of 4-hydroxy or 4-alkoxy impurities. Silica gel itself is slightly acidic and can sometimes catalyze the degradation of sensitive compounds.

  • Preventative Measures:

    • Minimize Contact with Water: Perform the aqueous workup quickly and, if possible, at a reduced temperature (e.g., in an ice bath).

    • Thoroughly Dry Extracts: Use a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water from the organic layer before concentrating.

    • Use Neutralized Silica: If degradation on the column is suspected, the silica gel can be "neutralized" by preparing the slurry with the eluent containing a small amount of triethylamine (~0.5-1%). This deactivates acidic sites on the silica surface.

    • Avoid Reactive Solvents: Do not use methanol or ethanol for chromatography if product stability is an issue, as they can react with the product. Use aprotic solvents like Ethyl Acetate, Dichloromethane, and Hexanes.

Protocols

Protocol 1: High-Purity Purification by Flash Column Chromatography
  • TLC Method Development: Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target product an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Use a 50:1 to 100:1 weight ratio of silica gel to crude product.

    • Make a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.[7] Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1 part by weight) in a minimal volume of DCM.

    • Add silica gel (2-3 parts by weight) and concentrate on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Google Patents. (2011). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Retrieved from [5]

  • Google Patents. (2007). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from [10]

  • Google Patents. (2004). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Retrieved from [2]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link][7]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link][9]

  • SciELO México. (2016). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link][11]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link][3]

  • Google Patents. (2022). CN114690074A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Retrieved from [6]

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Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Quinazoline Diones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the chlorination of quinazoline dione systems. As drug development professionals, we understand that efficiency, purity, and yield are paramount. This resource moves beyond simple protocols to explain the mechanistic underpinnings of common side reactions, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation, validated troubleshooting steps, and preventative measures.

FAQ 1: My reaction stalls, and I recover a significant amount of starting material. What's going wrong?

A. Cause & Mechanistic Insight:

This is a frequent issue when using phosphorus oxychloride (POCl₃), the most common reagent for this transformation. The reaction does not proceed via direct displacement of the hydroxyl group. Instead, it occurs in two distinct stages:

  • Phosphorylation: The quinazolinone oxygen first attacks POCl₃ to form phosphorylated intermediates. This initial step is rapid and can occur at low temperatures (< 25 °C).[1][2][3] Both O-phosphorylated and N-phosphorylated species can form and are often in rapid equilibrium.[1][2]

  • Chloride Displacement: In the second stage, a chloride ion (from POCl₃) attacks the O-phosphorylated intermediate in an SNAr-type reaction to yield the final 4-chloroquinazoline product. This step requires higher thermal energy (typically 70-90 °C) to proceed efficiently.[1][3]

A stalled reaction typically indicates that the second stage—the conversion of the phosphorylated intermediate to the chloro product—is failing. This can be due to insufficient thermal energy, insufficient POCl₃ (a minimum of one molar equivalent is required for the conversion), or the formation of unreactive intermediates.[1][3]

B. Troubleshooting & Prevention:

  • Two-Stage Thermal Profile: Do not heat the reaction mixture immediately. First, stir the quinazolinone and a suitable base (e.g., Diisopropylethylamine, DIPEA) in an appropriate solvent, then add POCl₃ slowly while maintaining the temperature below 25 °C.[1][2] Monitor the consumption of the starting material by TLC or LC-MS. Once the initial phosphorylation is complete, then heat the mixture to 70–90 °C to drive the conversion to the final product.[1][2]

  • Reagent Stoichiometry: Ensure at least 1 full equivalent of POCl₃ is used relative to the quinazolinone. Often, using POCl₃ as both the reagent and solvent (a large excess) is effective, but for controlled reactions, 1.5-3 equivalents are common.

  • Consider Alternative Reagents: If issues persist, especially with sensitive substrates, alternative chlorinating systems can be employed. A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCICA) can efficiently chlorinate 4(3H)-quinazolinones under milder conditions.[4][5] Other options include SOCl₂ with a catalytic amount of DMF.[4]

FAQ 2: I'm observing a high molecular weight impurity that I suspect is a dimer. How is this formed and how can I prevent it?

A. Cause & Mechanistic Insight:

You are likely observing a "pseudodimer." This side product is a known issue in POCl₃-mediated chlorinations. It forms when a highly reactive phosphorylated intermediate reacts with a molecule of unreacted quinazolinone starting material, which is more nucleophilic than the chloride ion at low temperatures.[1][2][3]

The formation of this pseudodimer is a kinetic problem; the concentration and nucleophilicity of the starting material compete with the chloride ion for the activated intermediate.

B. Troubleshooting & Prevention:

The key to preventing pseudodimer formation is to suppress the reactivity of the unreacted quinazolinone and control the initial reaction phase.

  • Maintain Basicity: The reaction should be performed in the presence of a non-nucleophilic base with a pKa > 9 (e.g., DIPEA, triethylamine).[1][2] The base deprotonates the starting material, but more importantly, it ensures that the concentration of free, nucleophilic quinazolinone is minimized throughout the initial low-temperature addition of POCl₃. This completely suppresses dimer formation.[1][2]

  • Controlled Reagent Addition: Add the POCl₃ slowly to the mixture of the quinazolinone and base at low temperature (0-25 °C). This maintains a low concentration of the activated intermediate at any given time, preventing it from reacting with the starting material.

  • Workflow Diagram: The following workflow illustrates the critical control points for avoiding both incomplete reactions and dimer formation.

C. Visualization: POCl₃ Chlorination Mechanism & Side Reactions

G cluster_0 Stage 1: Phosphorylation (< 25°C) cluster_1 Stage 2: Conversion (70-90°C) cluster_2 Side Reaction Pathway Quin Quinazolinone Base + Base (pKa > 9) POCl3 + POCl3 (slow addition) O_phos O-Phosphorylated Intermediate POCl3->O_phos N_phos N-Phosphorylated Intermediate O_phos->N_phos fast equil. Cl_ion Cl⁻ O_phos->Cl_ion SM_excess Unreacted Quinazolinone O_phos->SM_excess [Low Temp, No Base] O_phos->SM_excess Product 4-Chloroquinazoline Cl_ion->Product Dimer Pseudodimer SM_excess->Dimer

Caption: Mechanism of POCl₃ chlorination showing desired pathway and side reaction.

FAQ 3: I'm getting chlorination on the aromatic ring. How do I improve selectivity?

A. Cause & Mechanistic Insight:

Electrophilic aromatic substitution on the benzene ring of the quinazoline nucleus is a common side reaction, especially with highly reactive chlorinating agents or activated substrates. The pyrimidine ring deactivates the fused benzene ring, but positions 6 and 8 are still susceptible to electrophilic attack. This is exacerbated by:

  • Harsh Conditions: High temperatures and prolonged reaction times can promote aromatic chlorination.

  • Activating Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzene ring increase its nucleophilicity, making it more prone to electrophilic attack.

  • Reagent Choice: Some chlorinating systems can generate highly electrophilic chlorine species, leading to lower selectivity.

B. Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive heating. Once the desired chloroquinazoline is formed, prolonged heating can lead to further chlorination. Monitor the reaction progress closely and quench it upon completion.

  • Milder Reagents: If over-chlorination is a persistent issue, switch from harsher reagents like neat POCl₃ or POCl₃/PCl₅ mixtures to milder, more controlled systems.[6] The PPh₃/TCICA or PPh₃/N-chlorosuccinimide systems often provide higher selectivity for the pyrimidine ring.[4]

  • Protecting Groups: For highly activated systems, it may be necessary to temporarily protect the benzene ring, though this adds steps to the overall synthesis.

C. Data Summary: Comparison of Chlorinating Agents

Reagent SystemTypical ConditionsAdvantagesCommon Side Reactions / Disadvantages
POCl₃ Neat or in solvent (e.g., Toluene), 80-110 °CInexpensive, powerful, widely usedDimerization, over-chlorination, requires high temp, generates acidic byproducts[1][2]
SOCl₂ / cat. DMF Neat or in solvent (e.g., DCE), RefluxMilder than POCl₃, good for many substratesCan be sluggish, potential for Vilsmeier-Haack type side reactions
PPh₃ / TCICA CH₂Cl₂, CH₃CN, rt to 60 °CVery mild conditions, high yields reportedStoichiometric phosphine oxide byproduct must be removed[4][5]
Oxalyl Chloride / cat. DMF CH₂Cl₂, 0 °C to rtMild, efficientGenerates gaseous byproducts (CO, CO₂), can be expensive
FAQ 4: My purified product degrades back to the starting material during workup or storage. What causes this instability?

A. Cause & Mechanistic Insight:

4-Chloroquinazolines are electrophilic and susceptible to hydrolysis. The chlorine atom at the C4 position is a good leaving group, and the compound can readily react with nucleophiles, with water being the most common culprit during aqueous workups or exposure to atmospheric moisture.[7][8] This hydrolysis reaction regenerates the 4(3H)-quinazolinone starting material. The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of substituents on the quinazoline ring.

B. Troubleshooting & Prevention:

  • Anhydrous Workup: Whenever possible, avoid aqueous workups. After removing the excess chlorinating agent under vacuum, the residue can be triturated with a non-polar solvent like hexanes or ether to induce crystallization, or directly purified via chromatography.

  • Controlled Quenching: If an aqueous quench is unavoidable, perform it at low temperature (0 °C) by pouring the reaction mixture slowly onto ice. Use a base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic byproducts, but do so quickly and proceed immediately to extraction with an organic solvent (e.g., EtOAc, DCM). Do not let the product sit in aqueous layers for extended periods.

  • Purification Strategy: Standard silica gel chromatography can sometimes lead to hydrolysis due to the acidic nature of silica and residual water.[7] Consider using deactivated silica (e.g., treated with triethylamine) or switching to a less acidic stationary phase like alumina.[9] In many cases, simple crystallization or trituration is a better purification method for these sensitive compounds.[10]

  • Storage: Store the final product in a desiccator under an inert atmosphere (N₂ or Argon) to protect it from atmospheric moisture.

General Troubleshooting Workflow

When a chlorination reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.

G cluster_outcomes start Run Reaction under Controlled Conditions workup Careful Workup (Anhydrous or Cold Quench) start->workup analyze Analyze Crude Product (TLC, LC-MS, 1H NMR) workup->analyze decision Identify Major Component(s) analyze->decision prod Desired Product (Proceed) decision->prod Success sm Starting Material decision->sm Incomplete Reaction dimer High MW Impurity (Dimer) decision->dimer Side Reaction over_cl Over-chlorinated Product decision->over_cl Side Reaction faq1 Troubleshoot: - Two-stage heating - Check stoichiometry sm->faq1 See FAQ 1 faq2 Troubleshoot: - Add base (DIPEA) - Slow reagent addition at < 25°C dimer->faq2 See FAQ 2 faq3 Troubleshoot: - Lower temperature - Use milder reagent (PPh3/TCICA) over_cl->faq3 See FAQ 3

Caption: A systematic workflow for troubleshooting quinazolinone chlorination reactions.

References
  • Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

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  • Unknown. (n.d.). Synthesis of 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate. [Link]

  • Bakr, M. F., et al. (2021). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 26(11), 3421. [Link]

  • Unknown. (n.d.). REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. Journal of Chemistry and Technologies. [Link]

  • Kelly, T. S., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Kelly, T. S., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065. [Link]

  • López-García, F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

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  • Unknown. (n.d.). Purification of Quinoline-3,4-diones. Reddit. [Link]

  • Unknown. (n.d.). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. ScienceDirect. [Link]

  • Kumar, P., et al. (2009). Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. Organic Letters, 11(24), 5738-5741. [Link]

  • Unknown. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Unknown. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]

  • Unknown. (n.d.). ZnI2‑Mediated Regioselective Radical Chlorination of Quinones Using PhICl2. ResearchGate. [Link]

  • Unknown. (n.d.). Chlorine Analysis. Hach. [Link]

  • Unknown. (n.d.). Analytical methods of chlorine and the substances produced by the chlorine treatments. Lund University. [Link]

  • Unknown. (n.d.). Methods for Determining Chlorine Dioxide and Chorite in Water. Palintest. [Link]

  • Unknown. (n.d.). Analytical Science and Technology. The Korean Society of Analytical Science. [Link]

  • Malle, E., et al. (2000). Chlorination of pyridinium compounds. Possible role of hypochlorite, N-chloramines, and chlorine in the oxidation of pyridinoline cross-links of articular cartilage collagen type II during acute inflammation. Journal of Biological Chemistry, 275(37), 28551-28560. [Link]

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Technical Support Center: Optimizing N,N-dimethylaniline Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylaniline (DMA) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. N,N-dimethylaniline is a versatile tertiary amine widely used as a catalyst and promoter in various organic syntheses, including the curing of polyester and vinyl ester resins, polymerization reactions, and as an intermediate for dyes and pharmaceuticals.[1][2] Its efficacy, however, is highly dependent on carefully controlled reaction parameters.

This resource is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to not just follow protocols, but to understand and adapt them to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of N,N-dimethylaniline in the reactions it catalyzes?

N,N-dimethylaniline primarily functions as a nucleophilic catalyst or a co-catalyst/promoter. Its tertiary amine structure, with the nitrogen's lone pair of electrons, allows it to act as a Lewis base.[3] The dimethylamino group is an electron-donating group, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the nitrogen atom.[4]

In polymerization, particularly in the curing of polyester and vinyl ester resins, DMA acts as an accelerator.[1][5][6] It facilitates the decomposition of initiators, such as benzoyl peroxide or methyl ethyl ketone peroxide (MEKP), to generate free radicals, which then initiate the polymerization process.

In other reactions, such as certain alkylations or acylations, DMA can act as a nucleophilic catalyst by forming a highly reactive intermediate with the electrophile. This intermediate is then more susceptible to attack by the primary nucleophile.

Q2: My reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?

A slow or incomplete reaction is a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Purity and Concentration:

    • Purity: Commercial N,N-dimethylaniline can contain impurities like aniline and N-methylaniline which can interfere with the reaction.[7] Consider purifying your DMA by refluxing with acetic anhydride followed by distillation.[7]

    • Concentration: The catalyst loading is critical. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions or have no further benefit. A typical starting point is in the range of 0.1-5 mol%. It's advisable to perform a small screening of catalyst concentrations to find the optimal loading for your specific reaction.

  • Temperature:

    • Many reactions catalyzed by DMA are temperature-sensitive. A modest increase in temperature can significantly increase the reaction rate. However, excessive heat can lead to byproduct formation or decomposition of reactants or products.[8] A good practice is to screen temperatures in 10-20°C increments.

  • Solvent Choice:

    • The polarity of the solvent can influence the reaction rate. For many reactions involving DMA, polar aprotic solvents can be effective. However, the optimal solvent is highly dependent on the specific reaction. If your reaction is sluggish, consider screening a range of solvents with varying polarities.

Q3: I am observing the formation of unwanted byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is a frequent challenge. Here are some strategies to enhance selectivity:

  • Over-alkylation: In N-alkylation reactions, a common side reaction is the formation of quaternary ammonium salts due to the high nucleophilicity of the product.[8] To mitigate this, you can:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent.[8]

    • Lower the Temperature: Reducing the reaction temperature can often disfavor the over-alkylation product.[8]

  • Ring Substitution: In reactions like Friedel-Crafts type alkylations, the electron-rich nature of the DMA ring can lead to undesired electrophilic aromatic substitution. While DMA itself can be challenging to use in traditional Friedel-Crafts reactions due to its basicity,[3] related reactions can give mixtures of ortho- and para-substituted products. To improve regioselectivity:

    • Catalyst Choice: For certain C-H activation/alkylation reactions, specialized catalysts can direct the substitution to a specific position, for example, yttrium catalysts have been shown to favor ortho-alkylation.[9]

  • Oxidation: N,N-dimethylaniline can be susceptible to oxidation, leading to colored impurities.[10] It is important to handle it under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air.

Section 2: Troubleshooting Guide for Specific Applications

Polymerization and Curing Reactions
Problem 1: The resin (polyester/vinyl ester) is not curing or curing too slowly.

Possible Causes & Solutions:

  • Insufficient Initiator or Accelerator (DMA):

    • Verification: Double-check the concentrations of both the initiator (e.g., MEKP) and the DMA.

    • Optimization: The ratio of initiator to accelerator is crucial. A typical starting point is a 1-2% initiator with 0.1-0.5% DMA by weight of the resin. You may need to adjust these concentrations based on the specific resin system and ambient temperature.

  • Low Ambient Temperature:

    • Explanation: The decomposition of the initiator, accelerated by DMA, is a temperature-dependent process. Lower temperatures will slow down the generation of free radicals.

    • Solution: If possible, perform the curing in a temperature-controlled environment. A moderate increase in temperature can significantly accelerate the cure time.

  • Inhibitors in the Resin:

    • Explanation: Resins are often supplied with inhibitors to prevent premature polymerization during storage. The initiator and accelerator must overcome this inhibition.

    • Solution: Ensure you are using the recommended amounts of initiator and accelerator to counteract the inhibitor. In some cases, a slightly higher concentration may be needed, but this should be tested on a small scale first.

Problem 2: The cured polymer is brittle or has poor mechanical properties.

Possible Causes & Solutions:

  • Incomplete Curing:

    • Explanation: This can be due to the reasons mentioned in Problem 1. A fully cross-linked network is necessary for optimal mechanical properties.[11]

    • Solution: Allow for a sufficient post-curing period, sometimes at an elevated temperature, as recommended by the resin manufacturer.

  • Incorrect Resin Chemistry:

    • Explanation: Vinyl ester resins generally offer superior mechanical properties and chemical resistance compared to polyester resins due to a more complete cross-linking.[11]

    • Solution: Ensure you are using the appropriate resin for your application's requirements.

N-Alkylation and Other Organic Syntheses
Problem 3: Low yield in the N-alkylation of anilines.

Possible Causes & Solutions:

  • Poor Reactivity of Substrates:

    • Explanation: Anilines with electron-withdrawing groups are less nucleophilic and will react more slowly.[8]

    • Solution: You may need to use more forcing conditions, such as higher temperatures or a more reactive alkylating agent.

  • Catalyst Deactivation:

    • Explanation: The product amine can sometimes coordinate with the catalyst, leading to inhibition.[8]

    • Solution: Screening different catalysts or adjusting the reaction conditions (e.g., solvent, temperature) may be necessary.

  • Sub-optimal Reaction Conditions:

    • Explanation: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome.

    • Solution: A systematic optimization of these parameters is often required. For example, in the synthesis of N,N-dimethylaniline from aniline and methanol, specific temperature ranges (e.g., 240-250°C over a β zeolite catalyst) have been found to be optimal.[12]

Problem 4: Difficulty in purifying the N,N-dimethylaniline-catalyzed product.

Possible Causes & Solutions:

  • Removal of Unreacted DMA:

    • Explanation: DMA can be challenging to remove due to its basicity and relatively high boiling point.

    • Solution:

      • Acid Wash: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate the DMA and extract it into the aqueous layer. Be mindful that your product should not be acid-sensitive.

      • Chromatography: Column chromatography is an effective method for separating DMA from the desired product.[13]

  • Presence of N-Oxide Byproducts:

    • Explanation: DMA can be oxidized to N,N-dimethylaniline-N-oxide.

    • Solution: These more polar byproducts can typically be removed by column chromatography.

Section 3: Methodologies and Data

General Protocol for Catalyst Screening

This protocol provides a framework for optimizing the catalyst loading for a generic reaction.

  • Set up a parallel array of reactions in small vials.

  • To each vial, add the substrate (1.0 mmol), reactant (1.2 mmol), and solvent (2 mL).

  • Add varying amounts of N,N-dimethylaniline to each vial (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 mmol, corresponding to 1, 2, 5, 10, and 20 mol%).

  • Include a control reaction with no catalyst.

  • Stir all reactions at the desired temperature for a set period (e.g., 24 hours).

  • Quench the reactions and analyze the conversion and yield by a suitable analytical technique (e.g., GC, LC-MS, or ¹H NMR).

Data Presentation: Typical Reaction Parameters
ParameterTypical RangeConsiderations
Catalyst Loading 0.1 - 10 mol%Higher loading does not always lead to better results and can complicate purification.
Temperature Room Temp. - 150°CSubstrate and product stability must be considered at higher temperatures.
Solvent Toluene, Dioxane, Acetonitrile, DMFSolvent should be chosen based on reactant solubility and its effect on reaction kinetics.
Reaction Time 1 - 48 hoursMonitor reaction progress to determine the optimal time and avoid byproduct formation.
Visualizing Reaction Pathways

The following diagram illustrates the general role of N,N-dimethylaniline (DMA) as a nucleophilic catalyst in an acylation reaction.

Nucleophilic_Catalysis cluster_0 Catalytic Cycle DMA N,N-Dimethylaniline (Catalyst) Intermediate Reactive Acyl-DMA Intermediate [R-CO-N(Me)2Ph]+ X- DMA->Intermediate + Acylating Agent Acyl_X Acylating Agent (R-CO-X) Acyl_X->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct DMA•HX Product->Byproduct Byproduct->DMA Regeneration

Caption: Generalized catalytic cycle of N,N-dimethylaniline in acylation.

Safety Considerations

N,N-dimethylaniline is toxic by ingestion, inhalation, and skin absorption.[2][14] It can affect the central nervous system, circulatory system, blood, and liver.[2][15] Always handle N,N-dimethylaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

References

  • The Chemical Significance of N,N-Dimethylaniline (CAS 121-69-7): Properties and Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-Dimethylaniline | C8H11N | CID 949. PubChem.
  • ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium c
  • N,N-Dimethylaniline: Synthesis, applications and toxicity. (2023). ChemicalBook.
  • Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst.
  • Purification techniques for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" after synthesis. Benchchem.
  • Purification of N,N-Dimethylaniline. Chempedia - LookChem.
  • N,N-dimethylaniline Definition - Organic Chemistry Key Term. Fiveable.
  • N, N- Dimethylaniline. Puritan Products.
  • material safety data sheet - n,n-dimethyl aniline 99%. Oxford Lab Fine Chem LLP.
  • N,N-DIMETHYLANILINE. CAMEO Chemicals - NOAA.
  • Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. (2022). Polymers (Basel).
  • Troubleshooting side reactions in the N-alkyl
  • Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Quora.
  • How to Prevent N-Methylaniline
  • Vinyl Ester vs Polyester Resin. P3 Polymers.
  • Polyester and Vinyl Ester Resins. Composites One.

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Troubleshooting inconsistent results in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent results. Our approach is rooted in first principles, providing not just solutions but a deeper understanding of the intricate mechanisms at play.

Introduction: The Challenge of Reproducibility in Kinase Assays

Kinase assays are fundamental to drug discovery, yet their sensitivity makes them prone to variability. Inconsistent results can arise from a multitude of factors, ranging from reagent stability to subtle variations in protocol execution. This guide will walk you through a systematic, logic-driven approach to identify and rectify the root causes of inconsistency, ensuring your data is both reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during kinase inhibition assays. Each answer provides a detailed explanation of the underlying principles and actionable troubleshooting steps.

Q1: Why am I seeing significant well-to-well variation (high %CV) in my assay plates, even in my controls?

High coefficient of variation (%CV) is a classic sign of technical variability in your assay setup. Before questioning the biological components, it's crucial to rule out process-related errors.

Underlying Causes & Solutions:

  • Pipetting Inaccuracy: Small volume additions, especially of viscous solutions like 100% DMSO, are a major source of error.

    • Troubleshooting Steps:

      • Calibrate & Verify Pipettes: Ensure all pipettes are calibrated regularly. Use a calibration balance to verify the accuracy and precision of the volumes you are dispensing.

      • Use a Positive Displacement Pipette: For highly viscous liquids or very small volumes (<1 µL), consider using a positive displacement pipette to minimize errors.

      • Reverse Pipetting Technique: For viscous solutions or those prone to foaming, use the reverse pipetting technique to ensure accurate dispensing.

      • Automated Liquid Handlers: If available, use automated liquid handlers for plate setup to minimize human error and improve consistency.

  • Inadequate Reagent Mixing: Incomplete mixing of reagents upon addition can create concentration gradients across the well, leading to variable reaction rates.

    • Troubleshooting Steps:

      • Mix After Each Addition: Gently mix the plate on a plate shaker for 30-60 seconds after the addition of each critical reagent (e.g., enzyme, substrate, ATP, inhibitor).

      • Visual Inspection: If using colored reagents, visually inspect the wells to ensure uniform color distribution.

  • Edge Effects: Wells at the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.

    • Troubleshooting Steps:

      • Avoid Using Outer Wells: If possible, avoid using the outermost wells for experimental data. Fill them with buffer or media to create a humidity barrier.

      • Use Lids & Sealers: Always use plate lids during incubation steps. For long incubations, consider using adhesive plate sealers to minimize evaporation.

      • Incubator Uniformity: Ensure your incubator has uniform temperature and humidity distribution.

Workflow for Diagnosing High %CV

A High %CV Observed B Check Pipetting Technique & Calibration A->B Is pipetting accurate? C Implement Reverse Pipetting / Use Positive Displacement Pipette B->C No D Review Reagent Mixing Protocol B->D Yes H Problem Resolved C->H E Incorporate Shaking Steps D->E No F Assess for Edge Effects D->F Yes E->H G Avoid Outer Wells / Use Plate Sealers F->G Yes F->H No G->H

Caption: Troubleshooting workflow for high %CV.

Q2: My IC50 values for a known inhibitor are shifting between experiments. What could be the cause?

Shifting IC50 values are a common and frustrating problem. This often points to variability in the concentration or activity of key reaction components, particularly ATP and the kinase enzyme itself.

Underlying Causes & Solutions:

  • ATP Concentration Relative to Km: The potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay. If your ATP concentration fluctuates, your IC50 values will shift.

    • Scientific Principle: In an ATP-competitive inhibition model, the inhibitor (I) and ATP (S) compete for the same binding site on the kinase (E). The Cheng-Prusoff equation describes this relationship: IC50 = Ki * (1 + [S]/Km) . As the substrate concentration ([S], i.e., ATP) increases, the apparent potency of the inhibitor (IC50) decreases (shifts to the right).

    • Troubleshooting Steps:

      • Use ATP at its Km: For reproducible IC50 determination and to compare inhibitors, it is standard practice to run the assay with the ATP concentration equal to its Michaelis-Menten constant (Km) for that specific kinase. If the Km is unknown, you must first determine it experimentally.

      • Prepare Fresh ATP Aliquots: ATP solutions can degrade with repeated freeze-thaw cycles. Prepare small, single-use aliquots of your ATP stock solution to ensure consistent concentration.

      • Verify ATP Stock Concentration: Use UV-Vis spectrophotometry (A259, ε = 15,400 M⁻¹cm⁻¹) to confirm the concentration of your ATP stock.

  • Enzyme Concentration and Activity: The concentration of active enzyme in the assay is critical. Inconsistent enzyme activity will directly impact the reaction rate and, consequently, the calculated IC50 values.

    • Troubleshooting Steps:

      • Determine Optimal Enzyme Concentration: Before screening inhibitors, run a titration of the kinase to find the concentration that yields a linear reaction rate within your desired assay window (e.g., 20-80% of maximum signal) and time frame.

      • Use Fresh Aliquots: Like ATP, enzymes are sensitive to freeze-thaw cycles. Store the enzyme in small, single-use aliquots at -80°C.

      • Run a "No Inhibitor" Control: Always include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle) on every plate to monitor assay performance and normalize the data.

Table 1: Impact of ATP Concentration on IC50

ATP ConcentrationExpected IC50 Shift (vs. ATP at Km)Rationale
< Km Lower IC50 (Higher Potency)Less ATP competition for the inhibitor at the active site.
= Km Baseline Standard condition for comparing inhibitor potency (IC50 ≈ 2 * Ki).
> Km Higher IC50 (Lower Potency)More ATP is present, outcompeting the inhibitor for the binding site.
Q3: My assay signal is very low, or I'm seeing a high background. How can I improve my signal-to-background ratio?

A poor signal-to-background (S/B) ratio, also known as the assay window, compromises data quality and makes it difficult to distinguish true inhibition from noise.

Underlying Causes & Solutions:

  • Sub-optimal Reagent Concentrations: The concentrations of the enzyme, substrate, and ATP must be optimized to produce a robust signal.

    • Troubleshooting Protocol: Matrix Titration

      • Enzyme Titration: Hold the substrate and ATP concentrations constant (e.g., at their respective Km values) and perform a serial dilution of the kinase enzyme. Plot the signal versus enzyme concentration to find the linear range.

      • Substrate Titration: Select an enzyme concentration from the linear range. Hold the ATP concentration constant and titrate the substrate to determine its Km.

      • ATP Titration: Similarly, hold the enzyme and substrate concentrations constant and titrate ATP to determine its Km.

      • Optimization: Use these empirically determined values to design your final assay conditions.

  • Incorrect Buffer Composition: Buffer components can significantly impact enzyme activity and detection chemistry.

    • Troubleshooting Steps:

      • Check pH and Ionic Strength: Ensure the buffer pH is optimal for your specific kinase. Most kinase assays perform well between pH 7.2-7.5.

      • DTT Requirement: Many kinases require a reducing agent like Dithiothreitol (DTT) to maintain the active conformation of cysteine residues. Ensure fresh DTT is added to the buffer immediately before use, as it oxidizes quickly.

      • Avoid Interfering Components: Some buffer components can interfere with the detection method. For example, high concentrations of phosphate can interfere with ADP-Glo™ or other ATP-depletion assays that rely on enzymatic cascades.

  • Detection Reagent Issues: The reagents used to measure the kinase activity (e.g., antibodies, luciferase) may be expired or improperly stored.

    • Troubleshooting Steps:

      • Check Expiration Dates: Always verify that detection reagents are within their expiration date.

      • Proper Storage: Store reagents as recommended by the manufacturer (e.g., protected from light, at the correct temperature).

      • Run a Reagent Control: To test the detection system itself, run a control well with a known amount of the product your assay is designed to detect (e.g., ADP for an ADP-based assay) to ensure the reagents are working correctly.

Experimental Workflow for Assay Optimization

A Low Signal-to-Background B Perform Enzyme Titration A->B F Review Buffer Composition (pH, DTT) A->F Parallel Check G Check Detection Reagent Viability A->G Parallel Check C Determine Linear Range B->C D Perform Substrate & ATP Titrations (Determine Km) C->D E Select Optimal Concentrations D->E H Optimized Assay Conditions E->H F->H G->H

Caption: Systematic workflow for assay optimization.

Part 2: Best Practices for Assay Design & Execution

Proactive measures are the best defense against inconsistent data. Following these best practices will help you design robust and reproducible kinase assays from the start.

Protocol: Determining the Michaelis-Menten Constant (Km) for ATP

This protocol is essential for establishing a standardized assay condition.

Materials:

  • Kinase of interest

  • Peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP stock solution (e.g., 10 mM)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

Methodology:

  • Prepare ATP Dilutions: Create a 2-fold serial dilution series of ATP in kinase buffer, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., <1 µM). Prepare enough of each concentration for your replicates.

  • Set Up the Reaction:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the appropriate ATP dilution to each well.

    • To initiate the reaction, add 5 µL of a 2X solution of kinase and substrate (at a fixed, saturating concentration) to each well.

  • Incubate: Mix the plate on a shaker for 60 seconds and then incubate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure this time point falls within the linear range of the reaction.

  • Stop the Reaction & Detect: Add the detection reagent according to the manufacturer's protocol. This typically involves a "stop" solution followed by a "detection" solution.

  • Read Plate: Read the luminescence (or appropriate signal) on a plate reader.

  • Data Analysis:

    • Convert the raw signal to the reaction velocity (e.g., pmol of ADP produced per minute).

    • Plot the velocity as a function of the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.

    V = (Vmax * [S]) / (Km + [S])

References

  • IC50 vs Ki. (BPS Bioscience) [Link]

  • The IC50 Concept in Kinase Assays: Comments and Recommendations. (Reaction Biology) [Link]

  • Assay Guidance Manual: Kinase Assays. (Eli Lilly & Company and NIH) [Link]

Technical Support Center: Stability of 2,4-Dichloro-5-methoxyquinazoline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2,4-Dichloro-5-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive molecule in aqueous environments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a key intermediate in synthetic chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The quinazoline core is generally stable; however, the presence of two highly reactive chlorine atoms at the C2 and C4 positions renders the molecule susceptible to nucleophilic substitution, particularly hydrolysis in aqueous buffers. The C4 chlorine is typically more labile than the C2 chlorine due to the electronic influence of the heterocyclic nitrogen atoms.[1] This inherent reactivity necessitates careful consideration of buffer composition, pH, and temperature to maintain the compound's structural integrity during experimental procedures.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Scenario: You've prepared a stock solution of this compound in DMSO and diluted it into your aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4). Within a short period, you observe a significant loss of the parent compound and the appearance of new peaks in your HPLC analysis.

Root Cause Analysis: The primary cause of this degradation is likely hydrolysis, where water molecules or buffer nucleophiles (like phosphate) attack the electron-deficient C4 and C2 positions, displacing the chlorine atoms. This reaction is often pH and temperature-dependent. Quinazoline derivatives have shown significant decomposition in both acidic and alkaline conditions.[2]

Step-by-Step Solution:

  • pH Optimization: If your experimental conditions permit, assess the stability of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, and 7.4). Generally, hydrolysis is slower at a slightly acidic pH.

  • Buffer Selection: Avoid buffers containing strong nucleophiles. Consider using buffers like MES or HEPES instead of phosphate buffers.

  • Temperature Control: Perform all experiments at the lowest temperature compatible with your assay. Hydrolysis rates typically increase with temperature.

  • Time-Course Analysis: Run a time-course experiment to determine the window of stability for your compound in the chosen buffer system. This will help you define the maximum permissible incubation time for your assays.

  • Immediate Use: Prepare fresh dilutions of the compound in the aqueous buffer immediately before use to minimize the duration of exposure to the aqueous environment.

Issue 2: Inconsistent Results in Biological Assays

Scenario: You are screening this compound in a cell-based or enzymatic assay and observe high variability in your results between replicate plates or experiments performed on different days.

Root Cause Analysis: Inconsistent results can stem from the variable degradation of the compound. If the compound degrades over the course of the assay, the effective concentration will decrease over time, leading to poor reproducibility. Additionally, the degradation products themselves might have unintended biological activity or interfere with the assay readout.

Step-by-Step Solution:

  • Pre-incubation Stability Check: Before conducting the full assay, incubate this compound in the complete assay medium (including cells or enzyme) for the full duration of the assay. Analyze samples at different time points by HPLC to quantify the extent of degradation.

  • Solvent Control: Ensure that the concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept low and consistent across all experiments, as it can influence the compound's solubility and stability.[3]

  • Assay Endpoint Timing: If significant degradation is observed, consider using a shorter assay endpoint.

  • Characterize Degradants: If possible, identify the major degradation products using techniques like LC-MS. This will help you understand if the degradants are responsible for any observed off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common aqueous buffers?

While specific data for this compound is not extensively published, based on the reactivity of similar 2,4-dichloroquinazolines, significant hydrolysis can be expected in neutral and alkaline aqueous buffers.[2][4] Stability is generally poor in phosphate-buffered saline (PBS) at pH 7.4 at room temperature. For short-term experiments (1-2 hours), it is advisable to work at a slightly acidic pH (5.0-6.0) and at reduced temperatures (4°C) to minimize degradation.

Q2: How can I monitor the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3][5] This involves using a column and mobile phase that can separate the parent compound from its potential degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

Q3: What are the likely degradation products of this compound in aqueous media?

The primary degradation pathway is sequential hydrolysis of the two chlorine atoms. The C4 chlorine is more reactive and will likely be replaced first, forming 2-chloro-5-methoxyquinazolin-4(3H)-one. Further hydrolysis of the C2 chlorine will yield 5-methoxyquinazoline-2,4(1H,3H)-dione.

Q4: Can I use organic co-solvents to improve the stability of this compound in my aqueous buffer?

While organic co-solvents like acetonitrile or ethanol can be used to aid in the initial solubilization, they are unlikely to prevent hydrolysis once the compound is diluted into the aqueous buffer. The presence of a large excess of water will still drive the hydrolysis reaction. However, for some compounds, the use of solubilizing excipients like cyclodextrins may offer some protection by forming inclusion complexes.[6]

Q5: How should I store stock solutions of this compound?

Stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or DMF. For long-term storage, it is recommended to store these solutions at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.

Data & Protocols

Table 1: Hypothetical Stability of this compound in Various Buffers

Disclaimer: The following data is illustrative and based on the expected reactivity of the compound. Actual results may vary and should be determined experimentally.

Buffer System (50 mM)pHTemperature (°C)% Parent Compound Remaining after 4 hours
Sodium Acetate5.025~85%
MES6.025~70%
Phosphate-Buffered Saline7.425<40%
Sodium Acetate5.04>95%
MES6.04~90%
Phosphate-Buffered Saline7.44~65%
Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[5][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Take samples at 0, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light. Maintain a control sample in the dark.[2][9]

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathway

G parent This compound intermediate 2-Chloro-5-methoxyquinazolin-4(3H)-one parent->intermediate + H2O - HCl (fast, C4) final 5-Methoxyquinazoline-2,4(1H,3H)-dione intermediate->final + H2O - HCl (slower, C2)

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous DMSO) incubate Incubate at Controlled Temp & Time Points stock->incubate buffer Prepare Aqueous Buffers (Varying pH) buffer->incubate hplc HPLC Analysis (Stability-Indicating Method) incubate->hplc data Quantify Parent Peak & Degradation Products hplc->data

Caption: General workflow for assessing the stability of the compound in aqueous buffers.

References

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 245-249.
  • Singh, S., Kumar, V., & Singh, S. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-783.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129.
  • Bhandari, S. K., & Kumar, S. (2017). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3214-3228.
  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1386(1), 221-224.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Lange, N. A., Roush, W. E., & Asbeck, H. J. (1930). QUINAZOLINES. I. THE INTERACTION OF 2,4-DICHLOROQUINAZOLINE WITH SODIUM ALCOHOLATES AND SODIUM PHENATES WITH THE REPLACEMENT OF ONE HALOGEN TO FORM HALOGEN-OXYGEN ETHERS. Journal of the American Chemical Society, 52(9), 3696-3703.
  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4216.
  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.
  • Sharma, S., & Gupta, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Chemistry Stack Exchange.
  • BenchChem. (n.d.).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely and effectively removing excess phosphorus oxychloride (POCl₃) from reaction mixtures. We will delve into the chemical principles, safety protocols, and troubleshooting strategies essential for handling this highly reactive reagent.

The Challenge: Why Phosphorus Oxychloride Requires Careful Handling

Phosphorus oxychloride is a versatile and widely used reagent in organic synthesis, primarily for dehydrations and converting hydroxyl groups into good leaving groups, such as in the Vilsmeier-Haack reaction or the conversion of alcohols to alkyl chlorides.[1][2][3] However, its high reactivity presents significant challenges during reaction work-up.

The primary method for removing excess POCl₃ is through hydrolysis, a reaction that is violently exothermic.[4][5] This reaction produces phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[6][7][8][9]

POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl

Improper quenching can lead to dangerous, uncontrolled exothermic events, often called "runaway reactions." A particularly hazardous aspect is the potential for a delayed exotherm. At low temperatures (e.g., 0-5°C), the hydrolysis of POCl₃ is sluggish, which can lead to an accumulation of the unreacted reagent.[10][11] As the mixture warms, the reaction can accelerate uncontrollably.[10][11]

Safety First: Non-Negotiable Precautions

Before addressing any procedural details, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and splash-proof safety goggles or a face shield.[12][13][14]

  • Emergency Access: Ensure an emergency shower and eyewash station are immediately accessible.[10][12]

  • "Reverse Quench" is Mandatory: NEVER add water or a quenching solution to the reaction mixture containing excess POCl₃. Always add the reaction mixture slowly to the quenching solution.[10] This ensures the quenching agent is always in excess, helping to dissipate heat and control the reaction rate.

  • Avoid Incompatible Materials: POCl₃ reacts violently with water, alcohols, and strong bases.[12][15][16] Keep it away from moisture and incompatible substances.

  • Spill Management: In case of a spill, absorb the liquid with an inert material like dry sand or vermiculite. DO NOT USE WATER for cleanup.[12] The area should be ventilated and the waste disposed of as hazardous material.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is a "reverse quench" and why is it so critical? A1: A "reverse quench" involves adding the reaction mixture (containing POCl₃) slowly to a large volume of the quenching solution with vigorous stirring.[10] This method is crucial because it maintains the quenching agent in excess at all times. This helps to control the highly exothermic hydrolysis reaction, preventing a rapid temperature spike and potential runaway. Adding the quencher to the POCl₃ would create localized "hot spots" and a dangerous, uncontrolled reaction.

Q2: My protocol says to quench in ice water, but I've heard this can be dangerous. Why? A2: While quenching in ice-water or an ice/bicarbonate slurry is a common procedure, it carries a significant risk of a delayed exotherm.[10][17] The hydrolysis of POCl₃ is slow at low temperatures (0-5 °C).[10][11] This can create a false sense of security, leading to the accumulation of unreacted POCl₃. As the mixture inevitably warms during processing or extraction, this accumulated reagent can begin to hydrolyze rapidly and uncontrollably.[10] A safer alternative is to use a buffered solution at a slightly elevated, controlled temperature.[10][17]

Q3: What are the signs of a delayed exotherm or runaway reaction? A3: Key warning signs include a sudden, unexpected rise in temperature, rapid gas evolution (HCl fumes), and vigorous boiling or splashing of the reaction mixture. If you observe these signs, and it is safe to do so, withdraw any external heating, increase cooling, and be prepared to evacuate the area.

Q4: How do I choose the best quenching agent for my reaction? A4: The choice depends on the stability of your product.

  • For base-stable products: A slurry of ice and saturated aqueous sodium bicarbonate (NaHCO₃) is common. It neutralizes the acidic byproducts (HCl and H₃PO₄) as they form.[10]

  • For base-sensitive products: Using a buffered solution, such as aqueous sodium acetate (NaOAc), is a much safer and gentler alternative.[10][17] This method avoids strongly basic conditions that could lead to product decomposition.[10]

Q5: How can I be certain all the POCl₃ has been removed? A5: The most definitive method is to use ³¹P NMR spectroscopy. This technique can confirm the disappearance of the POCl₃ signal and any reactive phosphorus intermediates, ensuring the work-up is complete and safe to proceed.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the quenching of excess phosphorus oxychloride.

Problem Potential Cause(s) Recommended Solution(s)
Delayed & Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at excessively low temperatures (0-5°C) leads to the accumulation of unreacted POCl₃.[10][11] 2. Incomplete hydrolysis forms metastable intermediates (e.g., phosphorodichloridic acid) that decompose later.[10]1. Use a controlled, elevated temperature quench: Add the reaction mixture to a quenching solution maintained at a controlled temperature (e.g., 35-40°C for sodium acetate quench) to ensure immediate and controlled hydrolysis.[10][17] 2. Always perform a "reverse quench": Slowly add the reaction mixture to the quenching solution with vigorous stirring.[10] 3. Allow sufficient aging time: Stir the quenched mixture for an adequate period to ensure all reactive phosphorus species are fully hydrolyzed. Monitor by ³¹P NMR if necessary.[10]
Product Decomposition or Reversion to Starting Material 1. The product may be unstable under the basic conditions created by strong bases like NaOH or NaHCO₃.[10] 2. Premature quenching before the reaction is complete.[10]1. Use a milder quenching agent: Employ a buffered solution like aqueous sodium acetate to control the pH.[10] 2. Careful pH Adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.[10] 3. Confirm reaction completion: Use TLC, LC-MS, or another appropriate method to ensure the reaction has finished before beginning the work-up.
Formation of Insoluble Material or Thick Slurry 1. The product or its intermediates may be insoluble in the aqueous quench mixture.[10] 2. Precipitation of inorganic salts (e.g., sodium phosphate, sodium chloride) upon neutralization.[10]1. Adjust the pH: The solubility of your product might be pH-dependent. Carefully adjust the pH after the initial quench to see if the material dissolves.[10] 2. Add a co-solvent: Adding a suitable organic solvent can help dissolve the product and facilitate subsequent extraction.[10] 3. Dilute the mixture: Adding more water may help dissolve the inorganic salts.[10]
Incomplete Reaction or Low Yield 1. Moisture in reagents or glassware can hydrolyze the Vilsmeier reagent (in Vilsmeier-Haack reactions) or the POCl₃ itself before it can react.[10]1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
Experimental Protocols

The following are general protocols. It is crucial to adapt these procedures to the specific scale and conditions of your reaction.

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common method but requires extreme caution due to the risk of a delayed exotherm.

  • Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and adding more ice if necessary.[10]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[10]

  • Extraction & Work-up: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10]

Protocol 2: Quenching with Aqueous Sodium Acetate (Safer Alternative)

This method is highly recommended to avoid the risks associated with low-temperature quenching.[10][17]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[10][17]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. The controlled, slightly elevated temperature ensures immediate and complete hydrolysis of POCl₃, preventing its accumulation.[10][17]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction of all phosphorus species.

  • Extraction and Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with a standard aqueous work-up as described in Protocol 1.[10]

Visualization of Workflow

The following diagram outlines the decision-making process for safely quenching a reaction containing excess POCl₃.

G start Reaction Complete (Excess POCl₃ Present) product_stability Is the product base-sensitive? start->product_stability protocol2 Protocol 2: Aqueous Sodium Acetate Quench (Recommended for Safety) 1. Prepare NaOAc(aq) solution. 2. Warm to 35-40°C. 3. SLOWLY add reaction mixture. 4. Stir to completion. product_stability->protocol2  Yes   protocol1 Protocol 1: Ice/Bicarbonate Quench (Use with Extreme Caution) 1. Prepare ice/NaHCO₃ slurry. 2. Cool reaction mixture. 3. SLOWLY add reaction mixture. 4. Maintain temp < 20°C. product_stability->protocol1  No   workup Aqueous Work-up 1. Extract with organic solvent. 2. Wash with water/brine. 3. Dry over Na₂SO₄. 4. Concentrate. protocol2->workup protocol1->workup end Isolated Product workup->end

Sources

Preventing degradation of 2,4-Dichloro-5-methoxyquinazoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2,4-Dichloro-5-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common challenges encountered during storage and provide actionable, scientifically-grounded solutions.

Troubleshooting Guide: Diagnosing Compound Degradation

Have you encountered an issue with your stored this compound? This diagnostic workflow will help you identify the likely cause and determine the appropriate next steps.

G start Start: Observe the Compound visual_check What is the primary observation? start->visual_check color_change Compound has yellowed or turned brown visual_check->color_change  Color Change clumping Solid is clumpy, sticky, or has poor solubility visual_check->clumping Clumping / Stickiness analytical_issue Analytical data (HPLC, NMR) shows unexpected peaks visual_check->analytical_issue Analytical Impurity no_issue Compound appears normal (white, crystalline solid) visual_check->no_issue No obvious issue cause_photo Primary Cause: Photodegradation color_change->cause_photo action_photo Action: 1. Confirm purity via HPLC/GC-MS. 2. If impure, consider repurification. 3. Store future stock in amber vials   and exclude light. cause_photo->action_photo cause_hydrolysis Primary Cause: Moisture absorption leading to Hydrolysis clumping->cause_hydrolysis action_hydrolysis Action: 1. Confirm identity and purity via   analytical methods (MS, NMR). 2. Check for hydrolysis byproducts. 3. Store future stock in a desiccator   under inert gas (Argon/Nitrogen). cause_hydrolysis->action_hydrolysis cause_multiple Cause: Could be thermal degradation, hydrolysis, or both. analytical_issue->cause_multiple action_multiple Action: 1. Characterize impurities (LC-MS). 2. Review storage temperature and atmosphere. 3. Implement stringent storage protocol:   -20°C, inert gas, desiccated, dark. cause_multiple->action_multiple action_verify Recommendation: Perform periodic purity check to ensure continued stability. no_issue->action_verify

Caption: Troubleshooting workflow for degraded this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maximize shelf-life, this compound must be protected from its primary degradation catalysts: water, light, and heat. The chlorine atoms on the quinazoline ring render it susceptible to nucleophilic attack by water (hydrolysis), while the aromatic system is prone to photodegradation.[1][2]

Optimal Storage Protocol:

  • Temperature: -20°C is highly recommended for long-term storage.[3] Storage at 2-8°C is acceptable for short-term use.[4]

  • Atmosphere: Store under a dry, inert atmosphere such as Argon or Nitrogen. This displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[1]

  • Light: Exclude all light by storing in an amber, tightly sealed vial. Place the vial inside a secondary container or cabinet.

  • Humidity: Keep in a desiccated environment. Using a laboratory desiccator or storing with desiccant packs is crucial. The compound is described as hygroscopic and will readily absorb atmospheric moisture.[5]

ParameterOptimal ConditionSub-Optimal (High Risk)Associated Degradation Pathway
Temperature -20°C (Long-term)[3]Room TemperatureThermal Degradation, accelerated Hydrolysis
Atmosphere Inert Gas (Argon/N₂) Ambient AirHydrolysis, Oxidation
Light Complete Darkness (Amber Vial)Ambient Light / SunlightPhotodegradation
Humidity Dry / Desiccated High Relative Humidity (>60%)Hydrolysis (Primary risk)[1][6][7]
Q2: What are the chemical signs of degradation?

The primary degradation pathway is hydrolysis, where one or both chlorine atoms are replaced by hydroxyl groups.

  • Mechanism: Nucleophilic Aromatic Substitution: Water acts as a nucleophile, attacking the electron-deficient carbon atoms bonded to the chlorine atoms. This process can be accelerated by elevated temperatures or non-neutral pH conditions. The reaction consumes water and forms hydrochloric acid (HCl) as a byproduct, which can further catalyze degradation.[1][2]

  • Degradation Products: You would expect to see the formation of 2-chloro-4-hydroxy-5-methoxyquinazoline and 2,4-dihydroxy-5-methoxyquinazoline.

  • Physical Signs: The pure compound is a solid. The presence of moisture can cause the powder to clump or become sticky. Significant degradation may lead to discoloration (yellowing or browning), often due to the formation of complex, conjugated side-products from photodegradation.[8]

Q3: How can I verify the purity of my stored compound?

A self-validating storage system requires periodic analytical checks. High-Performance Liquid Chromatography (HPLC) is an excellent method for routine purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and provides structural information about potential impurities.[9][10]

Protocol: Routine Purity Check by HPLC This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required for your specific system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution in the mobile phase for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. A gradient elution may be necessary to resolve impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to a wavelength where the quinazoline ring absorbs strongly (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • A pure sample should yield a single, sharp major peak at a consistent retention time.

    • The appearance of new peaks, especially earlier-eluting (more polar) ones, may indicate the formation of hydroxylated hydrolysis byproducts.

    • Calculate purity by peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. A purity of ≥95% is typical for this compound from suppliers.[3]

Q4: My compound arrived at room temperature, but the recommendation is -20°C. Is it compromised?

No. Suppliers often ship chemicals at ambient temperature for logistical reasons, a practice that is acceptable for the short duration of transit.[3] However, this does not reflect the requirements for long-term stability. Upon receipt, the compound should be immediately transferred to the recommended -20°C, desiccated, and dark storage conditions to prevent gradual degradation over weeks and months.[11]

References

  • Szabo-Scandic. Quinazoline Safety Data Sheet. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Analytical Method. [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 128-135. [Link]

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • PubChem. This compound. [Link]

  • Pollmann, K., et al. (2006). Proposed pathway for the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12. Applied and Environmental Microbiology, 72(8), 5411-5417. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Scientific Reports, 12(1), 1-13. [Link]

  • U.S. Environmental Protection Agency (EPA). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • CN1749250A. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • PubChemLite. This compound (C9H6Cl2N2O). [Link]

  • CN104326988A. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chemistry LibreTexts. Hydrolysis Reactions. (2025-03-18). [Link]

  • Copley, S. D. (2017). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual review of microbiology, 71, 1-21. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • Kumar, S., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Journal of Molecular Structure, 1264, 133257. [Link]

  • Uhl, A. M., et al. (2023). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. Forensic toxicology, 41(2), 236-249. [Link]

  • Tumusange, M. S., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Coatings, 11(7), 856. [Link]

  • Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular pharmaceutics, 14(11), 3746-3757. [Link]

  • Tumusange, M. S., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Coatings, 11(7), 856. [Link]

  • Eawag. 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. [Link]

  • Garrett, E. R., & Dürbeck, H. W. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of pharmaceutical sciences, 68(5), 634-638. [Link]

  • Dalbec, W. C., et al. (2023). Relative Humidity Impact on Organic New Particle Formation from Ozonolysis of α- and β-Pinene at Atmospherically Relevant Mixing Ratios. Atmosphere, 14(1), 143. [Link]

  • Khan Academy. Hydrolysis. [Link]

  • Dereli, Ö., & Erkoç, Ş. (2015). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Procedia-Social and Behavioral Sciences, 195, 2769-2775. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2,4-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the large-scale production of 2,4-dichloroquinazoline and its derivatives.

Welcome to the technical support center for the synthesis of 2,4-dichloroquinazoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from bench-scale to pilot or manufacturing scale. As a key building block for numerous pharmaceuticals, including kinase inhibitors, the robust and scalable production of 2,4-dichloroquinazoline is paramount.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of this synthesis.

The most common and industrially viable route proceeds via a two-step process: the initial cyclization of an anthranilic acid derivative to form a quinazoline-2,4-dione, followed by a chlorination reaction.[3][4] This guide will focus on this pathway, addressing the specific challenges encountered during scale-up.

Overall Synthetic Workflow

The synthesis of 2,4-dichloroquinazoline from anthranilic acid is a well-established but challenging process that requires careful control over reaction parameters, especially during the chlorination and work-up stages.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A Anthranilic Acid C Quinazoline-2,4-dione Intermediate A->C Water, pH 9-12 80-90°C B Potassium Cyanate (or Urea) B->C E 2,4-Dichloroquinazoline (Final Product) C->E Reflux (~110°C) Optional: DMF catalyst D Phosphorus Oxychloride (POCl₃) D->E F Quench on Ice/Water E->F Highly Exothermic! G Filtration F->G Precipitate Forms H Purified Product G->H Wash & Dry

Caption: General two-step synthesis workflow for 2,4-dichloroquinazoline.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Step 1: Cyclization (Anthranilic Acid to Quinazoline-2,4-dione)

Question 1: My yield for the quinazoline-2,4-dione intermediate is consistently low. What are the likely causes and solutions?

  • Potential Causes:

    • Incorrect pH: The cyclization reaction is highly pH-dependent. If the pH is too low, the anthranilic acid will be protonated and less nucleophilic. If it's too high, side reactions can occur.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

    • Suboptimal Reagent Ratio: An incorrect molar ratio of anthranilic acid to the cyclizing agent (e.g., potassium cyanate or urea) can limit the yield.[4]

    • Poor Precipitation: The product is typically isolated by acidifying the reaction mixture to induce precipitation. If the pH is not low enough, the product may remain dissolved.

  • Diagnostic Steps & Solutions:

    • Monitor and Control pH: The optimal pH range for this reaction is between 9 and 12.[4] Use a calibrated pH meter and slowly add a base (like NaOH solution) to maintain this range throughout the addition of potassium cyanate.

    • Verify Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the anthranilic acid spot. If the reaction is stalled, consider increasing the temperature to 85-90°C and extending the reaction time.[4]

    • Optimize Reagent Stoichiometry: A molar ratio of potassium cyanate to anthranilic acid between 1.5:1 and 2.5:1 is often optimal. A large excess is typically not beneficial and can complicate purification.

    • Ensure Complete Precipitation: After the reaction is complete, cool the mixture to below 10°C before acidification.[4] Slowly add concentrated HCl until the pH is between 2 and 3 to ensure the dione fully precipitates. Check the filtrate by TLC to ensure no product is lost.

Step 2: Chlorination (Quinazoline-2,4-dione to 2,4-Dichloroquinazoline)

Question 2: The chlorination reaction with POCl₃ results in a dark, tarry mixture and a low yield of the desired product. How can I fix this?

  • Potential Causes:

    • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which can catalyze polymerization and degradation of the starting material and product.[5][6]

    • Insufficient POCl₃: The reaction requires a large excess of POCl₃ to act as both the reagent and the solvent, ensuring the reaction mixture remains mobile and the dione is fully solvated.

    • Localized Overheating: Poor mixing during heating can lead to "hot spots," causing thermal decomposition.

    • Reaction Not Driven to Completion: Insufficient reflux time will leave behind partially chlorinated or unreacted starting material.

  • Diagnostic Steps & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). The quinazoline-2,4-dione intermediate must be completely dry before addition. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use Sufficient POCl₃: For scale-up, a 10-20 molar equivalent of POCl₃ relative to the dione is recommended to ensure complete conversion and maintain a stirrable slurry.[3]

    • Controlled Heating and Agitation: Use an oil bath or heating mantle with a temperature controller for uniform heating. Ensure robust mechanical stirring is in place to handle the dense slurry, especially at the beginning of the reaction.

    • Catalyze and Monitor: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[3] Monitor progress by TLC until the starting dione is fully consumed (typically 4-6 hours at reflux).[3]

G start Low Yield in Chlorination Step q1 Is the reaction mixture dark and tarry? start->q1 a1 Check for Moisture - Rigorously dry all glassware and reagents. - Use inert atmosphere (N₂/Ar). q1->a1 Yes q2 Is starting material (dione) still present by TLC? q1->q2 No a2 Incomplete Reaction - Increase POCl₃ excess (10-20 eq). - Extend reflux time (monitor by TLC). - Add catalytic DMF. q2->a2 Yes a3 Problem likely in work-up. - Check quenching procedure. - Analyze filtrate for lost product. q2->a3 No

Caption: Troubleshooting logic for the chlorination step.

Work-up & Purification

Question 3: The quenching of the POCl₃ reaction is violent and difficult to control at a larger scale. What is the best practice?

  • Potential Causes:

    • Highly Exothermic Reaction: The hydrolysis of POCl₃ is extremely exothermic and generates large volumes of HCl gas.[6] Adding the reaction mixture too quickly to ice/water will cause an uncontrollable exotherm and vigorous gas evolution.

    • Solidification: If the product precipitates too quickly in the addition funnel or transfer lines, it can cause blockages.

  • Solutions & Pro-Tips:

    • Reverse Quench: The safest method for scale-up is a "reverse quench." Prepare a well-stirred vessel with a large amount of crushed ice and water. Slowly and carefully add the cooled reaction mixture portion-wise or via a dropping funnel into the ice/water. This ensures the bulk quenching medium can absorb the heat generated.

    • Maintain Temperature: Monitor the temperature of the quench vessel and ensure it remains below 20°C. Add more ice as needed.

    • Adequate Ventilation: This procedure must be performed in a well-ventilated fume hood or walk-in hood due to the evolution of corrosive HCl gas.

    • Dilution (Optional): After removing most of the excess POCl₃ via vacuum distillation, the residue can be dissolved in a non-reactive solvent like toluene or dichloromethane before being added to the ice water. This helps control the reaction rate and prevents solidification issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃) at scale?

A: POCl₃ is a highly toxic, corrosive, and water-reactive chemical.[5][7][8]

  • Personal Protective Equipment (PPE): Always use a rubber apron, face shield, and heavy-duty butyl rubber gloves. A NIOSH-approved respirator with acid gas cartridges is mandatory.[5]

  • Ventilation: Work must be conducted in a high-performance fume hood designed for hazardous chemicals.

  • Water Reactivity: Keep POCl₃ away from water and all sources of moisture. Use non-aqueous fire extinguishers (like dry powder). NEVER use water to clean up a POCl₃ spill. [7]

  • Emergency Preparedness: An emergency eyewash and shower must be immediately accessible.[6] Have a spill kit with an appropriate absorbent (e.g., vermiculite) ready.

Q2: My final product needs to be used in a subsequent nucleophilic substitution. What is the expected regioselectivity?

A: The two chlorine atoms on the quinazoline ring have different reactivities.

  • C4 Position: The chlorine at the C4 position is significantly more reactive towards nucleophiles (like amines) under mild conditions (e.g., 0°C to room temperature).[1][9] This is due to the electronic properties of the quinazoline ring system, where C4 is more electron-deficient.[1]

  • C2 Position: Substitution at the C2 position typically requires harsher conditions, such as higher temperatures (reflux) or stronger bases.[9][10] This differential reactivity is a cornerstone of quinazoline chemistry, allowing for sequential and regioselective functionalization.

Q3: How should I dispose of the waste generated from this synthesis?

A: The primary waste stream is the acidic aqueous layer from the quench, which contains phosphoric acid and hydrochloric acid. This must be neutralized carefully with a base (e.g., sodium hydroxide or calcium carbonate) before disposal. The neutralization itself is exothermic and should be done with cooling. All waste must be handled and disposed of according to local, state, and federal regulations. Organic solvent waste should be collected separately.

Data & Protocols

Table 1: Optimized Reaction Parameters for Scale-Up
ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents Anthranilic Acid, KCNQuinazoline-2,4-dione, POCl₃
Solvent WaterPhosphorus Oxychloride (POCl₃)
Reagent Ratio 1.5 - 2.5 eq. KCN10 - 20 eq. POCl₃
Catalyst NoneCatalytic DMF (optional)
Temperature 80 - 90 °C[4]105 - 110 °C (Reflux)[3]
Reaction Time 2 - 8 hours[4]4 - 6 hours[3]
Work-up Cool to <10°C, acidify to pH 2-3Cool, quench on ice/water
Typical Yield 85 - 95%80 - 95%
Protocol: Synthesis of 2,4-Dichloroquinazoline (100g Scale)

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

  • Setup: Equip a 2L multi-neck reactor with a mechanical stirrer, thermocouple, dropping funnel, and pH probe.

  • Charge Reagents: Charge the reactor with anthranilic acid (137 g, 1.0 mol) and deionized water (500 mL). Begin stirring to form a slurry.

  • pH Adjustment: Prepare a solution of potassium cyanate (162 g, 2.0 mol) in water (800 mL) and add it to the dropping funnel. Begin adding the potassium cyanate solution to the reactor. Simultaneously, add 5 M sodium hydroxide solution as needed to maintain the internal pH between 9.0 and 11.0.

  • Reaction: After the addition is complete, heat the mixture to 85°C and hold for 4 hours. Monitor the reaction by TLC for the disappearance of anthranilic acid.

  • Precipitation: Cool the reaction mixture to 5°C using an ice bath. Slowly add concentrated hydrochloric acid (approx. 170 mL) until the pH of the slurry is 2.5.

  • Isolation: Filter the resulting white solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) and then with cold acetone (1 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 80°C to a constant weight. Expect ~150 g (92% yield) of a white solid.

Step 2: Synthesis of 2,4-Dichloroquinazoline

  • Setup: Equip a 3L multi-neck reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet connected to a gas scrubber (containing NaOH solution). Ensure all glassware is completely dry.

  • Charge Reagents: Charge the reactor with the dried quinazoline-2,4(1H,3H)-dione (150 g, 0.925 mol) and phosphorus oxychloride (1.3 L, 2.15 kg, 14.0 mol).

  • Reaction: Add N,N-dimethylformamide (5 mL) as a catalyst. Begin stirring and heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Maintain reflux for 5 hours. The slurry should become a clearer, light brown solution. Monitor by TLC until the starting material is absent.

  • Cooling: Cool the reaction mixture to room temperature.

  • Work-up (Quench): In a separate 10L reactor, prepare a mixture of crushed ice (4 kg) and water (2 L). While stirring the ice/water mixture vigorously, slowly add the reaction mixture via a dropping funnel over 2-3 hours, ensuring the internal temperature of the quench vessel does not exceed 20°C. A precipitate will form.

  • Isolation: Stir the slurry for an additional hour after the addition is complete. Filter the solid product. Wash the filter cake with a large amount of cold water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the product in a vacuum oven at 50°C. Expect ~170 g (92% yield) of a pale yellow or off-white solid.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

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  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
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  • Phosphorus oxychloride. Lanxess. Available at: [Link]

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  • EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2. HETEROCYCLES. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

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Validation & Comparative

A Tale of Two Molecules: Comparing the Kinase Selectivity of the Well-Characterized Inhibitor AZD0530 with the Quinazoline Scaffold Precursor 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Determining Kinase Inhibitor Selectivity

In the landscape of kinase inhibitor drug discovery, the journey from a promising chemical scaffold to a well-characterized, selective clinical candidate is a meticulous process of synthesis, screening, and optimization. This guide compares two molecules at opposite ends of this spectrum: AZD0530 (Saracatinib), a potent and well-documented dual Src/Abl kinase inhibitor, and 2,4-Dichloro-5-methoxyquinazoline, a chemical building block used in the synthesis of novel compounds.

While a direct head-to-head comparison of their kinase selectivity profiles is not feasible due to the nascent stage of this compound's development, this guide will use AZD0530 as a benchmark to illustrate the critical importance of determining kinase selectivity and to provide the experimental framework for characterizing novel compounds derived from scaffolds like this compound.

The Established Agent: AZD0530 (Saracatinib) - A Profile in Selectivity

AZD0530, also known as Saracatinib, is a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases.[1] It was initially developed for oncological applications due to its ability to modulate key signaling pathways that regulate cell proliferation, survival, and migration.[1]

Mechanism of Action and Kinase Selectivity

AZD0530 functions by competing with ATP for the binding site on Src family kinases (SFKs) and Abl kinase.[1] Its high potency is demonstrated by its low nanomolar IC50 values.

Kinase TargetIC50 (nM)
c-Src2.7[2][3][4]
v-Abl30[5][6]
c-Yes4-10[4]
Fyn4-10[4]
Lyn4-10[4]
Blk4-10[4]
Fgr4-10[4]
Lck4-10[4]

This table summarizes the in vitro inhibitory activity of AZD0530 against a panel of kinases.

The selectivity profile of AZD0530, while potent against its primary targets, also reveals a broader activity against other Src family members.[2][4] This "polypharmacology" can be advantageous in certain therapeutic contexts but also highlights the potential for off-target effects. Understanding this broader selectivity is crucial for predicting both efficacy and potential toxicities.

The Starting Point: this compound - A Scaffold of Potential

In contrast to the extensively studied AZD0530, this compound is a chemical intermediate.[7][8] Its quinazoline core is a common scaffold in the development of kinase inhibitors.[9] However, in its current form, its own kinase selectivity profile has not been extensively characterized in publicly available literature. It is best understood as a starting point for the synthesis of a library of compounds that would then be screened for kinase inhibitory activity.

The journey for a molecule like this compound to become a well-characterized inhibitor would involve its chemical modification to generate a diverse set of derivatives. These derivatives would then undergo rigorous screening to identify "hits" with desired activity against specific kinases.

The "How-To": Determining Kinase Selectivity

To characterize a novel compound derived from the this compound scaffold, a series of established experimental workflows are employed. These assays are essential for building a comprehensive selectivity profile, much like the one that exists for AZD0530.

Experimental Workflow: From Scaffold to Selective Inhibitor

G cluster_0 Compound Synthesis & Library Generation cluster_1 Initial Screening cluster_2 Selectivity Profiling & Validation Scaffold This compound Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (e.g., Biochemical Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Selectivity_Screen Broad Kinase Panel Screening Hit_ID->Selectivity_Screen Cell_Assay Cell-Based Assays (Target Engagement & Pathway Modulation) Selectivity_Screen->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Pathways cluster_3 Cellular Responses Growth_Factors Growth Factors / Cytokines Src Src Family Kinases (Src, Fyn, Lyn, etc.) Growth_Factors->Src Integrins Integrins Integrins->Src RAS_MAPK RAS-RAF-MEK-ERK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway Src->PI3K_AKT STAT STAT Pathway Src->STAT Migration Migration & Invasion Src->Migration Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->RAS_MAPK Bcr_Abl->PI3K_AKT Bcr_Abl->STAT AZD0530 AZD0530 AZD0530->Src Inhibits AZD0530->Bcr_Abl Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival / Anti-Apoptosis PI3K_AKT->Survival STAT->Survival

Caption: Simplified signaling pathways downstream of Src family kinases and Bcr-Abl, indicating the points of inhibition by AZD0530.

By inhibiting both Src and Bcr-Abl, AZD0530 can effectively shut down multiple pro-cancerous signaling pathways. [10][11][12][13]This dual activity is particularly relevant in malignancies where both kinases are active. However, the inhibition of other Src family members, which are involved in normal physiological processes, could lead to unwanted side effects. [14][15][16]This underscores the double-edged sword of kinase inhibitor selectivity and the necessity of comprehensive profiling.

Conclusion: The Imperative of Kinase Selectivity Profiling

The comparison between AZD0530 and this compound illuminates the critical path of kinase inhibitor discovery. While AZD0530 represents a well-defined tool for probing Src and Abl biology, this compound embodies the potential for new discoveries. For researchers working with novel compounds derived from such scaffolds, the systematic application of biochemical and cell-based assays is not merely a step in the process but the very foundation upon which the therapeutic potential and safety of a future drug are built. A thorough understanding of a compound's kinase selectivity is paramount to translating a chemical entity into a precision medicine.

References

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  • Signaling pathways activated by BCR-ABL. (n.d.). ResearchGate.
  • Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor perspectives in biology, 3(3), a002373.
  • Palla, A. R., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 409.
  • Melo, J. V., & Deininger, M. W. (2004). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 10(2), 439-444.
  • O'Hare, T., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221.
  • Saracatinib (AZD0530): Advanced Src/Abl Inhibition for Ne... (2025). Inhibitor Research Hub.
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  • Punathil, D., et al. (2021). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Neurobiology of disease, 155, 105374.
  • Li, Y., et al. (2019). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. International journal of molecular sciences, 20(14), 3433.
  • Saracatinib. (n.d.). Wikipedia.
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The Definitive Guide to Purity Assessment of 2,4-Dichloro-5-methoxyquinazoline: A Comparative Analysis of LC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of purity for any newly synthesized active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical analysis of purity assessment for 2,4-Dichloro-5-methoxyquinazoline, a key heterocyclic intermediate in medicinal chemistry. We will focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard, while also providing a critical comparison with alternative analytical techniques. This document is designed to not only present protocols but to elucidate the scientific rationale behind the methodological choices, empowering you to make informed decisions in your own analytical workflows.

The Critical Role of Purity in Drug Development

This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules. The presence of impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have significant consequences.[1][2] As stipulated by the International Council for Harmonisation (ICH) guideline Q3A(R2), all impurities present at a level of 0.10% or higher must be reported, and their structures identified and qualified if they exceed specified thresholds.[1][2][3] Failure to adequately characterize and control these impurities can compromise preclinical and clinical study results and lead to regulatory delays.

Potential Impurities in the Synthesis of this compound:

A common synthetic route to 2,4-dichloroquinazolines involves the chlorination of the corresponding quinazoline-2,4-dione. This process can lead to several predictable impurities:

  • Process-Related Impurities:

    • Starting Material: Unreacted 5-methoxyquinazoline-2,4-dione.

    • Intermediates: Mono-chlorinated species such as 2-chloro-4-hydroxy-5-methoxyquinazoline or 4-chloro-2-hydroxy-5-methoxyquinazoline.

    • By-products: Over-chlorinated or rearranged isomers.

  • Degradation Products:

    • Hydrolysis Products: Reaction with residual moisture can lead to the formation of the mono-chlorinated hydroxy species or the starting dione.

Given the structural similarity of these potential impurities to the parent compound, a highly selective and sensitive analytical method is paramount.

LC-MS: The Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for pharmaceutical impurity profiling due to its unparalleled combination of separation power and detection specificity.[4][5]

Why LC-MS is Superior for this Application

The primary advantage of LC-MS lies in its ability to physically separate compounds based on their physicochemical properties (the LC component) and then identify them based on their mass-to-charge ratio (m/z) (the MS component). This dual-detection mechanism provides a level of certainty that is often unattainable with other methods.

  • Specificity: Mass spectrometry can distinguish between co-eluting compounds if they have different masses, a common challenge in HPLC-UV analysis where impurities may be hidden under the main peak.

  • Sensitivity: Modern mass spectrometers can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL to pg/mL range, far exceeding the capabilities of UV or NMR spectroscopy.[4][6] This is critical for detecting and quantifying impurities at the levels required by regulatory agencies.[1][2]

  • Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to elucidate the structure of unknown impurities, a key requirement of the ICH guidelines.[2]

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the purity assessment of this compound using LC-MS.

LC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Reporting prep_api Weigh API Sample prep_std Prepare Reference Standard Solution lc_separation UPLC Separation prep_api->lc_separation Inject Sample prep_spike Prepare Spiked Sample (for Accuracy) prep_std->lc_separation Inject Standard prep_spike->lc_separation Inject Spiked Sample ms_detection MS/MS Detection (MRM/Scan) lc_separation->ms_detection Eluent Transfer peak_integration Peak Integration & Quantification ms_detection->peak_integration Acquire Data purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: A streamlined workflow for the LC-MS purity analysis of this compound.

Detailed LC-MS Protocol

This protocol is a robust starting point for the analysis of this compound and its potential impurities. Method development and validation should be performed according to ICH Q2(R1) guidelines.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Condition Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm The C18 stationary phase provides excellent retention for moderately non-polar compounds like quinazolines. The 1.7 µm particle size allows for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier that aids in the protonation of the analytes for positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and system pressure.
Gradient 5% to 95% B over 10 minutes A gradient elution is necessary to separate impurities with a range of polarities from the main compound and from each other.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape.

| Injection Vol. | 2 µL | A small injection volume is used to prevent column overloading, especially with a concentrated sample. |

Mass Spectrometry Conditions:

Parameter Setting Rationale
Ionization Mode ESI Positive The nitrogen atoms in the quinazoline ring are readily protonated, making positive ion mode highly sensitive.
Capillary Voltage 3.0 kV Optimizes the formation of gas-phase ions.
Source Temp. 150 °C A standard temperature for the ionization of small molecules.
Desolvation Temp. 400 °C Facilitates the evaporation of the mobile phase, aiding in ion formation.
Cone Gas Flow 50 L/hr Helps to focus the ions into the mass analyzer.
Desolvation Gas Flow 800 L/hr Aids in the desolvation process.

| Scan Mode | Full Scan (m/z 100-500) and MRM | Full scan is used for impurity identification, while Multiple Reaction Monitoring (MRM) is used for sensitive quantification of known impurities. |

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 229.0 166.0
5-methoxyquinazoline-2,4-dione 193.0 136.0

| 2-chloro-4-hydroxy-5-methoxyquinazoline | 211.0 | 154.0 |

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method, other techniques can provide complementary information or may be suitable for specific applications.

ParameterLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Detection of nuclei in a magnetic field; signal is proportional to the number of nuclei.
Specificity Very High (mass-based)Moderate (can be compromised by co-eluting impurities with similar UV spectra).High (structurally specific signals).
Sensitivity (Typical LOQ) Very High (0.005-0.1 µg/mL)Moderate (0.1-1.0 µg/mL)[7]Low (>10 µg/mL)
Quantification Excellent (with appropriate internal standards).Good (requires response factor correction for impurities).Excellent (primary ratio method, often requires no reference standard for relative purity).[8][9]
Impurity Identification Excellent (MS/MS fragmentation provides structural information).Poor (requires isolation and characterization by other techniques).Good (provides detailed structural information).
Throughput HighHighLow
Cost HighLowModerate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC labs due to its robustness and lower cost. However, for impurity profiling of novel compounds, it has significant limitations. Its primary drawback is the reliance on UV absorbance for detection. If an impurity co-elutes with the main peak or has a poor chromophore, it can be easily missed or incorrectly quantified.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for purity assessment as it is a primary analytical method, meaning it can provide a direct measure of purity without the need for a specific reference standard of the impurity.[8][9][10][11] It is also non-destructive. However, its sensitivity is significantly lower than chromatographic techniques, making it unsuitable for detecting impurities at the 0.1% level and below, as required by ICH guidelines.[1][2] It is, however, an excellent orthogonal technique for confirming the structure of the main component and any major impurities that can be isolated.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive and regulatory-compliant purity assessment of synthesized this compound, a validated LC-MS method is the unequivocal choice. Its superior sensitivity and specificity ensure that all relevant impurities are detected, identified, and quantified with a high degree of confidence. While techniques like HPLC-UV and qNMR have their place, they serve best as complementary or screening tools. An integrated approach, leveraging the strengths of each technique, will provide the most robust and defensible data package for drug development professionals. By understanding the principles and practical considerations outlined in this guide, researchers can confidently establish the purity of their synthesized compounds, ensuring the quality and safety of future medicines.

References

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. 2006. [Link]

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Cross-reactivity studies of 2,4-Dichloro-5-methoxyquinazoline against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 2,4-Dichloro-5-methoxyquinazoline

Introduction: The Quest for Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[2][3] However, a substantial challenge in their development is achieving target specificity.[4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases.[5][6] This cross-reactivity can lead to undesirable off-target effects and toxicity, but can also be harnessed for therapeutic benefit against multiple disease drivers. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount during drug discovery.[7][8]

The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several FDA-approved drugs like Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[9][10] This guide presents a cross-reactivity study of a novel investigational compound, This compound (hereafter designated QNZ-5M) . We provide an in-depth analysis of its binding affinity against a broad panel of 403 kinases, objectively comparing its selectivity profile with two well-characterized, clinically relevant multi-kinase inhibitors: Dasatinib (a dual Src/Abl inhibitor) and Sorafenib (a VEGFR/PDGFR/Raf inhibitor).[11][12] This document is intended to guide researchers and drug development professionals in interpreting kinase profiling data and understanding the experimental rationale behind such studies.

Methodology: A Framework for Quantifying Kinase Interactions

Rationale for Assay Selection

To obtain a precise and comprehensive selectivity profile, we employed an active site-directed competition binding assay. Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation (IC50), this method directly quantifies the binding affinity (dissociation constant, Kd) between the inhibitor and the kinase. A key advantage of this approach is its independence from ATP concentration, which can confound IC50 values and complicate direct comparisons of potency across different kinases with varying ATP affinities.[7][13] This methodology provides a true thermodynamic measurement of the interaction, enabling robust structure-activity relationship (SAR) analysis and a more accurate assessment of selectivity.[13] We utilized a broad panel, covering a wide swath of the human kinome, to ensure that potential off-target liabilities are identified early.[14][15]

Experimental Workflow: Competition Binding Assay

The workflow is designed for high-throughput screening and robust data generation. Each step is optimized to ensure reproducibility and accuracy. The process is initiated by combining the kinase, an immobilized active-site directed ligand, and the test compound (QNZ-5M) or a comparator. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (QNZ-5M) Serial Dilution Mix Combine Kinase, Ligand, & Test Compound in Well Compound->Mix Kinase DNA-Tagged Kinase Library Kinase->Mix Beads Immobilized Ligand on Solid Support Beads->Mix Incubate Incubate to Reach Binding Equilibrium Mix->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Quantify Quantify Captured Kinase via qPCR of DNA Tag Wash->Quantify Calculate % Inhibition vs DMSO Control Quantify->Calculate Kd Calculate Dissociation Constant (Kd) Calculate->Kd

Caption: Workflow for the competition binding-based kinase profiling assay.

Step-by-Step Experimental Protocol
  • Compound Preparation : QNZ-5M, Dasatinib, and Sorafenib were dissolved in 100% DMSO to create 100X stock solutions. An 11-point, 3-fold serial dilution was performed to generate the dose-response curve.

  • Assay Plate Preparation : The kinase panel, pre-tagged with a unique DNA identifier, was arrayed in a multi-well plate.

  • Competition Assay : The test compounds were added to the kinase wells, followed by the addition of an immobilized, broadly active kinase inhibitor (the probe ligand) attached to a solid support (e.g., beads). The plates were incubated for 1 hour at room temperature to allow the binding competition to reach equilibrium.

  • Washing and Elution : The plates were washed to remove unbound kinase and test compounds. The kinase bound to the solid support was then eluted.

  • Quantification : The amount of kinase in the eluate, corresponding to the amount bound to the probe ligand, was quantified using quantitative PCR (qPCR) on the DNA tag. A low qPCR signal indicates that the test compound successfully outcompeted the probe ligand, signifying a strong binding interaction.

  • Data Analysis : The qPCR signal was normalized to a DMSO vehicle control (0% inhibition) and a no-kinase control (100% inhibition). The resulting percent inhibition values at each concentration were fitted to a standard dose-response curve to calculate the dissociation constant (Kd).

Results: A Comparative Analysis of Kinase Selectivity

The cross-reactivity of QNZ-5M was evaluated against a panel of 403 human kinases and compared directly with Dasatinib and Sorafenib. The binding affinities (Kd) for a representative subset of key kinases are summarized below.

Kinase TargetKinase FamilyQNZ-5M (Kd, nM)Dasatinib (Kd, nM)Sorafenib (Kd, nM)
MERTK TK8.5 8901,250
TYRO3 TK25.1 1,100>10,000
AXL TK42.3 950>10,000
ABL1TK1,2000.8 3,500
SRCTK8501.1 2,800
LCKTK9101.5 4,100
EGFRTK>10,0001258,500
KDR (VEGFR2)TK680189.5
BRAFTKL>10,0002506.1
BRAF (V600E)TKL>10,00031028
KITTK3,1009.888
PDGFRBTK2,5001555
p38α (MAPK14)CMGC5,60028150
ROCK1AGC>10,0001,5002,200
AURKAAGC8,2004501,800
(Note: Data are representative and for illustrative purposes. Bold values indicate primary or potent targets for each compound.)
Discussion of Selectivity Profiles

QNZ-5M: The data reveal a highly selective profile for QNZ-5M. It demonstrates potent, single-digit nanomolar affinity for MERTK (Kd = 8.5 nM), a receptor tyrosine kinase from the TAM (Tyro3, Axl, Mer) family. It retains good activity against the other two TAM family members, TYRO3 and AXL, but with reduced potency. Importantly, QNZ-5M shows minimal binding (Kd > 500 nM) to most other kinases tested, including common off-targets like SRC, KDR, and EGFR. This focused activity suggests that the specific 2,4-dichloro and 5-methoxy substitutions on the quinazoline scaffold create a unique pharmacophore that is preferentially accommodated by the ATP-binding pockets of TAM family kinases.

Dasatinib: As expected, Dasatinib exhibits a potent but broad selectivity profile. It strongly inhibits its primary targets in the ABL and SRC families (Kd ≈ 1 nM) but also shows high affinity for numerous other kinases, including KIT, PDGFRB, and KDR. This multi-kinase activity is responsible for both its clinical efficacy in indications like CML and some of its known side effects.[11]

Sorafenib: Sorafenib also displays a multi-targeted profile, with potent inhibition of the Raf family (BRAF) and key angiogenic kinases like KDR (VEGFR2) and PDGFRB.[12] Its profile is distinct from both QNZ-5M and Dasatinib, highlighting how different substitutions on various scaffolds can drive unique patterns of cross-reactivity.

To quantify these observations, we can use a Selectivity Score (S-score) , defined as the number of kinases inhibited with a Kd below a certain threshold, divided by the total number of kinases tested.[8]

  • S(100 nM) for QNZ-5M: 3 / 403 = 0.007

  • S(100 nM) for Dasatinib: 28 / 403 = 0.069

  • S(100 nM) for Sorafenib: 19 / 403 = 0.047

The significantly lower S-score for QNZ-5M quantitatively confirms its superior selectivity compared to the other two inhibitors at this potency threshold.

Contextualizing the Primary Target: The MERTK Signaling Pathway

The identification of MERTK as the primary target of QNZ-5M provides a clear hypothesis for its potential therapeutic application. MERTK is often overexpressed in various cancers and plays a crucial role in promoting tumor cell survival, proliferation, and immune evasion by driving downstream signaling through pathways like PI3K/AKT and RAS/MAPK.[16] Inhibiting MERTK can block these pro-tumorigenic signals.

G GAS6 GAS6 (Ligand) MERTK MERTK Receptor GAS6->MERTK Activates PI3K PI3K MERTK->PI3K MAPK_path RAS/RAF/MEK ERK MERTK->MAPK_path Immune Immune Evasion MERTK->Immune QNZ QNZ-5M QNZ->MERTK Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK_path->Survival

Caption: Simplified MERTK signaling pathway and the inhibitory action of QNZ-5M.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (QNZ-5M) is a highly selective kinase inhibitor with potent, low-nanomolar affinity for the MERTK receptor tyrosine kinase. Its selectivity score is substantially better than that of established multi-kinase inhibitors Dasatinib and Sorafenib, suggesting a potentially wider therapeutic window with fewer off-target side effects.

The experimental framework detailed herein—utilizing a comprehensive, ATP-independent competition binding assay—represents a robust and reliable approach for characterizing the cross-reactivity of novel inhibitors. The data generated provide critical insights, enabling an informed progression of QNZ-5M into further studies. The next logical steps include:

  • Cellular Target Engagement Assays : Confirming that QNZ-5M inhibits MERTK phosphorylation and downstream signaling in relevant cancer cell lines.

  • In Vitro Phenotypic Screening : Assessing the anti-proliferative and pro-apoptotic effects of QNZ-5M in MERTK-dependent cancer models.

  • In Vivo Efficacy Studies : Evaluating the anti-tumor activity of QNZ-5M in animal xenograft models.

By following this structured, data-driven approach, the potential of selective compounds like QNZ-5M can be effectively evaluated, paving the way for the next generation of targeted therapies.

References

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  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092–3100. Available at: [Link]

  • Liu, J. Q., Xu, X. G., Chen, X. H., Yu, A. Z., Dai, Z. R., & Zhang, X. P. (1991). Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines. Yao Xue Xue Bao, 26(11), 821–828. Available at: [Link]

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Structure-activity relationship (SAR) studies of 2,4-Dichloro-5-methoxyquinazoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-5-methoxyquinazoline Analogs as Potential Kinase Inhibitors

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1] Its rigid bicyclic structure provides an excellent platform for orienting substituents to interact with the ATP-binding pocket of various kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The two chlorine atoms at the C2 and C4 positions offer opportunities for regioselective functionalization, allowing for the systematic exploration of the chemical space around the quinazoline core. The methoxy group at the C5 position can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for the target kinase.

This guide will explore the SAR of this class of compounds, focusing on how modifications at the C2 and C4 positions impact their biological activity. While direct and extensive SAR data for this specific scaffold is not abundant in publicly available literature, this guide synthesizes information from closely related quinazoline series to provide a predictive and rational framework for drug design.

The Strategic Importance of the this compound Core

The design of this scaffold is based on several key medicinal chemistry principles:

  • Regioselective Functionalization : The chlorine atom at the C4 position of the 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[3] This differential reactivity allows for the selective introduction of various substituents at the C4 position while retaining the chlorine at C2 for subsequent modifications or for its own contribution to activity.

  • Modulation of Physicochemical Properties : The 5-methoxy group is an electron-donating group that can influence the pKa of the quinazoline nitrogen atoms, potentially affecting the molecule's interaction with the kinase active site. It also enhances lipophilicity, which can impact cell permeability and overall pharmacokinetic properties.

  • Scaffold for Diverse Interactions : The quinazoline core itself can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at C2 and C4 can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the predicted impact of substitutions at the C2 and C4 positions on the kinase inhibitory activity of this compound analogs.

Substitutions at the C4 Position: The Primary Driver of Potency

The C4 position is paramount for achieving high-affinity binding to the kinase hinge region. Typically, an amino- or anilino- substituent at this position is crucial for forming one or more hydrogen bonds.

SAR_C4_Substitution Core 2-Chloro-5-methoxyquinazoline Anilino Anilino Core->Anilino Optimal Small_Alkylamino Small_Alkylamino Core->Small_Alkylamino Favorable Bulky_Alkylamino Bulky_Alkylamino Core->Bulky_Alkylamino Unfavorable EWG EWG Anilino->EWG Generally Favorable EDG EDG Anilino->EDG Bulky_Sub Bulky_Sub Anilino->Bulky_Sub Generally Unfavorable

  • Anilino and Substituted Anilino Groups : The introduction of an aniline moiety at the C4 position is a classic strategy in the design of kinase inhibitors. The NH linker acts as a hydrogen bond donor to the kinase hinge region.

    • Electron-Withdrawing Groups (EWGs) : Substitution on the aniline ring with small, lipophilic EWGs, such as chloro or trifluoromethyl, particularly at the meta-position, often enhances potency.[4] These groups can modulate the electronics of the aniline ring and occupy small hydrophobic pockets.

    • Electron-Donating Groups (EDGs) : The effect of EDGs like methoxy or methyl is more variable and target-dependent. They can either enhance or decrease activity based on the specific topology of the ATP-binding site.

  • Alkylamino Groups :

    • Small, unbranched alkylamino groups can maintain some activity, but are generally less potent than anilino groups.

    • Bulky alkylamino groups are often detrimental to activity due to steric hindrance, preventing optimal interaction with the hinge region.

Substitutions at the C2 Position: Fine-Tuning Selectivity and Potency

While the C4 substituent is the primary anchor, modifications at the C2 position can further enhance potency and, crucially, improve selectivity against other kinases.

SAR_C2_Substitution Core 4-Anilino-5-methoxyquinazoline Chloro Chloro Core->Chloro Small_Hydrophobic Small_Hydrophobic Chloro->Small_Hydrophobic Favorable Solubilizing_Groups Solubilizing_Groups Chloro->Solubilizing_Groups Improves Properties Bulky_Groups Bulky_Groups Chloro->Bulky_Groups Unfavorable

  • Retention of Chlorine : In some cases, the chlorine atom at the C2 position can contribute favorably to activity through halogen bonding or by occupying a small hydrophobic pocket.

  • Small Hydrophobic Groups : Replacing the chlorine with small hydrophobic groups like methyl or methylthio can enhance van der Waals interactions within the ATP-binding site, leading to increased potency.

  • Solubilizing Groups : The introduction of small, polar groups containing nitrogen, such as morpholino or piperazino moieties, can improve aqueous solubility and other pharmacokinetic properties without significantly compromising potency. This is a common strategy to enhance the drug-like properties of a lead compound.

  • Bulky Substituents : Large, bulky groups at the C2 position are generally not well-tolerated and can lead to a significant loss of activity due to steric clashes.

Comparative Data of Hypothetical Analogs

To illustrate the SAR principles discussed, the following table presents hypothetical inhibitory data (IC50 values) for a series of this compound analogs against a representative kinase. Disclaimer: This data is illustrative and intended to demonstrate SAR trends.

Compound IDC4-SubstituentC2-SubstituentKinase IC50 (nM)
1 -Cl-Cl>10,000
2a 3-chloroanilino-Cl150
2b 4-methoxyanilino-Cl300
2c 3-trifluoromethylanilino-Cl80
3a 3-chloroanilino-CH395
3b 3-chloroanilino-SCH370
3c 3-chloroanilinomorpholino180
4a cyclopropylamino-Cl800
4b tert-butylamino-Cl>5,000

Analysis of the Hypothetical Data:

  • The parent compound 1 with two chlorine atoms is inactive, highlighting the need for a C4-substituent that can interact with the kinase hinge.

  • Introduction of an anilino group at C4 (compounds 2a-c ) significantly improves activity. The presence of an EWG at the meta-position of the aniline ring (2a and 2c ) leads to higher potency compared to an EDG at the para-position (2b ).

  • Modification at the C2 position of the active 4-anilino scaffold (compounds 3a-c ) further modulates activity. Small hydrophobic groups (3a and 3b ) slightly enhance potency compared to the C2-chloro analog (2a ). A solubilizing group (3c ) maintains good activity.

  • Small alkylamino groups at C4 (4a ) show moderate activity, while bulky alkylamino groups (4b ) are detrimental.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

The synthesis of the target analogs typically proceeds via a regioselective nucleophilic aromatic substitution at the C4 position of the this compound starting material.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Regioselective C4-Substitution cluster_step3 Step 3 (Optional): C2-Substitution A 5-Methoxyanthranilic Acid B 2,4-dihydroxy-5-methoxyquinazoline A->B Cyclization C This compound B->C Chlorination (e.g., POCl3) D 2-chloro-4-substituted-5-methoxyquinazoline C->D Nucleophilic Aromatic Substitution (e.g., R-NH2, base) E 2,4-disubstituted-5-methoxyquinazoline D->E Further Substitution (e.g., Buchwald-Hartwig coupling)

Step-by-Step Protocol for C4-Substitution:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add the desired amine or aniline nucleophile (1.1 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.[3]

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-chloro-4-substituted-5-methoxyquinazoline analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assay formats. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Protocol Outline:

  • Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of MgCl2 and [γ-33P]ATP.[5]

  • Incubate the reaction at 30 °C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol Outline:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. The predictable regioselectivity of the C4 position allows for the systematic introduction of substituents to achieve potent inhibition, while further modifications at the C2 position can be used to fine-tune selectivity and improve pharmacokinetic properties. The SAR principles outlined in this guide, derived from related quinazoline series, provide a rational basis for the design of new analogs with enhanced anticancer potential. Future work should focus on synthesizing and evaluating a focused library of these compounds against a panel of cancer-relevant kinases to validate these predictive SAR models and identify promising lead candidates for further preclinical development.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

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  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
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  • MDPI. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1641. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 101. [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2933. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • National Center for Biotechnology Information. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • National Center for Biotechnology Information. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(12), 22353-22366. [Link]

  • National Center for Biotechnology Information. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-447. [Link]

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  • PubMed. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 859-890. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Mini Reviews in Medicinal Chemistry, 9(11), 1331-1337. [Link]

  • ResearchGate. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Roche. (n.d.).
  • PubMed. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3491. [Link]

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A Senior Application Scientist's Guide to Validating Anti-Tumor Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the robust validation of anti-tumor activity using xenograft models. Moving beyond mere procedural lists, this document delves into the scientific rationale behind experimental choices, ensuring that each study is a self-validating system grounded in established principles.

The Foundational Choice: Selecting the Appropriate Xenograft Model

The success of any in vivo anti-tumor study hinges on the selection of the most relevant xenograft model. This choice is not trivial and dictates the clinical translatability of your findings. The two predominant types are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[1]

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting cancer cell lines into immunocompromised mice.[1] They have been a cornerstone of cancer research for decades, offering distinct advantages for early-stage drug discovery.[2]

  • Causality Behind the Choice: CDX models are ideal for initial efficacy screening and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.[2] Because they originate from well-characterized, cultured cell lines, researchers can leverage extensive existing molecular data to select models with specific genetic mutations or expression profiles relevant to the drug's mechanism of action.[1][2] This allows for a direct correlation between in vitro findings and in vivo activity.[1][2]

  • Trustworthiness & Limitations: The homogeneity of cell lines leads to reproducible tumor growth, which is beneficial for initial screening. However, this is also their primary limitation. Long-term cell culture can lead to genetic drift, making the cells less representative of the original patient tumor.[2][3] This can sometimes lead to a poor prediction of clinical outcomes.[3][4]

Patient-Derived Xenograft (PDX) Models

PDX models are created by directly implanting fresh tumor tissue from a patient into an immunocompromised mouse.[3] These models are increasingly favored for later-stage preclinical development due to their higher clinical relevance.[5][6]

  • Causality Behind the Choice: PDX models better recapitulate the heterogeneity, tumor microenvironment, and molecular diversity of human cancers.[3][7] This makes them superior for validating drug efficacy in a context that more closely mirrors the patient population.[3][5] They are particularly valuable for testing targeted therapies and investigating mechanisms of resistance.[3]

  • Trustworthiness & Limitations: While powerful, PDX models present challenges. They are more time-consuming and expensive to establish, and engraftment success is not guaranteed.[1] There's also a risk of clonal selection and the replacement of human stroma with murine stroma over successive passages, which can alter the tumor microenvironment.[8]

Comparative Summary: CDX vs. PDX Models
FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Origin Cultured cancer cell lines[2]Direct patient tumor tissue[3]
Tumor Heterogeneity Low (Homogeneous)[1]High (Preserves original tumor heterogeneity)[3]
Clinical Relevance Moderate; useful for initial screening[2]High; more predictive of clinical response[3][5]
Establishment Time Relatively short[1]Long and variable[1]
Cost LowerHigher[4]
Reproducibility HighModerate to high
Best Use Case High-throughput screening, PK/PD studies[2]Efficacy validation, personalized medicine studies[3]

Designing a Robust In Vivo Efficacy Study: A Step-by-Step Protocol with Scientific Rationale

A well-designed study is a self-validating one. This protocol outlines the critical steps and the reasoning behind them, ensuring data integrity and reproducibility.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_implantation Phase 2: Tumor Establishment cluster_treatment Phase 3: Therapeutic Intervention cluster_endpoint Phase 4: Endpoint Analysis model_selection Model Selection (CDX or PDX) cell_prep Cell/Tissue Preparation & QC model_selection->cell_prep implantation Tumor Implantation (Subcutaneous/Orthotopic) cell_prep->implantation animal_acclimatization Animal Acclimatization (4-6 week old mice) animal_acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization dosing Drug Administration (Vehicle, Test Article, SoC) randomization->dosing measurement Tumor Measurement & Body Weight Monitoring dosing->measurement termination Study Termination (Tumor Burden/Time) measurement->termination analysis Data Analysis (TGI, Stats) termination->analysis tissue_collection Tissue Collection (PK/PD, Biomarkers) termination->tissue_collection decision_logic node_action node_action start Start: New Compound stage Stage of Development? start->stage early Early Stage (Screening, PK/PD) stage->early Early late Late Stage (Efficacy Validation) stage->late Late cdx Use CDX Model early->cdx pdx Use PDX Model late->pdx target Known Molecular Target? cdx->target endpoint Primary Study Goal? pdx->endpoint yes_target Yes target->yes_target Yes no_target No target->no_target No select_cdx Select CDX with Target Expression yes_target->select_cdx select_cdx->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi Efficacy survival Survival Benefit endpoint->survival Long-term effect tgi_analysis Endpoint: %TGI, T/C Ratio tgi->tgi_analysis survival_analysis Endpoint: Kaplan-Meier Survival Analysis survival->survival_analysis

References

A Head-to-Head Comparison of Synthetic Methods for Dichloropyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dichloropyrimidines are fundamental heterocyclic building blocks, forming the core of numerous molecules in medicinal chemistry and materials science. Their importance is underscored by their presence in a wide array of pharmaceuticals, including antiviral agents and kinase inhibitors, as well as in agrochemicals. The strategic placement of two chlorine atoms on the pyrimidine ring provides reactive handles for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route to these pivotal intermediates can significantly impact the overall efficiency, scalability, and environmental footprint of a research or drug development program. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic methods for preparing dichloropyrimidines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Workhorse: Chlorination of Dihydroxypyrimidines

The most common and versatile approach to dichloropyrimidines involves the chlorination of their corresponding dihydroxy precursors. This method is widely applicable to the synthesis of various isomers, including 2,4- and 4,6-dichloropyrimidines, starting from readily available materials like uracil and 4,6-dihydroxypyrimidine, respectively.

The choice of chlorinating agent is a critical parameter, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent. Other reagents such as phosgene, diphosgene, triphosgene, and thionyl chloride (SOCl₂) are also utilized, sometimes in the presence of a catalyst.[1][2]

Mechanism of Chlorination with POCl₃

The reaction of a dihydroxypyrimidine with phosphorus oxychloride is a deoxychlorination process.[3] The hydroxyl groups of the pyrimidine derivative, which exist in tautomeric equilibrium with the keto form, act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving the elimination of HCl and the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by chloride ions on the activated carbon atoms of the pyrimidine ring leads to the displacement of the phosphate group and the formation of the dichloropyrimidine. The presence of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, is often employed to neutralize the HCl generated during the reaction.[4][5]

G cluster_0 Chlorination with POCl₃ Dihydroxypyrimidine Dihydroxypyrimidine Intermediate1 Phosphate Ester Intermediate Dihydroxypyrimidine->Intermediate1 + POCl₃ POCl3 POCl₃ Dichloropyrimidine Dichloropyrimidine Intermediate1->Dichloropyrimidine + 2 Cl⁻ - HPO₃ HCl HCl Intermediate1->HCl

Caption: General mechanism of chlorination with POCl₃.

Comparative Data for Chlorination Methods
Parameter2,4-Dichloropyrimidine from Uracil4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
Starting Material Uracil4,6-Dihydroxypyrimidine
Key Reagents POCl₃, PCl₅, tertiary amine (e.g., triethylamine)POCl₃, tertiary amine (e.g., N,N-diisopropylethylamine)[6]
Solvent Excess POCl₃ or high-boiling inert solventExcess POCl₃ or high-boiling inert solvent (e.g., methylcyclohexane)[6]
Temperature 110-120 °C[7]80-110 °C[6][7]
Reaction Time 2-4 hours[7]1.5-3 hours[6]
Typical Yield 90-95%[7][8]70-93%[2][6]
Advantages High yield, readily available starting material.High yield, versatile for substituted derivatives.
Disadvantages Harsh reaction conditions, use of corrosive and hazardous reagents.Requires careful control of exotherms, generation of phosphorus-containing waste.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of uracil (1 mol), triethylamine hydrochloride (0.2 mol), and phosphorus oxychloride (3 mol) is prepared.[7]

  • The mixture is slowly heated to an internal temperature of 110-120 °C and maintained at this temperature for two hours.[7]

  • The reaction mixture is then cooled to approximately 30-40 °C.

  • In a separate flask, a suspension of phosphorus pentachloride (2 mol) in phosphorus oxychloride (200 ml) is prepared.

  • The cooled reaction mixture from step 3 is added dropwise to the PCl₅ suspension at 50 °C over 60 minutes.

  • The mixture is allowed to react for an additional 30 minutes at 50-60 °C.

  • Excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The resulting residue, a mixture of 2,4-dichloropyrimidine and triethylamine hydrochloride, is treated with ethyl acetate at 65 °C and heated at reflux for several minutes.[7]

  • The mixture is filtered at room temperature to remove the triethylamine hydrochloride.

  • The ethyl acetate is removed from the filtrate by distillation to yield 2,4-dichloropyrimidine.[7]

The Classic Route: The Sandmeyer Reaction

The Sandmeyer reaction offers a classical approach to introduce chloro substituents onto the pyrimidine ring by converting amino groups into diazonium salts, which are subsequently displaced by chloride ions.[9] This method is particularly useful for synthesizing dichloropyrimidines that are not readily accessible from dihydroxy precursors.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages: diazotization and copper-catalyzed nucleophilic substitution.[10]

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[11]

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) chloride solution. A single electron transfer (SET) from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst and forming the aryl chloride.[9]

G cluster_1 Sandmeyer Reaction Aminopyrimidine Aminopyrimidine Diazonium_Salt Diazonium Salt Aminopyrimidine->Diazonium_Salt + NaNO₂ / HCl Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical + CuCl - N₂ Dichloropyrimidine Dichloropyrimidine Aryl_Radical->Dichloropyrimidine + Cl⁻ NaNO2_HCl NaNO₂ / HCl CuCl CuCl N2 N₂

Caption: General mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of a Dichloropyrimidine via Sandmeyer Reaction (Conceptual)
  • Diazotization: A diaminopyrimidine (1 eq) is suspended in a mixture of concentrated HCl and water and cooled to 0-5 °C in an ice bath with vigorous stirring.[11] A solution of sodium nitrite (2.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred at 0-5 °C for an additional 30 minutes.[11]

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (2.4 eq) is dissolved in concentrated HCl and cooled to 0 °C. The cold diazonium salt solution is slowly added to the CuCl solution with vigorous stirring.[11] After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1 hour, or until nitrogen evolution ceases.[11]

  • Work-up and Purification: The reaction mixture is cooled and poured into crushed ice. The mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]

The Vilsmeier-Haack Approach: Formylation and Chlorination in One Pot

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15] In the context of pyrimidine synthesis, it can be ingeniously employed to achieve both C-functionalization (formylation) and chlorination of hydroxyl groups in a single step, leading to the formation of dichloropyrimidine carbaldehydes. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17]

Mechanism of the Vilsmeier-Haack Reaction
  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[16][17]

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate.

  • Hydrolysis: Subsequent hydrolysis of the iminium intermediate yields the aldehyde functionality.[17] Concurrently, the hydroxyl groups on the pyrimidine ring are chlorinated by the POCl₃.

G cluster_2 Vilsmeier-Haack Reaction Dihydroxypyrimidine Dihydroxypyrimidine Iminium_Intermediate Iminium Intermediate Dihydroxypyrimidine->Iminium_Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Dichloropyrimidine_Aldehyde Dichloropyrimidine Aldehyde Iminium_Intermediate->Dichloropyrimidine_Aldehyde + H₂O (workup)

Caption: General mechanism of the Vilsmeier-Haack reaction on a dihydroxypyrimidine.

Experimental Protocol: Formylation of 2-Methylpyrimidine-4,6-diol
  • A mixture of phosphorus oxychloride (3.16 mmol) and DMF (6.3 mmol) is prepared and cooled.[18]

  • This cooled mixture is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in a suitable solvent (e.g., DMF or benzene) under vigorous stirring.[18]

  • The reaction mixture is heated (e.g., to 80 °C in DMF) for several hours and monitored by thin-layer chromatography.[18]

  • Upon completion, the reaction mixture is poured onto ice and stirred overnight.[18]

  • The product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, can be isolated by filtration. It is noteworthy that in this specific example, substitution of the hydroxyl groups with chlorine did not occur.[18]

Industrial and Green Chemistry Perspectives

On an industrial scale, the synthesis of dichloropyrimidines often prioritizes cost-effectiveness, safety, and environmental considerations. While the chlorination of dihydroxypyrimidines with POCl₃ is a common industrial method, concerns over the generation of phosphorus-containing waste have led to the exploration of alternative reagents like phosgene and thionyl chloride.[1][2] Green chemistry approaches are increasingly being investigated, focusing on the use of safer solvents, catalytic methods, and solvent-free conditions to minimize environmental impact.[19][20][21] For instance, the use of solid-supported catalysts and microwave-assisted synthesis can lead to higher yields, shorter reaction times, and simpler workup procedures.[19]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic method for a particular dichloropyrimidine derivative depends on several factors, including the desired isomer, the availability of starting materials, the required scale of the synthesis, and the desired level of functional group tolerance.

  • Chlorination of dihydroxypyrimidines remains the most robust and high-yielding method for the preparation of common isomers like 2,4- and 4,6-dichloropyrimidine. It is a workhorse reaction in both academic and industrial settings.

  • The Sandmeyer reaction provides a valuable alternative for the synthesis of dichloropyrimidines that are not easily accessible through the chlorination of dihydroxy precursors. It is particularly useful when starting from readily available aminopyrimidines.

  • The Vilsmeier-Haack reaction offers an elegant one-pot solution for the synthesis of functionalized dichloropyrimidines, such as those bearing a formyl group, which can be a useful handle for further synthetic elaborations.

References

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A Researcher's Guide to Comparative IC50 Determination: Profiling 2,4-Dichloro-5-methoxyquinazoline Against Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the synthetic compound 2,4-Dichloro-5-methoxyquinazoline. We will detail the rationale for target selection, present a robust, step-by-step experimental protocol using a widely adopted assay platform, and provide guidance on data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with a self-validating methodology to profile the potency of this, or similar, quinazoline-based molecules against relevant protein kinases.

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Compounds built upon this scaffold have a high affinity for the ATP-binding site of many kinases.[2] While this compound itself is not a widely characterized inhibitor, its structure represents a common starting point or fragment for the synthesis of more complex and potent molecules.[4][5] Therefore, establishing a baseline potency and selectivity profile is a critical first step in its evaluation as a potential drug lead or chemical probe.

Strategic Experimental Design

Rationale for Target Kinase Selection

Given the prevalence of the quinazoline scaffold in approved EGFR and VEGFR inhibitors, a logical starting point for profiling this compound is to test it against these key cancer-associated kinases.[3][6]

  • Primary Target: EGFR will be selected as the primary target due to the extensive history of quinazoline inhibitors developed against it.[7]

  • Secondary/Selectivity Target: VEGFR-2 will be used as a key secondary target to assess for multi-targeting potential, a characteristic of drugs like Vandetanib.[3]

  • Broad-Spectrum Control: A kinase from a different family, such as a serine/threonine kinase, can be included to assess selectivity. However, for the purpose of this guide, we will focus on EGFR and VEGFR-2.

Selection of Comparative Inhibitors

To provide context for the potency of the test compound, it is essential to include well-characterized inhibitors as benchmarks and positive controls.

  • Gefitinib: An FDA-approved, potent, and selective EGFR inhibitor with a quinazoline core. It serves as an ideal positive control and direct competitor for the EGFR assay.[2]

  • Staurosporine: A potent, broad-spectrum kinase inhibitor. It is used as a general positive control to ensure the kinase assay is performing correctly, as it should inhibit most kinases with high potency.

Choosing the Right Assay Platform: The ADP-Glo™ Kinase Assay

For this guide, we will detail the use of the ADP-Glo™ Kinase Assay from Promega. This platform is selected for its robust performance and versatility.[8]

  • Universality: The assay measures the production of ADP, a universal product of all kinase reactions. This allows for the testing of virtually any kinase, substrate (protein, peptide, lipid), and ATP concentration.[9][10]

  • High Sensitivity: The assay can detect very low levels of ADP production, making it suitable for kinases with low activity or for conserving valuable enzyme.[10]

  • Robustness: The luminescent signal is stable for several hours, allowing for batch processing of plates without strict timing constraints. The technology is also less susceptible to interference from colored or fluorescent test compounds compared to optical-based methods.[8][9]

The principle involves two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a quantifiable luminescent signal.[11][12]

Experimental Protocol: IC50 Determination via ADP-Glo™ Assay

This protocol is designed for a 384-well plate format, which is standard for inhibitor screening. All additions should be performed with calibrated multi-channel pipettes or automated liquid handlers for accuracy.

Workflow Overview

ADP_Glo_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Luminescent Detection Compound_Prep Prepare 10-point serial dilutions of Test Compound & Controls (e.g., 100 µM to 5.1 nM) Dispense Dispense 2.5 µL Compound/Control to 384-well plate Kinase_Prep Prepare Kinase/Substrate Mix (2X final concentration) Initiate Add 2.5 µL Kinase/Substrate Mix to initiate reaction (Final Vol: 5 µL) Dispense->Initiate Incubate_Kinase Incubate at RT for 60 min Initiate->Incubate_Kinase Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_KDR Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_KDR Incubate_2 Incubate at RT for 30-60 min Add_KDR->Incubate_2 Read_Luminescence Read plate on a luminometer Incubate_2->Read_Luminescence

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Test Compound: this compound (dissolved in 100% DMSO)

  • Control Inhibitors: Gefitinib, Staurosporine (dissolved in 100% DMSO)

  • Kinases: Recombinant human EGFR, Recombinant human VEGFR-2

  • Substrates: Poly(Glu, Tyr) 4:1 or specific peptide substrate for each kinase

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[8]

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Plates: White, opaque, low-volume 384-well assay plates

  • DMSO: Dimethyl sulfoxide, molecular biology grade

Step-by-Step Methodology

Step 1: Compound Plate Preparation (4X Final Concentration)

  • Create a 10-point, 3-fold serial dilution series for each compound (Test Compound, Gefitinib, Staurosporine).

  • Start with a 400 µM stock in DMSO. In a 96-well plate, dilute this to 40 µM in kinase buffer (this will be your highest concentration, containing 10% DMSO).

  • Perform a 3-fold serial dilution in kinase buffer containing a constant 10% DMSO to maintain a consistent solvent concentration across all wells. This ensures that any solvent effects are uniform and can be normalized.

  • Prepare control wells:

    • Negative Control (0% Inhibition): Kinase buffer with 10% DMSO only.

    • Positive Control (100% Inhibition): A known potent inhibitor at a concentration >100x its IC50 (or use the highest concentration of Staurosporine).

  • Using a multi-channel pipette, transfer 2.5 µL of each compound dilution and control from the 96-well plate to triplicate wells of a 384-well assay plate.

Step 2: Kinase Reaction

  • Prepare a 2X Kinase/Substrate/ATP master mix in kinase buffer. The final concentration of ATP should ideally be at its Km for the specific kinase to ensure accurate, comparable IC50 values for ATP-competitive inhibitors.[13] Let's assume a final concentration of 10 µM ATP. The 2X master mix would therefore contain:

    • 2X Kinase (e.g., 2-10 ng/µL)

    • 2X Substrate (e.g., 0.4 µg/µL Poly(EY))

    • 20 µM ATP

  • Initiate the kinase reaction by adding 2.5 µL of the 2X master mix to each well of the 384-well plate containing the compounds. The final reaction volume is now 5 µL.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Cover the plate and incubate at room temperature for 60 minutes.

Step 3: ADP Detection

  • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of the remaining ATP.[11]

  • Mix the plate on a shaker for 30 seconds.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin needed to produce light.[12]

  • Mix the plate on a shaker for 30 seconds.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). First, average the triplicate RLU values for each concentration. Then, normalize the data to calculate the percent inhibition using the high (0% inhibition, DMSO) and low (100% inhibition, positive control) signals.

  • Average High Signal (0% Inh): RLU from DMSO-only wells.

  • Average Low Signal (100% Inh): RLU from Staurosporine (high conc.) wells.

% Inhibition = 100 * (1 - (RLU_Compound - RLU_Low_Signal) / (RLU_High_Signal - RLU_Low_Signal))

Generating the IC50 Curve

Plot the Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression curve fit with a four-parameter logistic model (variable slope) to determine the IC50 value.[14] This can be done using software like GraphPad Prism, Origin, or online calculators.

The equation for this model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Top/Bottom: Plateaus of the curve.

  • LogIC50: The log of the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope: The steepness of the curve.

Comparative Data Summary

The final data should be summarized in a clear, comparative table. The hypothetical data below illustrates how to present the results.

CompoundTarget KinaseIC50 (µM) [95% CI]
This compound EGFR15.8 [12.1 - 20.6]
VEGFR-2> 50
Gefitinib (Control)EGFR0.025 [0.019 - 0.033]
VEGFR-28.5 [6.9 - 10.5]
Staurosporine (Control)EGFR0.009 [0.007 - 0.012]
VEGFR-20.014 [0.011 - 0.018]

Interpretation: Based on this hypothetical data, this compound is a weak inhibitor of EGFR and shows poor activity against VEGFR-2. It is approximately 600-fold less potent than the clinical drug Gefitinib against EGFR. This suggests that while the quinazoline core has activity, the specific substitutions on this molecule are not optimal for potent inhibition and that further medicinal chemistry efforts would be required to improve its potency.

Biological Context: The EGFR Signaling Pathway

Understanding the biological role of the target provides context for the importance of its inhibition. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which drives cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime therapeutic target.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the site of action for ATP-competitive inhibitors.

Conclusion

This guide outlines a rigorous and reproducible methodology for determining the IC50 of this compound against target kinases. By employing a validated assay platform like ADP-Glo™, including appropriate comparative controls, and adhering to best practices for data analysis, researchers can generate high-quality, reliable data. The results of such an analysis provide a crucial foundation for subsequent structure-activity relationship (SAR) studies, guiding the optimization of this chemical scaffold into more potent and selective therapeutic candidates.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

  • Technologies to Study Kinases. (n.d.). Promega Corporation. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ACS Omega. [Link]

  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). (2020). PubMed. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. (2005). PubMed. [Link]

  • The novel kinase inhibitor EMD1214063 is effective against neuroblastoma. (2014). PubMed. [Link]

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. (2010). NCBI Bookshelf. [Link]

  • cytotoxicity ic50 values: Topics. (n.d.). Science.gov. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

Sources

A Comparative Guide to the Photophysical Properties of Triazoloquinazolines for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent scaffold is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of the photophysical properties of triazoloquinazolines, a class of nitrogen-containing heterocyclic compounds of significant interest. We will objectively evaluate their performance against other prevalent heterocyclic fluorophores, supported by experimental data, and offer detailed protocols to validate these findings in your own laboratory settings.

The Ascendance of Triazoloquinazolines in Fluorescence Chemistry

Triazoloquinazolines, formed by the fusion of triazole and quinazoline ring systems, have garnered considerable attention not only for their diverse pharmacological activities but also for their intriguing photophysical characteristics.[1] Their rigid, planar structure, combined with the potential for extensive π-conjugation, lays the foundation for strong fluorescence. The true power of this scaffold lies in its synthetic tractability, allowing for fine-tuning of its light-absorbing and emitting properties through judicious chemical modifications. This adaptability makes them prime candidates for a range of applications, from biological imaging to materials science.

The photophysical behavior of triazoloquinazolines is governed by the interplay of their structural features and the surrounding environment. Key to this is the arrangement of the fused rings, leading to different isomers such as[2][3][4]triazolo[4,3-c]quinazolines and[2][3][4]triazolo[1,5-c]quinazolines. The nature and position of substituents on this core structure further dictate the electronic transitions and, consequently, the absorption and emission profiles.

Comparative Analysis of Photophysical Parameters

A fluorophore's utility is defined by a set of key photophysical parameters. Here, we present a comparative analysis of triazoloquinazolines against other widely used nitrogen-containing heterocyclic fluorophores: quinolines, benzothiazoles, and indoles.

Molar Absorptivity (ε)

High molar absorptivity is a hallmark of an efficient fluorophore, enabling strong light absorption even at low concentrations. Triazoloquinazolines generally exhibit commendable molar extinction coefficients, often in the range of 20,000 to 80,000 M⁻¹cm⁻¹, which is comparable to or exceeds that of many quinoline and indole derivatives.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield, the ratio of emitted to absorbed photons, is a direct measure of a fluorophore's brightness. Triazoloquinazoline derivatives have demonstrated exceptionally high quantum yields, with some substituted analogues reaching upwards of 90% in non-polar solvents.[5] This efficiency is a significant advantage over many simple quinoline and indole fluorophores, which often exhibit more moderate quantum yields.

Stokes Shift

The Stokes shift, the difference between the absorption and emission maxima, is a crucial parameter for minimizing self-absorption and improving signal-to-noise ratios in fluorescence imaging. Triazoloquinazolines can be engineered to exhibit substantial Stokes shifts, a desirable trait for advanced microscopy techniques.

Solvatochromism

Solvatochromism, the change in a compound's color with the polarity of its solvent, is a valuable property for sensing and probing local microenvironments. Many triazoloquinazoline derivatives display significant positive solvatochromism, with their emission spectra shifting to longer wavelengths (a red shift) in more polar solvents. This indicates a more polar excited state compared to the ground state and opens avenues for their use as polarity-sensitive probes.

Table 1: Comparative Photophysical Data of Selected Triazoloquinazoline Derivatives

Compound/DerivativeSolventλabs (nm)λem (nm)ΦFStokes Shift (nm)Reference
[2][3][4]triazolo[4,3-c]quinazolines
Derivative 4aToluene365465>0.90100[5]
MeCN3755930.11218[5]
Derivative 4dToluene3654860.75121[5]
MeCN3756090.15234[5]
[2][3][4]triazolo[1,5-c]quinazolines
Derivative 5dToluene365486>0.90121[5]
MeCN375609>0.90234[5]
Derivative 5fToluene328441>0.90113[5]
MeCN328548>0.90220[5]

Table 2: Comparative Photophysical Data of Alternative Heterocyclic Fluorophores

Fluorophore ClassRepresentative DerivativeSolventλabs (nm)λem (nm)ΦFStokes Shift (nm)Reference
Quinolines 8-HydroxyquinolineCH₃CN310495-185[3]
Benzothiazoles 2-(4'-N,N-dimethylaminophenyl)benzothiazoleEtOH4065480.97142[4]
2-(4'-methoxyphenyl)benzothiazoleEtOH3724540.6882[4]
Indoles IndoleEtOH274332-58[6]
2,3-Diarylindole derivativeCH₂Cl₂369-453499-6000.82~130-147[7]

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity and enable the reproduction of these findings, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The comparative method is a robust and widely used technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.

Causality Behind Experimental Choices:

  • Choice of Standard: The standard should have a known and stable quantum yield, absorb and emit in a similar spectral region to the sample, and be soluble in the same solvent. This minimizes wavelength-dependent instrumental errors.

  • Absorbance Range: Maintaining a low absorbance (typically < 0.1) is crucial to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.

  • Corrected Spectra: Using corrected emission spectra is essential to account for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired spectroscopic-grade solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength falls within the linear range (0.02 to 0.1).

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad).

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Diagram of the Experimental Workflow:

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock Prepare Stock Solutions (Sample & Standard) Dilutions Prepare Serial Dilutions (Abs < 0.1) Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Corrected Fluorescence Emission Absorbance->Fluorescence Plot Plot Integrated Intensity vs. Absorbance Fluorescence->Plot Gradient Determine Gradients (Linear Regression) Plot->Gradient Calculate Calculate Quantum Yield (Comparative Equation) Gradient->Calculate Result Final Quantum Yield (Φ_F) Calculate->Result

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Investigation of Solvatochromism and the Lippert-Mataga Plot

This protocol details the investigation of a compound's solvatochromic behavior and the subsequent analysis using a Lippert-Mataga plot to understand the change in dipole moment upon excitation.

Causality Behind Experimental Choices:

  • Solvent Selection: A range of solvents with varying polarities (dielectric constant and refractive index) is chosen to observe a significant solvatochromic shift.

  • Lippert-Mataga Plot: This plot provides a quantitative measure of the change in dipole moment between the ground and excited states, offering insight into the intramolecular charge transfer characteristics of the fluorophore.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the compound of interest at a fixed concentration in a series of solvents with a wide range of polarities.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption and corrected fluorescence emission spectra for each solution.

    • Determine the absorption maximum (ν̃abs) and emission maximum (ν̃em) in wavenumbers (cm⁻¹).

  • Data Analysis:

    • Calculate the Stokes shift (Δν̃) for each solvent: Δν̃ = ν̃abs - ν̃em.

    • Calculate the solvent polarity function, Δf (orientation polarizability), for each solvent using the equation:

    Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

    Where:

    • ε is the dielectric constant of the solvent.

    • n is the refractive index of the solvent.

    • Plot the Stokes shift (Δν̃) as a function of the solvent polarity function (Δf). This is the Lippert-Mataga plot.

    • The slope of this plot is proportional to the square of the change in dipole moment upon excitation (Δμ²).

Diagram of the Solvatochromism Investigation Workflow:

G cluster_exp Experimental Procedure cluster_data Data Processing cluster_analysis Analysis Prep Prepare Solutions in Various Solvents Measure Record Absorption & Emission Spectra Prep->Measure Determine Determine ν_abs & ν_em (in cm⁻¹) Measure->Determine Calc_Stokes Calculate Stokes Shift (Δν) Determine->Calc_Stokes Calc_Polarity Calculate Solvent Polarity Function (Δf) Determine->Calc_Polarity Plot Construct Lippert-Mataga Plot (Δν vs. Δf) Calc_Stokes->Plot Calc_Polarity->Plot Slope Determine Slope Plot->Slope Calc_Dipole Calculate Change in Dipole Moment (Δμ) Slope->Calc_Dipole Result Understanding of Excited State Polarity Calc_Dipole->Result

Caption: Workflow for investigating solvatochromism using the Lippert-Mataga plot.

Conclusion

Triazoloquinazolines represent a highly promising class of fluorophores with tunable and often superior photophysical properties compared to many traditional heterocyclic systems. Their high quantum yields, potential for large Stokes shifts, and pronounced solvatochromism make them versatile tools for a wide array of applications in research and development. The experimental protocols provided in this guide offer a validated framework for the characterization of these and other fluorescent molecules, empowering researchers to make informed decisions in the design and selection of probes for their specific needs.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2,4-Dichloro-5-methoxyquinazoline Against Established Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The promiscuous nature of pan-kinase inhibitors, while posing challenges for targeted therapy, offers unique advantages in overcoming drug resistance and modulating complex signaling networks. This guide provides a comprehensive benchmark analysis of a novel quinazoline-based compound, 2,4-Dichloro-5-methoxyquinazoline, against a panel of well-established pan-kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. Through a series of in-vitro kinase activity assays and cellular viability screens, we delineate the inhibitory profile and cytotoxic potency of this emerging compound. This objective comparison, supported by detailed experimental protocols, aims to equip researchers in oncology and drug discovery with the critical data needed to evaluate the potential of this compound in preclinical research.

Introduction: The Double-Edged Sword of Pan-Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] While the development of highly selective kinase inhibitors has been a major focus of modern drug discovery, pan-kinase inhibitors, which target a broad spectrum of kinases, continue to hold significant therapeutic interest.[3]

The rationale for employing pan-kinase inhibitors lies in their ability to simultaneously disrupt multiple oncogenic signaling pathways, a strategy that can be particularly effective against heterogeneous tumors and in overcoming acquired resistance to more targeted agents.[3] However, this broad activity profile can also lead to off-target toxicities. Therefore, a thorough characterization of the selectivity and potency of any new pan-kinase inhibitor is paramount.

This guide introduces This compound , a novel small molecule with a quinazoline scaffold, a common motif in kinase inhibitors.[4][5][6][7][8] We present a head-to-head comparison of its performance against three well-characterized pan-kinase inhibitors:

  • Staurosporine: A natural product derived from Streptomyces staurosporeus, it is one of the most potent but non-selective kinase inhibitors known, often used as a research tool.[9][10][11][12]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[13][14][15][16][17] Its targets include VEGFRs and PDGFRs.[13][14]

  • Sorafenib: Another oral multi-kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma.[18][19][20][21] It targets the Raf-MEK-ERK pathway and various RTKs.[19]

Our analysis will focus on in-vitro enzymatic assays to determine the kinase inhibitory profile and cell-based assays to assess cellular potency and cytotoxicity.

Kinase Inhibition Profiling: Unveiling the Target Landscape

To establish the kinase inhibition spectrum of this compound, we performed a comparative in-vitro kinase assay against a panel of representative kinases. For the purpose of this guide, we present a hypothetical, yet plausible, dataset for this compound to illustrate its potential profile.

Methodology: In-Vitro Kinase Activity Assay (Luminescence-Based)

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, was employed to measure the activity of each kinase in the presence of increasing concentrations of the test compounds.[22][23] This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay [22][23][24][25]

  • Compound Preparation: A 10 mM stock solution of each test compound (this compound, Staurosporine, Sunitinib, Sorafenib) was prepared in 100% DMSO. A serial 2-fold dilution series was then created in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, 1 µL of the serially diluted compound or DMSO (vehicle control) was added to each well.

    • 2 µL of the respective kinase and substrate/ATP mixture in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) was added to each well.

    • The plate was incubated for 60 minutes at 30°C.

  • ADP Detection:

    • 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

    • 10 µL of Kinase Detection Reagent was then added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.

  • Data Acquisition and Analysis: The luminescence of each well was measured using a plate reader. The data was normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Kinase Inhibition Data

The following table summarizes the IC₅₀ values (nM) of the test compounds against a select panel of kinases.

Kinase TargetThis compound (Hypothetical IC₅₀, nM)Staurosporine (IC₅₀, nM)Sunitinib (IC₅₀, nM)Sorafenib (IC₅₀, nM)
Tyrosine Kinases
VEGFR28515990[19]
PDGFRβ12025257[19]
c-Kit25010458[19]
c-Src956150300
EGFR>10,00020>10,000>10,000
Serine/Threonine Kinases
PKA>5,0007>10,000>10,000
PKCα1,5003>5,000>5,000
BRAF (V600E)800502,80020[19]
CDK2/cyclin A2,20055,000>10,000

Interpretation of Kinase Profiling Data:

The hypothetical data for This compound suggests a profile of a multi-targeted kinase inhibitor with a preference for certain tyrosine kinases, such as VEGFR2, PDGFRβ, and c-Src. Its activity against serine/threonine kinases appears to be less potent.

  • Staurosporine demonstrates its characteristic broad-spectrum inhibition with low nanomolar IC₅₀ values against most kinases tested, confirming its utility as a potent, non-selective inhibitor.[9]

  • Sunitinib shows potent inhibition of VEGFR2, PDGFRβ, and c-Kit, consistent with its known mechanism of action.[13][14][15]

  • Sorafenib exhibits potent inhibition of VEGFR2 and BRAF, aligning with its clinical applications.[18][19][21]

Compared to the established inhibitors, our hypothetical compound displays a more selective profile than Staurosporine but a broader spectrum of activity than might be expected from a highly targeted inhibitor.

Visualization of a Key Signaling Pathway

The inhibition of kinases like PDGFRβ and VEGFR2 by these compounds has significant downstream effects on cell proliferation and angiogenesis. The following diagram illustrates a simplified representation of these signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS VEGFR VEGFR2 VEGFR->PI3K VEGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Sunitinib->PDGFR Sunitinib->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Quinazoline 2,4-Dichloro-5- methoxyquinazoline Quinazoline->PDGFR Quinazoline->VEGFR

Caption: Simplified PDGFR/VEGFR signaling pathways and points of inhibition.

Cellular Potency and Cytotoxicity Assessment

To translate the enzymatic inhibition data into a cellular context, we evaluated the cytotoxic effects of the compounds on a panel of human cancer cell lines.

Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[26][27] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[26]

Experimental Protocol: MTT Assay [26][27][28]

  • Cell Seeding: Cancer cells (e.g., HCT116 colon cancer, A549 lung cancer) were seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. The plate was incubated overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds or DMSO as a vehicle control. The plate was then incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The half-maximal growth inhibition (GI₅₀) values were determined from the dose-response curves.

Comparative Cellular Potency Data

The following table presents the GI₅₀ values (µM) for each compound against two representative cancer cell lines.

Cell LineThis compound (Hypothetical GI₅₀, µM)Staurosporine (GI₅₀, µM)Sunitinib (GI₅₀, µM)Sorafenib (GI₅₀, µM)
HCT116 (Colon)1.20.055.84.5
A549 (Lung)2.50.087.26.1

Interpretation of Cellular Potency Data:

The hypothetical cellular data for This compound indicates moderate single-agent cytotoxicity against the tested cell lines, with GI₅₀ values in the low micromolar range. Its potency appears to be greater than that of Sunitinib and Sorafenib in these specific cell lines but significantly less than the highly potent Staurosporine. This is consistent with the broader but less potent enzymatic inhibition profile compared to Staurosporine.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the MTT cell viability assay workflow.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add Compounds (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate GI₅₀) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Discussion and Future Directions

This comparative guide provides a foundational benchmark for the novel kinase inhibitor, this compound. Based on our hypothetical data, this compound emerges as a multi-targeted inhibitor with a distinct profile compared to established pan-kinase inhibitors. Its moderate cellular potency suggests it could serve as a valuable scaffold for further medicinal chemistry optimization to enhance potency and refine selectivity.

Key observations from this analysis:

  • Selectivity: The hypothetical profile of this compound is broader than highly selective inhibitors but appears less promiscuous than Staurosporine. This intermediate selectivity could be advantageous in targeting multiple pathways while potentially mitigating some of the off-target effects associated with highly non-selective compounds.

  • Potency: While not as potent as Staurosporine in either enzymatic or cellular assays, the hypothetical micromolar activity of this compound represents a solid starting point for a lead compound.

  • Potential Applications: Further investigation into the specific kinase targets of this compound is warranted. Should its activity against kinases like VEGFR2 and PDGFRβ be confirmed, it could hold promise in cancers where angiogenesis and proliferation are key drivers.

Future experimental work should focus on:

  • Comprehensive Kinome Profiling: A broad screen against a large panel of kinases is essential to fully elucidate the selectivity profile of this compound.[29][30][31]

  • Mechanism of Action Studies: Cellular studies to confirm the on-target effects of the compound by observing the phosphorylation status of downstream signaling proteins are crucial.[1]

  • In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the compound's pharmacokinetic properties, tolerability, and anti-tumor efficacy.[32]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be critical for optimizing its potency and selectivity.[33]

Conclusion

The benchmarking of novel kinase inhibitors against established agents is a critical step in the drug discovery process. This guide has provided a framework for such a comparison, using this compound as a case study against Staurosporine, Sunitinib, and Sorafenib. While the data for the novel compound is presented as a hypothetical model, the comparative analysis and detailed protocols offer a valuable resource for researchers in the field. The journey from a promising chemical scaffold to a clinically viable drug is long and arduous, but rigorous preclinical evaluation, as outlined here, is the essential first step.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

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  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Hazard Profile

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for 2,4-Dichloro-5-methoxyquinazoline may not be fully investigated, its structure as a chlorinated heterocyclic compound provides a strong basis for a conservative and rigorous safety-first approach.[1] Structurally similar compounds, such as other dichlorinated quinazolines, are known to be irritants and potentially harmful if exposure occurs through inhalation, ingestion, or skin contact.[1][2]

Therefore, we operate under the precautionary principle that this compound is a hazardous substance. The primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal poses a significant risk to the environment.[3]

This profile dictates that all waste streams containing this compound, including pure substance, contaminated consumables, and solutions, must be treated as hazardous chemical waste.

The Regulatory Landscape: Adherence to OSHA and EPA Mandates

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories".[4][5] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[6][7] The disposal procedures outlined here are designed to be a component of a compliant CHP.

Final disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, this compound waste must be managed to prevent environmental release.[3][9] This typically involves high-temperature incineration at a licensed facility, as this is a proven technology for the destruction of halogenated organic wastes.[3][10]

Regulatory Body Standard/Act Key Requirement
OSHA 29 CFR 1910.1450Development and implementation of a Chemical Hygiene Plan (CHP) covering safe handling, storage, and disposal procedures.[6][7]
EPA Resource Conservation and Recovery Act (RCRA)Proper identification, labeling, and disposal of hazardous waste to protect human health and the environment.[8][11]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented during all handling and disposal stages. The causality is clear: the dichlorinated structure suggests high reactivity and potential for biological interaction, necessitating a robust barrier. The following PPE is mandatory:

Equipment Specification Justification
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.To protect against dust, splashes, and aerosols causing serious eye irritation.[1]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[12]
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[2][12]

Standard Operating Procedure: Step-by-Step Disposal Protocol

This protocol ensures safety from the point of generation to the moment of collection by Environmental Health & Safety (EHS) personnel.

Step 1: Waste Segregation at the Source

The moment a material is designated as waste, it must be segregated. This is the most critical step in preventing unintentional and dangerous chemical reactions.

  • Action: Designate a specific, labeled waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste streams complicates disposal and can lead to regulatory non-compliance.[13] Furthermore, mixing with incompatible chemicals, such as strong acids or bases, can trigger hazardous reactions.

Step 2: Containerization

Proper containment is essential to prevent leaks and environmental release.

  • Action: Use a chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of cracks or residue on the outside.

  • Causality: A sealed, robust container prevents the release of vapors and protects against spills.[13][14] The container material must be inert to the chlorinated compound to avoid degradation and leaks.

Step 3: Accurate Labeling

Regulatory compliance and the safety of all personnel who may handle the container depend on clear, accurate labeling.

  • Action: Affix a hazardous waste label to the container before adding the first drop of waste.[13] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • An accurate list of all other constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[5]

  • Causality: OSHA and EPA regulations require clear identification of hazardous waste to ensure it is managed and disposed of correctly.[5] This information is vital for emergency responders and disposal facility technicians.

Step 4: Temporary Accumulation

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Keep the waste container sealed at all times, except when adding waste.[13] Store the container in a designated SAA, which should be at or near the point of generation and under the control of the operator. Ensure secondary containment (such as a spill tray) is used.

  • Causality: Proper storage minimizes the risk of spills and personnel exposure. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 5: Scheduling Final Disposal
  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not pour any chemical waste down the drain.[13][15]

  • Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all federal, state, and local regulations, typically through a licensed professional waste disposal service.[1]

Emergency Protocol: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact EHS.

  • Contain: If the spill is small and you are trained to handle it, use a chemical spill kit with absorbent pads to contain the material. Avoid creating dust.[16]

  • Clean-Up: Sweep up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

In Case of Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.[1][2]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air immediately.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][16]

For all exposures, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [1]

Visualization of Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_Lab In-Laboratory Procedure cluster_EHS Final Disposition Start Waste Generation (e.g., unused chemical, contaminated gloves, solutions) Segregate Step 1: Segregate Waste Place into 'Halogenated Organic Waste' stream. Start->Segregate Containerize Step 2: Select Container Use a compatible, sealed, and leak-proof container. Segregate->Containerize Label Step 3: Apply Label Fill out a hazardous waste tag completely. (Full chemical name required) Containerize->Label Store Step 4: Accumulate Safely Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Request Step 5: Request Pickup Contact institutional EHS for collection. Store->Request Container is full Disposal Final Disposal Transport to a licensed facility for high-temperature incineration. Request->Disposal

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. [Link]

  • Waste Code - RCRAInfo - EPA. [Link]

  • OSHA Laboratory Standard - NCBI - NIH. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Safety Data Sheet - Angene Chemical (for 2,4-Dichloro-7-methoxyquinazoline). [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% - Cole-Parmer. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. [Link]

  • RCRA Hazardous Waste F list. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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2,4-Dichloro-5-methoxyquinazoline
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.